Product packaging for 3-Phenoxy-1,2-propanediol(Cat. No.:CAS No. 538-43-2)

3-Phenoxy-1,2-propanediol

Cat. No.: B1222102
CAS No.: 538-43-2
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-UHFFFAOYSA-N
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Description

3-Phenoxy-1,2-propanediol (CAS 538-43-2) is a significant chiral synthon and pharmaceutical intermediate in organic synthesis and biocatalysis research. Its value is derived from its prochiral 1,2-diol structure, which allows for enzymatic resolution to obtain valuable enantiopure compounds . Research highlights its role as a precursor in the synthesis of more complex molecules, with studies demonstrating efficient kinetic resolution using immobilized lipases to produce (S)-3-phenoxy-1,2-propanediol diacetate with high enantiomeric excess (≥99%) . Furthermore, specific epoxide hydrolases from microbial sources like Bacillus sp. have been identified to enantioselectively hydrolyze (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol with high yield and enantiopurity . Modern synthetic approaches focus on sustainable methods, including the solvent-free conversion of glycerol to synthesize this compound and its derivatives, highlighting its relevance in green chemistry . The compound appears as a white to light yellow crystalline powder with a melting point of approximately 54-59 °C and is soluble in solvents like methanol . Safety Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1222102 3-Phenoxy-1,2-propanediol CAS No. 538-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropane-1,2-diol
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InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
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InChI Key

FNQIYTUXOKTMDM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O
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Molecular Formula

C9H12O3
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DSSTOX Substance ID

DTXSID90870597
Record name 1-Phenoxy-2,3-propanediol
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Molecular Weight

168.19 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenylglyceryl ether
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Vapor Pressure

0.00002 [mmHg]
Record name Phenylglyceryl ether
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CAS No.

538-43-2, 16354-93-1, 92768-70-2
Record name 3-Phenoxy-1,2-propanediol
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Record name 3-PHENOXY-1,2-PROPANEDIOL
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Record name 1-Phenoxy-2,3-propanediol
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Foundational & Exploratory

physicochemical characteristics of 3-phenoxypropane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Phenoxypropane-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Phenoxypropane-1,2-diol (CAS No: 538-43-2), a key organic intermediate and reference standard, holds significant relevance in the pharmaceutical sciences, particularly in the synthesis of β-adrenergic blocking agents and as a characterized impurity in drug products. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective application in synthesis, formulation, and analytical methodology. This guide provides a detailed examination of the core , outlines authoritative experimental protocols for their determination, and discusses the implications of these properties on pharmaceutical development. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery and development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. 3-Phenoxypropane-1,2-diol is an aromatic ether derivative of glycerol.

Nomenclature and Identification

The compound is systematically named 3-phenoxypropane-1,2-diol. It is also known by several synonyms, reflecting its common use and chemical lineage.[1] Key identifiers are summarized in Table 1 for rapid reference.

Table 1: Chemical Identifiers for 3-Phenoxypropane-1,2-diol

IdentifierValueSource(s)
CAS Number 538-43-2[2][3][4]
Molecular Formula C₉H₁₂O₃[2][3][4]
Molecular Weight 168.19 g/mol [2][3][4]
IUPAC Name 3-phenoxypropane-1,2-diol
Synonyms Phenylglyceryl ether, Antodyne, Glycerol α-monophenyl ether[1]
InChI Key FNQIYTUXOKTMDM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(CO)O
Molecular Structure and Functional Groups

The structure of 3-phenoxypropane-1,2-diol features three key functional groups that dictate its chemical behavior and physical properties: a phenyl ring, an ether linkage, and a vicinal diol (glycol) moiety. The presence of two hydroxyl groups and an ether oxygen allows for significant hydrogen bonding, which profoundly influences properties like boiling point and solubility.

Caption: Chemical structure of 3-phenoxypropane-1,2-diol with key functional groups highlighted.

Core Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its unique set of physicochemical properties. These properties are critical predictors of its behavior in both chemical reactions and biological systems. A summary of these quantitative characteristics is provided in Table 2.

Table 2: Summary of Key Physicochemical Properties of 3-Phenoxypropane-1,2-diol

PropertyValueSignificance in Drug DevelopmentSource(s)
Appearance White to off-white crystalline solidAffects handling, formulation, and purity assessment[2][5][6]
Melting Point 54 - 57 °CIndicator of purity; relevant for manufacturing processes[2][6]
Boiling Point 315 °C (at 760 mmHg)Defines physical state and purification conditions (distillation)[2][4][6][7]
Solubility Very slightly soluble in water; soluble in alcoholCrucial for formulation, dissolution rate, and bioavailability[2]
Density 1.225 g/cm³Important for formulation and process engineering[2][6]
pKa (predicted) 13.61 ± 0.20Indicates acidity of hydroxyl groups; influences ionization state[2][6]
logP (o/w) 0.7Measures lipophilicity; predicts membrane permeability and ADME[4]
Vapor Pressure 0.00019 mmHg at 25°CRelates to volatility and stability during storage[2]
Melting and Boiling Point Analysis

The melting point of 54-57 °C is characteristic of a low-molecular-weight organic solid and serves as a reliable indicator of purity; impurities typically depress and broaden this range. The high boiling point of 315 °C is a direct consequence of the molecule's ability to form strong intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy to transition into the vapor phase.[2][4][7]

Solubility Profile

3-Phenoxypropane-1,2-diol is described as very slightly soluble in water but soluble in alcohols.[2] This dual character arises from the hydrophobic nature of the phenyl ring and the hydrophilic nature of the diol moiety. The glycol group can engage in hydrogen bonding with water, but the large, nonpolar phenyl group limits overall aqueous solubility. This amphiphilic nature is critical for its behavior in biological systems and for designing appropriate solvent systems for synthesis and formulation.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. With a logP value of approximately 0.7, 3-phenoxypropane-1,2-diol is predominantly hydrophilic.[4] This value suggests that while it has some capacity to cross lipid membranes, it will favor partitioning into aqueous environments. In drug development, a logP in this range often correlates with good absorption and distribution characteristics.[8]

Acidity (pKa)

The predicted pKa of 13.61 is attributed to the hydroxyl protons.[2][6] This value indicates that the molecule is a very weak acid, similar to other alcohols. At physiological pH (~7.4), the hydroxyl groups will be fully protonated and neutral. This is a critical consideration, as the ionization state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets.[8]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for 3-phenoxypropane-1,2-diol are consistent with its constituent functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the δ 6.8-7.3 ppm region), signals for the diastereotopic protons of the -CH₂-O- group, a multiplet for the -CH(OH)- proton, and signals for the protons of the primary alcohol (-CH₂OH) and the two hydroxyl groups. The proximity of the ether oxygen deshields adjacent protons, causing a downfield shift.[9]

  • ¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing further downfield. The two carbons of the diol and the methylene carbon of the ether linkage will appear in the aliphatic region (typically δ 60-80 ppm).[9][10]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of O-H stretching from the hydrogen-bonded diol group.[11] A strong absorption corresponding to the C-O-C asymmetric stretch of the aryl ether is expected around 1200-1300 cm⁻¹.[9][12]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 168 should be observable. Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the oxygen atoms and loss of water from the diol.[13] The fragmentation will also likely involve the phenoxy group, leading to characteristic ions such as the phenoxy radical (m/z = 93) or the phenol cation (m/z = 94).[7]

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[14]

  • Sample Preparation : A small amount of finely powdered, dry 3-phenoxypropane-1,2-diol is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

  • Heating : The apparatus is heated rapidly to about 15-20 °C below the expected melting point (approx. 55 °C).

  • Measurement : The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is referenced by regulatory bodies like the USP.[15][16]

Caption: Workflow for the Shake-Flask Method of solubility determination.

LogP Determination (HPLC Method)

The HPLC method, described in OECD Guideline 117, is a reliable and efficient alternative to the shake-flask method for determining logP.[17][18]

  • System Setup : A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water.

  • Calibration : A series of reference compounds with known logP values are injected to create a calibration curve of log k (logarithm of the retention factor) versus logP.

  • Sample Analysis : A solution of 3-phenoxypropane-1,2-diol is injected into the system under the same isocratic conditions. Its retention time is measured in duplicate.

  • Calculation : The retention factor (k) for the test compound is calculated from its retention time and the column dead time.

  • Determination : The logP of 3-phenoxypropane-1,2-diol is determined by interpolating its log k value onto the calibration curve.

Implications for Pharmaceutical Development

The physicochemical properties of a molecule are not merely academic data points; they are critical determinants of its potential as a therapeutic agent or its suitability as an intermediate.[5][8]

ADME_Properties PhysicoChem Physicochemical Properties of 3-Phenoxypropane-1,2-diol Solubility (Slightly Aqueous) logP (~0.7) pKa (~13.6) MW (168.19) ADME Absorption Distribution Metabolism Excretion PhysicoChem:sol->ADME:A Sufficient aqueous solubility aids dissolution in GI tract PhysicoChem:logp->ADME:A Balanced hydrophilicity facilitates membrane permeation PhysicoChem:logp->ADME:D Low lipophilicity suggests limited partitioning into fatty tissues PhysicoChem:pka->ADME:A Neutral at physiological pH, favoring passive diffusion PhysicoChem:mw->ADME:A Low molecular weight is favorable for passive transport

Caption: Relationship between key physicochemical properties and their influence on ADME.

  • Absorption : The compound's low molecular weight, balanced hydrophilicity (logP ~0.7), and neutral state at physiological pH are all favorable for good oral absorption via passive diffusion.[8] Its slight aqueous solubility ensures it can dissolve in gastrointestinal fluids, a prerequisite for absorption.

  • Distribution : The hydrophilic nature suggests that the volume of distribution (Vd) would likely be moderate, with less extensive partitioning into adipose tissues compared to highly lipophilic compounds.[8]

  • Metabolism : The ether linkage and aliphatic hydroxyl groups are potential sites for metabolic transformation by cytochrome P450 enzymes (e.g., O-dealkylation) and phase II conjugation reactions (e.g., glucuronidation).

  • Formulation : The diol (glycerol) moiety can be leveraged in formulation. Glycerol and its derivatives are widely used as solvents, humectants, and stabilizers in various dosage forms, from oral liquids to topical creams.[19][20] This inherent structural feature may impart favorable formulation characteristics.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-phenoxypropane-1,2-diol is not classified under GHS for major hazards but requires standard laboratory precautions.[2][4][7]

  • Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and a lab coat.[2][4]

  • Handling : Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2][4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • First Aid : In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[2][4]

Conclusion

3-Phenoxypropane-1,2-diol possesses a well-defined set of physicochemical properties that are largely dictated by its phenyl, ether, and vicinal diol functional groups. Its balanced hydrophilicity, moderate melting point, and high boiling point are key characteristics that influence its synthesis, purification, and application. For drug development professionals, these properties suggest favorable ADME characteristics, such as good potential for oral absorption, and provide a solid foundation for its use in formulation and as a critical intermediate in organic synthesis. The application of standardized protocols for characterization is essential for ensuring the quality and consistency required in the pharmaceutical industry.

References

3-Phenoxy-1,2-propanediol synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Phenoxy-1,2-propanediol: Pathways, Mechanisms, and Practical Insights

Introduction

This compound (CAS 538-43-2), also known as Phenyl Glyceryl Ether, is a versatile organic compound characterized by a phenoxy group attached to a propanediol backbone.[1][2] This structure imparts a unique combination of properties, making it a valuable ingredient in a multitude of applications. It typically appears as a white crystalline solid or a colorless to pale yellow liquid and is soluble in water and various organic solvents.[1][3] In the pharmaceutical and cosmetic industries, it serves as a solvent, emollient, preservative, and fragrance component, valued for its antimicrobial properties and ability to enhance formulation stability.[3][4] Furthermore, it functions as a crucial intermediate in the synthesis of more complex molecules, including various drug substances.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core synthetic pathways to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying reaction mechanisms, the rationale behind experimental choices, and practical, field-proven insights into process optimization. We will dissect the most prevalent synthetic strategies, from direct phenoxide-epoxide ring-opening to multi-step routes involving glycidyl ether intermediates, and conclude with an overview of emerging green chemistry approaches.

Part 1: The Direct Phenoxide-Epoxide Ring-Opening Strategy: Reaction of Phenol and Glycidol

The most direct and atom-economical approach to synthesizing this compound is the ring-opening of glycidol with phenol. This pathway is favored for its simplicity and efficiency, proceeding via a base-catalyzed nucleophilic addition.

Reaction Mechanism

The core of this synthesis lies in the nucleophilic attack of a phenoxide ion on the epoxide ring of glycidol. Phenol itself is a weak nucleophile; therefore, a base is required to deprotonate the hydroxyl group, generating the significantly more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring.

Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile (phenoxide) preferentially attacks the less sterically hindered terminal carbon atom of the glycidol epoxide ring. This regioselectivity leads to the formation of the desired 1-phenoxy-substituted product, which upon workup yields this compound.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., OH⁻) Water H₂O Phenoxide->Water Phenoxide_ion Phenoxide Ion Glycidol Glycidol Phenoxide_ion->Glycidol Attack on terminal carbon Intermediate Alkoxide Intermediate Glycidol->Intermediate Ring-opening Intermediate_ion Alkoxide Intermediate Product This compound Intermediate_ion->Product + H₂O H2O_proton H₂O OH_minus OH⁻ Product->OH_minus

Caption: Base-catalyzed ring-opening of glycidol by phenol.

The Critical Role of Catalysis

The use of a catalyst is essential for achieving a practical reaction rate. Alkaline metal hydroxides, such as sodium hydroxide (NaOH), are highly effective and widely used.[5][6]

  • Causality of Choice: Sodium hydroxide is inexpensive, readily available, and potent enough to quantitatively convert phenol to its phenoxide salt, thereby maximizing the concentration of the active nucleophile. Using only catalytic amounts of NaOH is often sufficient, as the hydroxide ion is regenerated during the protonation step of the reaction workup.[5] The reaction can be effectively conducted in water, which acts as a solvent and proton source, presenting a greener alternative to organic solvents.[5]

Experimental Protocol: Synthesis via Phenol and Glycidol

The following protocol is a representative example for the synthesis of 3-aryloxy-1,2-propanediols, adapted from established literature.[5]

Materials:

  • Phenol

  • (S)-Glycidol

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of phenol (1.0 eq) in water, add a catalytic amount of sodium hydroxide (e.g., 0.05-0.1 eq).

  • Reagent Addition: Stir the mixture at room temperature until the phenol has dissolved and formed the sodium phenoxide salt. Add (S)-glycidol (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to a specified temperature (e.g., 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

G A Dissolve Phenol & NaOH in Water B Add Glycidol A->B C Heat Reaction Mixture (e.g., 50-80°C) B->C D Monitor by TLC/HPLC C->D D->C Incomplete E Cool & Neutralize (pH 7) D->E Complete F Extract with Ethyl Acetate E->F G Wash Combined Organic Layers (Water, Brine) F->G H Dry (MgSO₄) & Filter G->H I Concentrate in vacuo H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: Experimental workflow for PPD synthesis from phenol and glycidol.

Process Optimization and Data

The efficiency of this synthesis is highly dependent on reaction parameters. A comparative analysis highlights the impact of catalyst choice and reaction conditions.

ParameterConditionEffect on Yield/SelectivityReference
Catalyst Homogeneous (NaOH, KOH)Excellent yields, readily available, cost-effective.[5][6]
Heterogeneous (Basic resins)Can simplify catalyst removal, may require higher temperatures.[6]
Solvent WaterGreen solvent, good for phenoxide solubility, practical.[5]
Aprotic Polar (DMF, DMSO)Can accelerate SN2 reactions but are harder to remove.N/A
Temperature 50-100°CHigher temperatures increase reaction rate but may promote side reactions like glycidol polymerization.[7]
Stoichiometry Slight excess of glycidolCan drive the reaction to completion but may complicate purification.N/A

Part 2: The Phenyl Glycidyl Ether Intermediate Strategy

An alternative, highly controlled two-step pathway involves the initial synthesis of Phenyl Glycidyl Ether (PGE) followed by its hydrolysis. This route is particularly valuable for producing high-purity and enantiomerically pure this compound.

Step 1: Synthesis of Phenyl Glycidyl Ether (PGE)

PGE is typically synthesized via the reaction of phenol with epichlorohydrin in the presence of a strong base.

Mechanism: The reaction proceeds in two key stages. First, the phenoxide ion acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride ion. This forms an intermediate chlorohydrin ether. Second, the base abstracts the proton from the hydroxyl group of the chlorohydrin, creating an alkoxide which then undergoes an intramolecular SN2 reaction, displacing the chloride and forming the epoxide ring of PGE.[8]

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization (Dehydrochlorination) Phenoxide Phenoxide Ion Epichlorohydrin Epichlorohydrin Phenoxide->Epichlorohydrin Attack Intermediate Chlorohydrin Alkoxide Epichlorohydrin->Intermediate Intermediate_ion Chlorohydrin Alkoxide PGE Phenyl Glycidyl Ether Intermediate_ion->PGE Intramolecular SN2 Cl_minus Cl⁻ PGE->Cl_minus

Caption: Mechanism for Phenyl Glycidyl Ether (PGE) synthesis.

Step 2: Hydrolysis of Phenyl Glycidyl Ether

The final step is the ring-opening of the PGE epoxide to form the diol. This can be achieved through chemical or enzymatic hydrolysis.

Chemical Hydrolysis: This is typically performed under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves direct attack of a hydroxide ion on an epoxide carbon. While effective, these methods often require harsh conditions and produce a racemic mixture of the product.

Enantioselective Enzymatic Hydrolysis: For pharmaceutical applications where a single enantiomer is required, enzymatic hydrolysis is the superior method. Epoxide hydrolases (EHs) are enzymes that catalyze the stereospecific addition of water to an epoxide, producing a chiral diol with high enantiomeric excess (e.e.).[9]

  • Trustworthiness of Method: This biocatalytic approach is a self-validating system for producing high-purity enantiomers. The enzyme's active site is exquisitely shaped to bind and hydrolyze one enantiomer of a racemic starting material (kinetic resolution) or to open the epoxide in a stereospecific manner, leading to a single enantiomeric product. For example, an epoxide hydrolase from Bacillus sp. Z018 has been shown to catalyze the stereospecific hydrolysis of (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol with an enantiomeric excess of 96.3%.[9]

Experimental Protocol: Enantioselective Enzymatic Hydrolysis of PGE

This protocol is based on the biotransformation of PGE using a whole-cell catalyst.[9]

Materials:

  • (R)-Phenyl Glycidyl Ether

  • Phosphate buffer (e.g., pH 7.5)

  • Bacillus sp. Z018 cells (or other suitable epoxide hydrolase source)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Biocatalyst Preparation: Cultivate the microbial strain (e.g., Bacillus sp. Z018) under optimized fermentation conditions (e.g., 35°C, pH 7.5) to induce the expression of epoxide hydrolase.[9] Harvest the cells by centrifugation.

  • Reaction Setup: Resuspend the harvested cells in a phosphate buffer to a desired cell density. Place the suspension in a temperature-controlled shaker.

  • Substrate Addition: Add (R)-Phenyl Glycidyl Ether to the cell suspension. The substrate can be added neat or dissolved in a co-solvent to improve dispersion.

  • Biotransformation: Incubate the reaction mixture under controlled temperature and agitation (e.g., 30°C, 200 rpm) for a set period (e.g., 12-24 hours).

  • Monitoring: Monitor the conversion of PGE and the formation of the diol product by chiral HPLC.

  • Workup: After the reaction, centrifuge the mixture to remove the cells.

  • Extraction: Extract the supernatant with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography to obtain enantiomerically pure (R)-3-phenoxy-1,2-propanediol.

Data Comparison: Chemical vs. Enzymatic Hydrolysis
FeatureChemical Hydrolysis (Acid/Base)Enzymatic Hydrolysis (Epoxide Hydrolase)
Stereoselectivity Produces racemic mixture (0% e.e.)High enantioselectivity (>95% e.e. often achievable)
Reaction Conditions Often requires elevated temperatures and harsh pH.Mild conditions (near-neutral pH, room/moderate temp.).
Byproducts Risk of side reactions (e.g., polymerization).Highly specific, minimal byproducts.
Yield Can be high, but of a racemic product.Biotransformation yield can be moderate to high (e.g., 45.8%).[9]
Suitability General purpose synthesis.Pharmaceutical and fine chemical synthesis requiring chiral purity.

Part 3: Alternative and Green Chemistry Approaches

Research continues to explore more sustainable pathways that minimize the use of hazardous reagents like epichlorohydrin and glycidol.

Synthesis from Glycerol Carbonate

A promising green alternative involves the reaction of phenol with glycerol carbonate, a bio-based derivative of glycerol.[10] The proposed mechanism suggests that under thermal conditions, glycerol carbonate can decarboxylate to form glycidol in situ. This in situ generated glycidol can then react with phenol as described in Part 1. This method avoids handling neat glycidol, which is a toxic and reactive substance. The reaction can be catalyzed by heterogeneous catalysts like MgO, which are easily separable and reusable.[10]

Part 4: Comparative Analysis and Conclusion

The choice of synthetic pathway for this compound depends heavily on the desired product specifications, scale, and cost considerations.

PathwayKey FeaturesAdvantagesDisadvantages
Phenol + Glycidol 1-step, base-catalyzedHigh atom economy, direct, simple.Requires handling of toxic glycidol; produces racemic product.
PGE Intermediate 2-step: PGE synthesis + HydrolysisHighly controlled; allows for enantioselective synthesis via enzymatic hydrolysis.Lower atom economy, more steps, uses hazardous epichlorohydrin.
Phenol + Glycerol Carbonate 1-step, thermal, catalyticUses a bio-based feedstock, avoids handling neat glycidol (greener).May require higher temperatures; mechanism can be complex.

References

A Guide to the Spectral Analysis of 3-Phenoxy-1,2-propanediol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Phenoxy-1,2-propanediol (CAS 538-43-2), a compound of interest in pharmaceutical development and chemical research. Herein, we will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights into the experimental considerations and interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction

This compound is an aromatic glycerol ether with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol [1]. Its structure, comprising a phenyl ring, an ether linkage, and a diol, gives rise to a unique spectral fingerprint that can be definitively characterized using a combination of modern analytical techniques. Understanding these spectral features is paramount for confirming the identity, purity, and structure of the compound in various applications, from quality control in manufacturing to metabolism studies in drug development.

This guide will be structured to provide not just the spectral data, but also the underlying principles and rationale for the observed spectral patterns. We will delve into the nuances of sample preparation, experimental setup, and data interpretation for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound and consider the different chemical environments of its atoms.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and an appropriate relaxation delay.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanediol backbone, and the hydroxyl protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho)~6.9-7.0Doublet or Multiplet2H
Aromatic (meta)~7.2-7.3Triplet or Multiplet2H
Aromatic (para)~6.8-6.9Triplet or Multiplet1H
H-2 (CH-OH)~3.9-4.1Multiplet1H
H-3 (CH₂-OAr)~3.9-4.0Multiplet2H
H-1 (CH₂-OH)~3.7-3.8Multiplet2H
Hydroxyl (OH)Variable (broad singlet)Broad Singlet2H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interpretation:

  • Aromatic Region (6.8-7.3 ppm): The signals for the five protons on the phenyl ring will appear in this region. The protons ortho and para to the electron-donating ether group are expected to be shifted slightly upfield compared to the meta protons.

  • Aliphatic Region (3.7-4.1 ppm): The three sets of protons on the propanediol backbone will resonate in this range. The H-2 proton, being attached to a carbon bearing a hydroxyl group and adjacent to the ether-linked methylene group, will likely appear as a complex multiplet due to coupling with the protons on C-1 and C-3. The H-1 and H-3 protons will also be multiplets.

  • Hydroxyl Protons: The chemical shift of the two hydroxyl protons is highly variable and depends on factors like concentration, temperature, and solvent. They often appear as a broad singlet and may exchange with deuterium if D₂O is added to the sample, causing the signal to disappear.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display a total of seven signals, corresponding to the seven unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-aromatic (ipso)~158
C-aromatic (meta)~129
C-aromatic (para)~121
C-aromatic (ortho)~114
C-2 (CH-OH)~70-72
C-3 (CH₂-OAr)~69-71
C-1 (CH₂-OH)~63-65

Interpretation:

  • Aromatic Carbons: The carbon attached to the ether oxygen (ipso-carbon) will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical range of 110-130 ppm.

  • Aliphatic Carbons: The carbons of the propanediol chain will be found in the 60-75 ppm region. The carbon bearing the primary alcohol (C-1) will be the most upfield of the three, while the carbons C-2 and C-3 will have similar chemical shifts due to the influence of the adjacent oxygen atoms.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds.

Experimental Protocol: FTIR Analysis

For a viscous liquid or solid like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Analysis
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3600-3200O-H stretch (alcohol)Strong, Broad
3100-3000C-H stretch (aromatic)Medium
3000-2850C-H stretch (aliphatic)Medium
1600 & 1480C=C stretch (aromatic ring)Medium
1250-1200C-O stretch (aryl ether)Strong
1100-1000C-O stretch (alcohol)Strong

Interpretation:

  • O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl groups. The broadening is due to hydrogen bonding.

  • C-H Stretches: The region between 3100 cm⁻¹ and 2850 cm⁻¹ will contain sharp peaks corresponding to both aromatic and aliphatic C-H stretching vibrations.

  • C=C Aromatic Stretch: Absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

  • C-O Stretches: Strong absorption bands in the "fingerprint region" between 1250 cm⁻¹ and 1000 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether and the alcohol functionalities.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound.

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak (if stable enough to be observed) and several characteristic fragment ions.

Key Expected Fragments:

m/z Proposed Fragment Notes
168[C₉H₁₂O₃]⁺•Molecular Ion (M⁺•)
94[C₆H₅OH]⁺•Phenol radical cation
77[C₆H₅]⁺Phenyl cation
74[C₃H₆O₂]⁺•Glycerol fragment

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to be driven by the presence of the ether and alcohol functional groups.

G M [C₉H₁₂O₃]⁺• m/z = 168 F94 [C₆H₅OH]⁺• m/z = 94 M->F94 - C₃H₄O F74 [C₃H₆O₂]⁺• m/z = 74 M->F74 - C₆H₅O• F77 [C₆H₅]⁺ m/z = 77 F94->F77 - OH•

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Molecular Ion (m/z 168): The peak corresponding to the molecular weight of the compound may be observed, although it might be weak due to the facile fragmentation of alcohols and ethers[1].

  • Base Peak (m/z 94): The most intense peak in the spectrum (the base peak) is often observed at m/z 94. This corresponds to the phenol radical cation, formed by the cleavage of the C-O bond between the propanediol side chain and the phenyl ring, followed by a hydrogen rearrangement.

  • Phenyl Cation (m/z 77): Loss of a hydroxyl radical from the phenol fragment (m/z 94) can lead to the formation of the phenyl cation at m/z 77.

  • Glycerol Fragment (m/z 74): Cleavage of the ether bond can also result in the formation of a fragment corresponding to the propanediol portion of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, ether, and aromatic functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure.

This guide has outlined the fundamental principles, experimental considerations, and expected spectral data for the analysis of this compound. By understanding these analytical techniques and their application to this molecule, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

potential research applications of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 3-Phenoxy-1,2-propanediol: A Versatile Scaffold for Drug Discovery

Abstract

This compound (CAS: 538-43-2), a seemingly simple aryl glyceryl ether, represents a foundational chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry and pharmacological research.[1][2] While it has found utility in the cosmetics and personal care industries as a solvent, preservative, and humectant, its true value for researchers lies in its structural relationship to a class of well-established centrally-acting drugs.[1][2] This technical guide moves beyond its current applications to explore its potential as a parent structure for the development of novel therapeutics. We will dissect the pharmacophore, propose avenues for lead optimization, and provide validated experimental workflows for screening new chemical entities derived from this versatile core.

Core Compound Analysis: this compound

This compound is an organic compound featuring a phenoxy group linked to a propanediol backbone.[1] Its physical and chemical properties make it an attractive starting point for synthetic chemistry programs.

PropertyValueSource
CAS Number 538-43-2[3]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol
Appearance White to light yellow powder or crystal[1][2]
Solubility Soluble in water, DMSO, Methanol, Chloroform[1][2]
Known Properties Antimicrobial, humectant, solvent[1][2]

The presence of two hydroxyl groups and an ether linkage provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Aryl Glyceryl Ether Pharmacophore: A Gateway to Bioactivity

The therapeutic potential of this compound is best understood by examining its structurally related analogs, which have established clinical utility. These compounds share the same core but differ in the substitution pattern on the phenyl ring, demonstrating how minor modifications can dramatically influence biological activity.

cluster_core Core Scaffold cluster_analogs Bioactive Analogs cluster_activities Primary Activities Core This compound (Parent Structure) Mephenesin Mephenesin (o-methyl substitution) Core->Mephenesin + CH₃ Guaifenesin Guaifenesin (o-methoxy substitution) Core->Guaifenesin + OCH₃ Chlorphenesin Chlorphenesin (p-chloro substitution) Core->Chlorphenesin + Cl Activity_M Skeletal Muscle Relaxant Mephenesin->Activity_M Activity_G Expectorant Guaifenesin->Activity_G Activity_C Antifungal / Muscle Relaxant Chlorphenesin->Activity_C

Figure 1: The Aryl Glyceryl Ether pharmacophore and its bioactive derivatives.

Mephenesin: The Skeletal Muscle Relaxant Analog

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is a centrally-acting muscle relaxant.[4][5] Its mechanism involves the depression of the central nervous system, specifically by inhibiting polysynaptic reflexes in the spinal cord and brainstem.[4] This action reduces muscle tension and spasms without directly affecting the muscle fibers.[4][6] Evidence also suggests Mephenesin may act as an NMDA receptor antagonist, contributing to its neurological effects.[5] The key takeaway for researchers is that a simple methyl group addition transforms the parent scaffold into a potent CNS agent.

Guaifenesin: The Expectorant Analog

Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is widely used as an expectorant to relieve chest congestion.[7][8] Its primary mechanism is thought to involve the stimulation of gastric mucosa, which triggers a parasympathetic reflex (the "gastro-pulmonary reflex") that increases the volume and reduces the viscosity of secretions in the respiratory tract.[8][9] This makes mucus easier to expel. Interestingly, some research also points to potential muscle relaxant and anticonvulsant properties, possibly through NMDA receptor antagonism, linking its activity profile back to Mephenesin.[10]

Chlorphenesin: The Antimicrobial and Relaxant Analog

Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) exhibits broad-spectrum antifungal and antibacterial properties.[11][12] Its carbamate ester is also a centrally-acting muscle relaxant.[11][13] While its exact mechanism is not fully defined, it is known to act on the CNS rather than directly on skeletal muscle, likely by modulating inhibitory neurotransmission, possibly through the enhancement of GABA.[11][13]

Proposed Research Applications & Experimental Workflows

The established activities of its analogs strongly suggest that this compound is an ideal starting point for discovery campaigns. Below are proposed applications and validated workflows.

Application 1: Development of Novel Centrally-Acting Skeletal Muscle Relaxants

Scientific Rationale: The proven efficacy of Mephenesin and Chlorphenesin carbamate demonstrates that the aryl glyceryl ether core can effectively cross the blood-brain barrier and modulate neuronal activity. By synthesizing a library of novel analogs with varying substitutions on the phenyl ring, researchers can explore SAR to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Potential targets include GABA-A and NMDA receptors.[5][6]

cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Efficacy A In Silico Screening (Docking against GABA-A/NMDA receptors) B Synthesis of Analog Library (Based on this compound) A->B C Receptor Binding Assays (Confirm target engagement) B->C D Rodent Model Administration (e.g., Intraperitoneal injection) C->D E Rotarod Performance Test (Assess motor coordination & relaxation) D->E F Data Analysis (Time on rod vs. baseline) E->F

Figure 2: Workflow for screening novel skeletal muscle relaxants.

Experimental Protocol: In Vivo Assessment using the Rotarod Test

This protocol provides a self-validating system to assess the motor-impairing effects of a compound, a reliable indicator of central muscle relaxant activity.

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.

  • Baseline Training:

    • Place mice on the rotarod apparatus (e.g., Ugo Basile 7650) set to a constant speed (e.g., 4 RPM) for 60 seconds.

    • Begin the accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall for each mouse. Repeat this three times with a 15-minute inter-trial interval. The average of the last two trials serves as the baseline. Causality: This training phase ensures that any subsequent impairment is due to the compound, not a lack of familiarity with the apparatus.

  • Compound Administration:

    • Prepare the test compound (a novel this compound derivative) in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80 in saline).

    • Administer the compound via intraperitoneal (IP) injection at a predetermined dose (e.g., 10, 30, 100 mg/kg). Administer vehicle to the control group.

  • Post-Dose Testing:

    • At peak effect time (e.g., 30 minutes post-injection), place the mice back on the rotarod and repeat the accelerating protocol.

    • Record the latency to fall.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) or simply compare the post-drug latency to the baseline latency.

    • A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment and potential muscle relaxant properties.

Application 2: Discovery of Novel Antimicrobial Agents

Scientific Rationale: this compound and its chlorinated analog, Chlorphenesin, are known to possess antimicrobial properties.[1][11] This provides a strong basis for a medicinal chemistry program aimed at developing more potent or spectrum-specific antimicrobial agents. Modifications could be designed to enhance membrane disruption or inhibit key microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a gold-standard, self-validating method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation:

    • Culture a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213) or fungal strain (e.g., Candida albicans ATCC 90028) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility and ensures results are comparable across experiments.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized microorganism suspension to each well, bringing the final volume to 100 µL.

    • Include a positive control (microorganism + broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm with a plate reader. Trustworthiness: The clear, binary endpoint (growth/no growth) and the inclusion of controls make this a robust and trustworthy assay.

Proposed Mechanism of Action: A Unifying Hypothesis

Based on the activities of its analogs, a plausible hypothesis is that derivatives of this compound can be designed to modulate inhibitory and excitatory neurotransmission in the CNS.

Potential CNS Synaptic Mechanisms cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Pre Action Potential Vesicle Vesicles (Glutamate) Pre->Vesicle triggers release NMDA_R NMDA Receptor Vesicle->NMDA_R Glutamate binds GABA_R GABA-A Receptor Effect_GABA Inhibitory Effect (Cl⁻ influx, Hyperpolarization) GABA_R->Effect_GABA Effect_NMDA Excitatory Effect (Ca²⁺ influx, Depolarization) NMDA_R->Effect_NMDA Analog Aryl Glyceryl Ether Derivative Analog->GABA_R Potentiates GABA (Hypothesized for Mephenesin, Chlorphenesin-like activity) Analog->NMDA_R Antagonizes (Hypothesized for Mephenesin, Guaifenesin-like activity)

Figure 3: Hypothesized CNS targets for derivatives of this compound.

This model suggests two primary avenues for therapeutic intervention:

  • Enhancing Inhibition: Derivatives could be designed to act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines, leading to muscle relaxation and sedation.

  • Reducing Excitation: Derivatives could act as antagonists at the NMDA receptor, blocking the action of the excitatory neurotransmitter glutamate, which could confer muscle relaxant and neuroprotective properties.

Conclusion

This compound is far more than a simple cosmetic ingredient. It is a validated chemical scaffold that serves as the parent structure for multiple clinically effective drugs. Its potential for derivatization, combined with the clear structure-activity relationships demonstrated by its analogs, makes it a highly attractive starting point for drug discovery programs targeting skeletal muscle disorders, respiratory conditions, and microbial infections. The experimental workflows provided herein offer robust, validated pathways for researchers to begin exploring the vast therapeutic potential of this versatile molecule.

References

An In-Depth Technical Guide to the Biological Activity of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of 3-Phenoxy-1,2-propanediol. Drawing upon evidence from structurally related compounds and established pharmacological screening methodologies, this document serves as a roadmap for researchers seeking to explore the therapeutic potential of this molecule. While direct experimental data on this compound is limited, its structural similarity to known centrally acting muscle relaxants and the observed anti-inflammatory properties of a substituted analog provide a strong rationale for investigating its pharmacological profile.

Introduction: Unveiling the Potential of this compound

This compound, a member of the glycerol ether class of compounds, is currently utilized in the cosmetic and pharmaceutical industries as a solvent, preservative, and fragrance ingredient.[1][2][3] Its chemical structure, characterized by a phenoxy group attached to a propanediol backbone, bears a striking resemblance to established therapeutic agents, suggesting a yet-unexplored pharmacological potential. This guide will focus on two primary areas of investigation: its prospective role as a centrally acting muscle relaxant and its potential as an anti-inflammatory agent.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 538-43-2[4]
Molecular Formula C₉H₁₂O₃[4]
Molecular Weight 168.19 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Solubility Soluble in water and various organic solvents[3]

The Centrally Acting Muscle Relaxant Hypothesis: A Structural Analogy

The structural architecture of this compound is closely related to mephenesin and guaifenesin, two well-characterized centrally acting muscle relaxants.[5][6] This structural kinship forms the basis of the hypothesis that this compound may exert similar pharmacological effects.

Mephenesin and Guaifenesin: A Mechanistic Precedent

Mephenesin is believed to exert its muscle relaxant effects by depressing polysynaptic reflexes in the spinal cord and brainstem.[7] While its exact mechanism is not fully elucidated, it is thought to potentiate the inhibitory action of the neurotransmitter GABA.[8] Guaifenesin, also known as glyceryl guaiacolate, is another centrally acting muscle relaxant that is thought to depress or block nerve impulse transmission at the internuncial neuron level of the subcortical areas of the brain, brain stem, and spinal cord.[6] Some contemporary research also suggests that guaifenesin may act as an NMDA receptor antagonist, contributing to its muscle relaxant and anticonvulsant effects.[9]

Given these precedents, it is plausible that this compound interacts with similar neuronal pathways to induce muscle relaxation.

Experimental Workflow for Assessing Muscle Relaxant Activity

The following diagram outlines a typical workflow for evaluating the potential muscle relaxant properties of a test compound like this compound.

Muscle_Relaxant_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Mechanistic Studies Animal_Model Rodent Model (Mice or Rats) Dosing Administration of This compound (e.g., intraperitoneal) Animal_Model->Dosing Behavioral_Tests Behavioral Assays: - Inclined Plane Test - Rota-rod Test - Grip Strength Test Dosing->Behavioral_Tests Data_Analysis Data Analysis: Measure motor coordination and muscle strength Behavioral_Tests->Data_Analysis Neuronal_Culture Primary Neuronal Cultures or Cell Lines Electrophysiology Electrophysiological Recordings (e.g., Patch Clamp) Neuronal_Culture->Electrophysiology Receptor_Binding Receptor Binding Assays (e.g., GABA or NMDA receptors) Neuronal_Culture->Receptor_Binding Mechanism_Elucidation Elucidation of Mechanism of Action Electrophysiology->Mechanism_Elucidation Receptor_Binding->Mechanism_Elucidation

Caption: Experimental workflow for evaluating muscle relaxant activity.

Detailed Protocol: In Vivo Assessment of Muscle Relaxant Activity in Mice

This protocol describes a series of behavioral tests to assess the muscle relaxant effects of this compound in mice.

1. Animals:

  • Male Swiss albino mice (20-25 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.

3. Behavioral Assessments (30 minutes post-administration):

a. Inclined Plane Test:

  • Place the mouse on a plane inclined at a 60° angle.
  • Observe the ability of the mouse to remain on the plane for at least 30 seconds.
  • A failure to remain on the plane indicates muscle relaxation.

b. Rota-rod Test:

  • Place the mouse on a rotating rod (e.g., 2.5 cm diameter, rotating at 10 rpm).
  • Measure the time the mouse is able to stay on the rod (fall-off time).
  • A decreased fall-off time compared to the control group suggests impaired motor coordination and muscle relaxation.

c. Grip Strength Test:

  • Allow the mouse to grasp a horizontal wire with its forepaws.
  • Gently pull the mouse by its tail until it releases the wire.
  • The force required to make the mouse release the wire is measured using a grip strength meter.
  • A decrease in grip strength indicates muscle weakness.

4. Data Analysis:

  • Compare the performance of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • A dose-dependent decrease in performance in these tests is indicative of muscle relaxant activity.

The Anti-Inflammatory Hypothesis: Insights from a Substituted Analog

A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, a structurally related compound, has demonstrated significant anti-inflammatory properties.[10] This derivative was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10] The mechanism of action was attributed to the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10]

Key Inflammatory Signaling Pathways

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[8]

NF_kB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[11]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors phosphorylates Nucleus Nucleus Transcription_Factors->Nucleus translocate to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response mediates

Caption: Generalized overview of the MAPK signaling pathway in inflammation.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following workflow illustrates the steps to investigate the potential anti-inflammatory effects of this compound.

Anti_Inflammatory_Workflow cluster_in_vitro_anti_inflammatory In Vitro Assessment cluster_in_vivo_anti_inflammatory In Vivo Validation Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation Stimulation with LPS Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with This compound LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) Compound_Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Compound_Treatment->Cytokine_Assay Western_Blot Western Blot for NF-κB and MAPK pathway proteins Compound_Treatment->Western_Blot Animal_Model_Inflammation Rodent Model (e.g., Carrageenan-induced paw edema) Dosing_Inflammation Administration of This compound Animal_Model_Inflammation->Dosing_Inflammation Measurement Measurement of Paw Edema Dosing_Inflammation->Measurement Histopathology Histopathological Analysis Measurement->Histopathology

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Detailed Protocol: In Vitro LPS-Induced Nitric Oxide Production Assay

This protocol details a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages.[12]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

5. Data Analysis:

  • Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

  • Express cell viability as a percentage of the vehicle control.

Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[13][14][15][16]

1. Animals:

  • Male Wistar rats (150-200 g) are used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Drug Preparation and Administration:

  • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the test compound orally (p.o.) at different doses one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) are included.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

  • Analyze the data using appropriate statistical methods to determine the significance of the anti-inflammatory effect.

Metabolism and Toxicology

Toxicological data from PubChem indicates that this compound is an eye irritant and, in oral lethal-dose studies in mice, causes flaccid paralysis and respiratory depression.[4] The reported oral LD₅₀ in mice is 2650 mg/kg.[18]

Conclusion and Future Directions

The structural similarity of this compound to known centrally acting muscle relaxants and the demonstrated anti-inflammatory activity of a substituted analog provide a compelling rationale for the systematic investigation of its biological activities. This guide has outlined the key hypotheses, potential mechanisms of action, and detailed experimental protocols to facilitate such research.

Future studies should focus on:

  • Directly assessing the muscle relaxant and anti-inflammatory properties of this compound using the in vivo and in vitro models described.

  • Elucidating the precise mechanism of action by investigating its interaction with relevant receptors and signaling pathways.

  • Conducting comprehensive pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion.

  • Performing detailed toxicological evaluations to establish a safety profile.

Through a rigorous and systematic approach, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents for the management of muscle spasms and inflammatory conditions.

References

Methodological & Application

The Synthetic Versatility of 3-Phenoxy-1,2-propanediol: A Guide to its Application in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

3-Phenoxy-1,2-propanediol is a bifunctional organic molecule that has garnered significant attention in the realms of pharmaceutical and materials science. Its structure, featuring a phenoxy group and a 1,2-diol moiety, imparts a unique combination of properties that make it a valuable precursor in a variety of chemical transformations. This guide provides an in-depth exploration of the experimental protocols for utilizing this compound in the synthesis of key molecular scaffolds, with a particular focus on its role in the development of beta-adrenergic blocking agents (beta-blockers). The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for leveraging the synthetic potential of this versatile compound.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the physical and chemical properties of this compound is paramount. This knowledge informs the choice of reaction conditions, solvents, and purification methods.

PropertyValue
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance White to light yellow powder or crystal[2]
CAS Number 538-43-2[1][2]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications of this compound

The reactivity of this compound is centered around its two hydroxyl groups, which can undergo a variety of chemical transformations. This section details the experimental protocols for its synthesis and its application in the preparation of key derivatives.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phenol with a suitable three-carbon synthon, such as glycidol or 3-chloro-1,2-propanediol. The reaction with 3-chloro-1,2-propanediol is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Reaction Scheme:

Synthesis of this compound phenol Phenol base Base (e.g., NaOH) phenol->base + chloropropanediol 3-Chloro-1,2-propanediol product This compound chloropropanediol->product base->product hcl NaCl + H₂O product->hcl +

Caption: Williamson Ether Synthesis of this compound.

Materials:

  • Phenol

  • 3-Chloro-1,2-propanediol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF.

  • Add sodium hydroxide (1.1 eq) portion-wise to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • To this mixture, add 3-chloro-1,2-propanediol (1.05 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of β-Blockers via Epoxidation and Amine Addition

A primary application of this compound is as a precursor to β-blockers.[3][4] This is a two-step process involving the conversion of the diol to its corresponding epoxide (phenyl glycidyl ether), followed by the ring-opening of the epoxide with an appropriate amine.[3]

Workflow for β-Blocker Synthesis:

Beta-Blocker Synthesis Workflow start This compound step1 Epoxidation (e.g., with epichlorohydrin or via tosylation/cyclization) start->step1 Step 1 intermediate Phenyl Glycidyl Ether (Epoxide Intermediate) step1->intermediate step2 Nucleophilic Ring Opening intermediate->step2 Step 2 product β-Blocker (e.g., Propranolol analogue) step2->product amine Amine (e.g., Isopropylamine) amine->step2

Caption: General workflow for the synthesis of β-blockers.

Step 2a: Synthesis of Phenyl Glycidyl Ether

The conversion of the 1,2-diol to an epoxide can be achieved through a two-step process of tosylation followed by intramolecular cyclization with a base, or more directly by reacting with epichlorohydrin. The reaction of phenol with epichlorohydrin is a common industrial method.[5]

Materials:

  • This compound

  • Tosyl chloride

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure (via Tosylation):

  • Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Slowly add tosyl chloride (1.05 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylated intermediate.

  • Dissolve the crude tosylate in a suitable solvent like methanol or THF.

  • Add a solution of sodium hydroxide (1.2 eq) in water and stir the mixture at room temperature for 2-4 hours until TLC indicates the completion of the reaction.

  • Remove the organic solvent under reduced pressure and extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts and concentrate to give phenyl glycidyl ether, which can be purified by distillation under reduced pressure.

Step 2b: Nucleophilic Ring-Opening with an Amine

The synthesized phenyl glycidyl ether can then be reacted with an amine to yield the target β-blocker. The synthesis of propranolol, a well-known beta-blocker, involves the reaction of 1-naphthyloxy glycidyl ether with isopropylamine.[6][7][8][9] A similar strategy is employed here.

Materials:

  • Phenyl glycidyl ether

  • Isopropylamine

  • Ethanol or Isopropanol

Procedure:

  • In a sealed tube or a pressure vessel, dissolve phenyl glycidyl ether (1.0 eq) in ethanol.

  • Add an excess of isopropylamine (3-5 eq).

  • Heat the reaction mixture to 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography to yield the desired β-amino alcohol.

Protocol 3: Diesterification of this compound

The two hydroxyl groups of this compound can be readily esterified using acyl chlorides or acid anhydrides in the presence of a base. This reaction allows for the introduction of various functional groups, potentially modulating the compound's physical and biological properties.[10]

Reaction Scheme:

Diesterification Reaction diol This compound base Base (e.g., Pyridine) diol->base + acyl_chloride 2 x Acyl Chloride (R-COCl) diester Diester Derivative acyl_chloride->diester base->diester hcl_salt 2 x Pyridinium Hydrochloride diester->hcl_salt +

Caption: Diesterification of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride) (2.2 eq)

  • Pyridine or Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure diester.

Protocol 4: Synthesis of Dicarbamates from this compound

The hydroxyl groups of this compound can also be converted to carbamates by reacting with isocyanates. Carbamate derivatives are of interest in medicinal chemistry due to their potential biological activities.

Reaction Scheme:

Dicarbamate Synthesis diol This compound catalyst Catalyst (e.g., DBTDL) diol->catalyst + isocyanate 2 x Isocyanate (R-NCO) dicarbamate Dicarbamate Derivative isocyanate->dicarbamate catalyst->dicarbamate

Caption: Synthesis of Dicarbamates from this compound.

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate) (2.1 eq)

  • Dibutyltin dilaurate (DBTDL) (catalytic amount)

  • Anhydrous toluene or THF

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene in a round-bottom flask, add the isocyanate (2.1 eq).

  • Add a catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like hexanes.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this guide demonstrate its utility in the preparation of key pharmaceutical intermediates, particularly β-blockers, as well as other functionalized derivatives such as diesters and dicarbamates. The ability to readily modify the diol moiety allows for the fine-tuning of molecular properties, opening avenues for the development of new therapeutic agents and advanced materials. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of this compound are poised to expand further, solidifying its role as a cornerstone in modern chemical synthesis.

References

Application Notes and Protocols for 3-Phenoxy-1,2-propanediol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 3-Phenoxy-1,2-propanediol

This compound (CAS 538-43-2), a phenoxy derivative of propanediol, is a versatile excipient with emerging applications in pharmaceutical formulations.[1][2] Its chemical structure, possessing both a hydrophilic diol moiety and a lipophilic phenoxy group, imparts a unique amphiphilic character. This duality makes it a valuable tool for formulators, offering functionalities as a solvent, co-solvent, preservative, and stabilizer in a variety of dosage forms.[1] This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its evaluation and application in pharmaceutical drug development, empowering researchers to leverage its full potential.

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of an excipient is paramount for its effective and safe use. The key properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Name 3-Phenoxypropane-1,2-diol[3]
Synonyms Phenylglyceryl ether, Antodyne[3][4]
CAS Number 538-43-2[3]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [4][5]
Appearance Colorless to pale yellow liquid or white crystalline solid[1][6]
Solubility Soluble in water and various organic solvents[1][2]
Boiling Point Approximately 315 °C[2]
Melting Point Approximately 54-57 °C[6]

Core Applications in Pharmaceutical Formulations

The multifaceted nature of this compound allows it to serve several critical functions within a pharmaceutical formulation.

As a Solubilizing Agent and Co-solvent

The amphiphilic structure of this compound makes it an effective solvent for a range of active pharmaceutical ingredients (APIs), particularly those that are poorly water-soluble (Biopharmaceutics Classification System [BCS] Class II and IV). Its ability to dissolve both polar and non-polar compounds allows for its use in various oral, topical, and potentially parenteral formulations.

Causality Behind Experimental Choices: The selection of a solubilizing agent is a critical step in the formulation of poorly soluble drugs. While aqueous vehicles are often preferred for their safety, many APIs exhibit limited solubility. Co-solvents like this compound can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle, thereby improving bioavailability.

As an Antimicrobial Preservative

This compound exhibits antimicrobial properties, making it a suitable preservative in multi-dose pharmaceutical preparations to prevent microbial contamination.[1] Its broad-spectrum activity against bacteria and fungi is a valuable attribute for ensuring the stability and safety of formulations.

Causality Behind Experimental Choices: Preservatives are essential in multi-dose formulations to protect patients from microbial contamination. The choice of a preservative depends on its efficacy, safety, and compatibility with the API and other excipients. This compound offers a potential alternative to more traditional preservatives, and its efficacy can be evaluated using standardized protocols.

As a Stabilizer and Coalescing Agent

In addition to its solubilizing and preservative functions, this compound can act as a stabilizer in emulsions and suspensions. In the context of aqueous film coatings for solid oral dosage forms, it can function as a coalescing agent. Coalescing agents are crucial for the formation of a continuous and uniform film by facilitating the fusion of polymer particles as the aqueous vehicle evaporates.[7][8] This leads to improved tablet appearance, enhanced stability, and can influence the drug release profile.

Causality Behind Experimental Choices: The quality of a film coating is highly dependent on the proper coalescence of the polymer particles. Without an effective coalescing agent, the film can be brittle, cracked, and may not provide the desired protection or release characteristics. The selection and concentration of a coalescing agent are therefore critical formulation parameters.

G cluster_properties Physicochemical Properties cluster_applications Pharmaceutical Applications Amphiphilic Nature Amphiphilic Nature Solvent Solvent Amphiphilic Nature->Solvent Enables solubilization of polar and non-polar APIs Preservative Preservative Amphiphilic Nature->Preservative Contributes to antimicrobial activity Stabilizer Stabilizer Amphiphilic Nature->Stabilizer Aids in emulsion/suspension stability and film formation

Figure 1: Relationship between the amphiphilic nature of this compound and its primary pharmaceutical applications.

Experimental Protocols: A Practical Guide

The following protocols provide a systematic approach to evaluating and utilizing this compound in pharmaceutical formulations.

Protocol 1: Solubility Enhancement Study

Objective: To determine the saturation solubility of a poorly water-soluble API in various concentrations of this compound-water co-solvent systems.

Methodology:

  • Preparation of Co-solvent Systems: Prepare a series of co-solvent systems with varying concentrations of this compound in purified water (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the API to a known volume of each co-solvent system in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved API.

    • Withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.45 µm), and dilute with an appropriate solvent.

    • Analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the saturation solubility of the API as a function of the this compound concentration.

G start Start: API and This compound prep Prepare Co-solvent Systems (Varying %) start->prep add_api Add Excess API to Each Co-solvent System prep->add_api agitate Agitate to Equilibrium (Constant Temperature) add_api->agitate separate Centrifuge and Filter to Remove Undissolved API agitate->separate analyze Analyze API Concentration in Supernatant (e.g., HPLC) separate->analyze plot Plot Solubility vs. Co-solvent Concentration analyze->plot

Figure 2: Workflow for determining the solubility enhancement of an API using this compound.

Protocol 2: Preservative Efficacy Testing (PET)

Objective: To evaluate the antimicrobial effectiveness of this compound in a liquid or semi-solid pharmaceutical formulation according to USP <51> or Ph. Eur. 5.1.3 guidelines.

Methodology:

  • Preparation of Test Formulation: Prepare the formulation with and without the desired concentration of this compound.

  • Inoculum Preparation: Prepare standardized cultures of compendial microorganisms: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

  • Inoculation: Inoculate separate containers of the test formulation with each microorganism to achieve a final concentration of 10⁵ to 10⁶ colony-forming units (CFU)/mL for bacteria and yeast, and 10⁴ to 10⁵ CFU/mL for mold.

  • Incubation and Sampling: Incubate the inoculated containers at a specified temperature (e.g., 20-25 °C) and withdraw samples at predetermined time intervals (e.g., 7, 14, and 28 days).

  • Microbial Enumeration: Determine the number of viable microorganisms in each sample using appropriate culture-based methods (e.g., plate count).

  • Data Analysis: Compare the log reduction in microbial counts at each time point against the acceptance criteria specified in the relevant pharmacopeia.

Protocol 3: Drug-Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of this compound with an API.

Methodology:

  • Sample Preparation: Prepare binary mixtures of the API and this compound at different ratios (e.g., 1:1, 1:5 w/w).

  • Differential Scanning Calorimetry (DSC):

    • Analyze the individual components and the binary mixtures by DSC.

    • Observe for changes in the melting endotherms, appearance of new peaks, or significant shifts in peak temperatures in the thermogram of the mixture compared to the individual components, which may indicate an interaction.

  • Isothermal Stress Testing:

    • Store the binary mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

    • At predetermined time points, analyze the samples by a stability-indicating HPLC method to quantify the API and detect any degradation products.

  • Data Analysis: A significant loss of the API or the appearance of new degradation peaks in the mixture compared to the pure API stored under the same conditions suggests an incompatibility.

Protocol 4: Evaluation as a Coalescing Agent

Objective: To determine the effect of this compound on the Minimum Film Formation Temperature (MFFT) of an aqueous polymeric film coating dispersion.

Methodology:

  • Formulation Preparation: Prepare the aqueous film coating dispersion containing the polymer, plasticizer, and other additives. Create several batches with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6% w/w of polymer solids).

  • MFFT Determination:

    • Use an MFFT bar, which is a temperature-gradient plate.[9]

    • Apply a thin film of each formulation across the temperature gradient.

    • As the water evaporates, observe the point on the gradient where a clear, continuous film is formed, and where a cracked, opaque film is present.

    • The temperature at the transition point is the MFFT.[10]

  • Data Analysis: Plot the MFFT as a function of the this compound concentration to determine its efficiency as a coalescing agent. A lower MFFT indicates better coalescence.[11]

Regulatory and Safety Considerations

As of the latest review, this compound does not have a dedicated monograph in the United States Pharmacopeia-National Formulary (USP-NF) or the European Pharmacopoeia (Ph. Eur.). Therefore, for its use in a pharmaceutical formulation, it would be considered a novel excipient, and a comprehensive safety and quality data package would be required for regulatory submission.

Toxicological data from available safety data sheets indicate that it is of low acute toxicity.[2][4] However, for any new formulation intended for human use, a thorough risk assessment and appropriate toxicological studies are necessary to establish its safety for the intended route of administration and dosage level.

Conclusion and Future Perspectives

This compound presents a compelling option for pharmaceutical formulators due to its versatile functionalities. Its amphiphilic nature allows it to act as a solubilizer for challenging APIs, a preservative to ensure product integrity, and a coalescing agent to improve film coating quality. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this excipient in drug development.

Further research is warranted to generate more specific quantitative data on its performance, including a broader range of API compatibility studies, detailed preservative efficacy data against a wider array of microorganisms, and comprehensive stability studies. As more data becomes available, this compound may become a more widely adopted excipient, contributing to the development of safe, stable, and effective pharmaceutical products.

References

Evaluating the Antimicrobial Efficacy of 3-Phenoxypropane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the antimicrobial activity of 3-phenoxypropane-1,2-diol. This guide moves beyond simple procedural lists to explain the scientific rationale behind key experimental choices, ensuring robust and reproducible results. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We will cover three fundamental assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion method for initial susceptibility screening, and Time-Kill Kinetic Assays to assess the compound's bactericidal or bacteriostatic nature.

Introduction and Scientific Principles

3-Phenoxypropane-1,2-diol is an organic compound whose structural analogs have been explored for various bioactivities.[1][2] A critical step in evaluating its potential as a therapeutic or preservative agent is to rigorously quantify its activity against a spectrum of clinically relevant microorganisms. Antimicrobial susceptibility testing (AST) is not a single method but a collection of techniques designed to answer specific questions about a compound's efficacy.

The core objective of these tests is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a bacterium, a value known as the Minimum Inhibitory Concentration (MIC) .[3][4] The MIC provides a quantitative measure of the compound's potency. While the MIC indicates growth inhibition (a bacteriostatic effect), further testing is required to determine if the compound actively kills the bacteria (a bactericidal effect).

This guide will detail the following standard methodologies:

  • Broth Microdilution: A quantitative method performed in 96-well microtiter plates to determine the MIC of a compound against various microorganisms.[3][5] Its advantages include the ability to test multiple compounds and concentrations simultaneously and its high degree of accuracy and reproducibility.[5]

  • Disk Diffusion (Kirby-Bauer Method): A qualitative or semi-quantitative method used for preliminary screening.[6] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with bacteria. The diffusion of the compound creates a concentration gradient, and a resulting "zone of inhibition" indicates susceptibility.[6][7] The size of this zone provides a qualitative measure of the compound's effectiveness.

  • Time-Kill Kinetic Assay: A dynamic assay that evaluates the rate at which an antimicrobial agent kills a microbial population over time.[8][9] This test is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and understanding the concentration-dependent or time-dependent nature of the compound's action.[9][10] A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in the viable cell count.[8]

Essential Prerequisite: Quality Control (QC)

For any antimicrobial susceptibility test to be valid, rigorous quality control is non-negotiable. The use of well-characterized reference strains with known susceptibility profiles ensures the consistency, accuracy, and reproducibility of the test system.[11][12] These strains, often sourced from the American Type Culture Collection (ATCC), are tested in parallel with the clinical isolates or test strains.[11][12] If the results for the QC strain fall outside the established acceptable range, the results for the test compound cannot be considered valid.[11]

Commonly Used QC Strains for Routine AST:

OrganismATCC Strain NumberGram StainRationale
Escherichia coliATCC 25922Gram-negativeRepresentative of Enterobacterales.[12]
Staphylococcus aureusATCC 25923Gram-positiveRepresentative of staphylococci.[12]
Pseudomonas aeruginosaATCC 27853Gram-negativeRepresentative of non-Enterobacterales glucose non-fermenters.[12]
Enterococcus faecalisATCC 29212Gram-positiveRecommended for MIC testing of Gram-positive organisms.[13]

Protocol 1: Broth Microdilution for MIC Determination

This protocol determines the minimum concentration of 3-phenoxypropane-1,2-diol that inhibits the visible growth of a test microorganism in a liquid medium. The procedure is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Causality Behind the Method

The principle is to expose a standardized bacterial inoculum to a series of twofold serial dilutions of the test compound in a nutrient-rich broth.[3][4] After incubation, the lowest concentration of the compound that prevents visible turbidity is recorded as the MIC.[5] This method provides a precise quantitative value for potency.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow start Start prep Prepare Compound Stock Solution & Serial Dilutions start->prep 1 inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum 2 plate Inoculate 96-Well Plate with Dilutions & Bacteria prep->plate 3 inoculum->plate 4 incubate Incubate Plate (35°C ± 2°C, 16-20h) plate->incubate 5 read Read Results: Identify Lowest Well with No Growth (MIC) incubate->read 6 end_node End read->end_node 7

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol
  • Preparation of 3-Phenoxypropane-1,2-diol Stock Solution:

    • 3-Phenoxypropane-1,2-diol has slight solubility in water and better solubility in solvents like DMSO.[16] Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~59.5 mM) in 100% Dimethyl Sulfoxide (DMSO).

    • Causality: A high-concentration stock is necessary to create a wide range of dilutions while minimizing the final concentration of the solvent in the assay, as the solvent itself can have antimicrobial properties. The final DMSO concentration in the wells should not exceed 1-2%.

  • Preparation of Microdilution Plates:

    • Using a sterile 96-well U-bottom or flat-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.[3]

    • Add 100 µL of the 2X final desired starting concentration of the compound (prepared in CAMHB) to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.[17] This leaves 50 µL in wells 1-10, with well 10 having the lowest concentration.

    • Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB.

    • Well 12 will serve as the sterility control (no compound, no bacteria). Add 100 µL of CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[18] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the total volume in each well to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.[17]

    • Do not add bacteria to well 12 (sterility control).

    • Seal the plate with a breathable film or place it in a container with a moist towel to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4][5]

  • Reading and Interpreting Results:

    • After incubation, check the control wells. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • Visually inspect the test wells for turbidity. The MIC is the lowest concentration of 3-phenoxypropane-1,2-diol at which there is no visible growth (the well is clear).[3]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of the susceptibility of a microorganism to 3-phenoxypropane-1,2-diol. It is a foundational method for screening new compounds.[6]

Causality Behind the Method

The principle relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium.[7] This creates a radial concentration gradient. If the organism is susceptible, its growth will be inhibited in a circular area around the disk. The diameter of this "zone of inhibition" is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[19] Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and low concentration of inhibitors.[7]

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow start Start inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum 1 disk_prep Prepare & Dry Disks Impregnated with Test Compound start->disk_prep 3 streak Streak Inoculum Evenly onto Mueller-Hinton Agar Plate inoculum->streak 2 placement Place Disks on Inoculated Agar Surface streak->placement 4 disk_prep->placement 5 incubate Invert & Incubate Plate (35°C ± 2°C, 16-18h) placement->incubate 6 measure Measure Diameter of Inhibition Zones (mm) incubate->measure 7 end_node End measure->end_node 8

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol
  • Preparation of Compound Disks:

    • Since commercial disks for 3-phenoxypropane-1,2-diol are not available, they must be prepared in-house.

    • Prepare a stock solution of the compound in a suitable volatile solvent (e.g., methanol or ethanol) at a known concentration.

    • Aseptically apply a precise volume (e.g., 20 µL) of the solution onto sterile blank paper disks (6 mm diameter).[18]

    • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) to ensure all solvent has evaporated.[18]

    • A solvent-only disk must be prepared as a negative control.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, Step 3.[18]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[6]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared compound disks and the solvent control disk onto the inoculated MHA plate.[20]

    • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[7]

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[20]

    • The solvent control disk should show no zone of inhibition.

    • For novel compounds, interpretive criteria (Susceptible, Intermediate, Resistant) are not established. Results should be reported as the measured zone diameter for a given disk concentration.

Data Presentation: Example Disk Diffusion Results
MicroorganismCompound Concentration on DiskZone of Inhibition (mm)
S. aureus ATCC 2592330 µg18
E. coli ATCC 2592230 µg15
P. aeruginosa ATCC 2785330 µg0
S. aureus ATCC 25923Solvent Control0

Protocol 3: Time-Kill Kinetic Assay

This assay provides data on the rate of killing and helps differentiate between bactericidal and bacteriostatic effects.[9][21]

Causality Behind the Method

A standardized inoculum is exposed to a specific concentration of the antimicrobial agent in broth.[8] At predetermined time points, aliquots are removed, the antimicrobial is neutralized, and the sample is serially diluted and plated to enumerate the surviving viable bacteria (CFU/mL).[22] A graph of log10 CFU/mL versus time reveals the killing kinetics.

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow start Start prep Prepare Bacterial Culture & Test Compound Solutions (e.g., 1x, 2x, 4x MIC) start->prep inoculate Inoculate Compound Solutions with Bacteria to ~5x10^5 CFU/mL prep->inoculate sample_t0 Immediately Sample T=0 (Baseline Count) inoculate->sample_t0 incubate Incubate Flasks with Shaking sample_t0->incubate sampling_loop At Time Points (e.g., 2, 4, 8, 24h): 1. Remove Aliquot 2. Neutralize Compound 3. Serially Dilute 4. Plate for CFU Count incubate->sampling_loop Repeat plot Plot log10 CFU/mL vs. Time sampling_loop->plot end_node End plot->end_node

Caption: Workflow for a time-kill kinetic assay.

Step-by-Step Protocol
  • Preparation:

    • Prepare flasks containing sterile CAMHB with 3-phenoxypropane-1,2-diol at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask with no compound.

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.

  • Sampling Procedure:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a 1 mL aliquot from each flask.

    • Perform a 1:10 dilution of the aliquot into a tube containing 9 mL of a suitable neutralizing broth to inactivate the antimicrobial agent.

    • Causality: Neutralization is a critical step to prevent the compound from continuing to act on the bacteria after sampling, which would lead to an underestimation of the surviving population at that time point.

    • Perform serial tenfold dilutions of the neutralized sample in sterile saline or PBS.

  • Enumeration:

    • Plate 100 µL from the appropriate dilutions onto nutrient agar or other suitable solid media.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies on the plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration and the growth control.

    • A bactericidal effect is defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum count.[8]

    • A bacteriostatic effect is observed when there is < 3-log10 reduction in CFU/mL from the initial count, but the count remains static or decreases slightly compared to the growth control.

Conclusion

This guide provides a detailed framework for the systematic evaluation of the antimicrobial properties of 3-phenoxypropane-1,2-diol. By adhering to standardized protocols for broth microdilution, disk diffusion, and time-kill kinetics, researchers can generate reliable and comparable data. The emphasis on rigorous quality control and an understanding of the scientific principles behind each assay is paramount to ensuring the integrity of the findings. The results from these studies will be foundational in determining the potential utility of 3-phenoxypropane-1,2-diol as a novel antimicrobial agent in various scientific and industrial applications.

References

Application Notes and Protocols: The Utility of 3-Phenoxy-1,2-propanediol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenoxy-1,2-propanediol, a phenoxy derivative of propanediol, is emerging as a multifunctional excipient in the development of sophisticated topical and transdermal drug delivery systems.[1][2][3] Its unique physicochemical properties, including its role as a solvent, preservative, and potential penetration enhancer, make it a valuable component in the formulation chemist's toolkit.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in topical formulations. We will delve into its mechanistic functions, provide detailed protocols for formulation and evaluation, and discuss critical safety and regulatory considerations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an excipient is fundamental to its successful application in formulation development.[6] this compound is a white to off-white solid with a melting point of approximately 54-57°C and a boiling point of 315°C.[7][8] It is soluble in water and various organic solvents, a characteristic that imparts versatility in formulating diverse topical systems.[1][7]

PropertyValueReference
Molecular Formula C₉H₁₂O₃[3][8][9]
Molecular Weight 168.19 g/mol [2][8][9]
Appearance White to off-white solid[2][7][8]
Melting Point 54-57 °C[7][8]
Boiling Point 315 °C[7][8]
Solubility Soluble in water, chloroform (slightly), DMSO (slightly), methanol (slightly)[1][7][8]
logP (o/w) 0.700[4][8]

Key Functions in Topical Drug Delivery

This compound serves several critical functions in topical drug delivery systems, contributing to the overall stability, efficacy, and safety of the final product.

Solubilizer and Co-solvent

The amphiphilic nature of this compound, arising from its hydrophilic diol moiety and hydrophobic phenoxy group, allows it to act as an effective co-solvent.[5] This is particularly advantageous for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), a common challenge in topical formulation development. By enhancing the solubility of the API, it can improve drug loading and potentially increase the thermodynamic activity of the drug in the formulation, a key driver for skin penetration.

Penetration Enhancer

One of the most significant roles of this compound is its potential as a skin penetration enhancer.[10] While the precise mechanisms are still under investigation, it is hypothesized to act by one or more of the following pathways:

  • Disruption of Stratum Corneum Lipids: It may interact with and disrupt the highly organized lipid lamellae of the stratum corneum, creating more fluid regions and thereby increasing the diffusion of the API through this primary barrier.[11]

  • Interaction with Intercellular Proteins: It could potentially interact with the keratin filaments within the corneocytes, leading to a change in their conformation and increasing the permeability of the cells.

  • Increased Drug Partitioning: By acting as a co-solvent, it can increase the partitioning of the drug from the vehicle into the stratum corneum.

G cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) API API Lipid_Lamellae Lipid Lamellae API->Lipid_Lamellae Enhanced Diffusion Corneocytes Corneocytes (Keratin) API->Corneocytes Enhanced Permeation This compound This compound This compound->Lipid_Lamellae Disruption This compound->Corneocytes Interaction Vehicle Vehicle Deeper_Skin_Layers Deeper Skin Layers & Systemic Circulation Lipid_Lamellae->Deeper_Skin_Layers Corneocytes->Deeper_Skin_Layers G cluster_workflow Topical Gel Formulation Workflow Start Start Organic_Phase Prepare Organic Phase: API + this compound (+ Co-solvent) Start->Organic_Phase Aqueous_Phase Prepare Aqueous Phase: Gelling Agent + Purified Water Start->Aqueous_Phase Mixing Combine Phases Organic_Phase->Mixing Aqueous_Phase->Mixing Neutralization Neutralize (if needed) Mixing->Neutralization Final_Mixing Homogenize Neutralization->Final_Mixing Characterization Characterize Gel Final_Mixing->Characterization End End Characterization->End

References

methodology for real-time PCR analysis of cells treated with phenoxypropanediol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Methodology for Real-Time PCR Analysis of Cells Treated with Phenoxypropanediol Derivatives

Abstract

This document provides a comprehensive guide for the quantitative analysis of gene expression changes in cultured cells following treatment with phenoxypropanediol derivatives. As a broad class of compounds with diverse biological activities, understanding their impact on cellular pathways at the transcriptional level is crucial for drug development and toxicological assessment. This guide details an end-to-end workflow, from experimental design to data analysis, grounded in the principles of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data accuracy, reproducibility, and integrity.[1][2][3][4][5] We emphasize critical quality control checkpoints and explain the scientific rationale behind each step, making this protocol a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Need for a Rigorous Transcriptional Analysis

Phenoxypropanediol derivatives represent a diverse class of chemical compounds with applications ranging from pharmaceuticals to industrial solvents.[6][7] Their interaction with biological systems can elicit a wide range of cellular responses, often mediated by complex changes in gene expression. Quantifying these changes is fundamental to elucidating mechanisms of action, identifying biomarkers, and assessing potential therapeutic or toxicological effects.[8][9][10][11]

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for sensitive and specific quantification of mRNA transcripts.[10][12] However, the apparent simplicity of the technique belies a number of potential pitfalls that can lead to inconsistent and erroneous data.[13][14] Factors such as RNA quality, choice of normalization controls, and data analysis methods can profoundly impact the results, especially in the context of xenobiotic treatments which may alter cellular metabolism and the expression of commonly used reference genes.[15][16][17]

This guide is therefore designed not as a rigid template, but as an adaptable framework. It provides field-proven insights and detailed protocols to empower researchers to generate reliable and unequivocal qPCR data when studying the effects of phenoxypropanediol derivatives or other small molecules.

Principle of the Method

The RT-qPCR workflow involves three main stages:

  • RNA Extraction: Isolation of total RNA from untreated (control) and treated cells.

  • Reverse Transcription (RT): Conversion of the isolated mRNA into more stable complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Amplification and real-time detection of specific cDNA targets. The rate of amplification is proportional to the initial amount of target transcript.

Relative quantification, the most common application, compares the expression of a gene of interest (GOI) in a treated sample to that in a control sample, normalized to the expression of one or more stable reference (housekeeping) genes.[18]

Part 1: Experimental Design & Pre-Analytical Phase

A well-designed experiment is the foundation of reliable qPCR results.[19] The majority of experimental variability often originates from this pre-analytical phase.[20]

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line, hepatocytes for liver toxicity studies). Ensure cells are healthy and in the logarithmic growth phase.

  • Seeding Density: Plate cells to achieve 60-80% confluency at the time of harvest. Over-confluency or sparse cultures can alter gene expression.

  • Treatment Protocol:

    • Dose-Response: Test a range of concentrations of the phenoxypropanediol derivative to identify the optimal concentration for gene expression analysis (e.g., IC25, IC50).

    • Time-Course: Analyze gene expression at multiple time points post-treatment (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptional responses.[21]

  • Controls are Non-Negotiable:

    • Vehicle Control: Treat cells with the same solvent used to dissolve the compound (e.g., DMSO, ethanol) at the same final concentration as the treated samples. This is the primary comparator for assessing treatment effects.

    • Untreated Control: Cells grown in media alone, to control for any effects of the vehicle itself.

  • Replication Strategy:

    • Biological Replicates (n ≥ 3): Independent experiments performed on different days with fresh cell passages. This is essential for statistical power and accounts for biological variability.

    • Technical Replicates (n = 2-3): Multiple qPCR reactions from the same cDNA sample. This accounts for pipetting error during the qPCR setup.[22]

Table 1: Example Experimental Design for a Single Time Point
Group IDTreatmentConcentrationBiological ReplicatesTechnical Replicates
CTRLUntreatedN/A33
VEHVehicle (e.g., 0.1% DMSO)0.1%33
PPD-LPhenoxypropanediol DerivativeLow Dose (e.g., 10 µM)33
PPD-HPhenoxypropanediol DerivativeHigh Dose (e.g., 50 µM)33

Part 2: Protocol - From Cells to High-Quality cDNA

This section details the core wet-lab procedures. Maintaining an RNase-free environment is paramount throughout.[23][24] Use certified RNase-free consumables and reagents, and decontaminate work surfaces and pipettes.[23]

Step 1: Total RNA Extraction

The goal is to isolate pure, intact RNA, free from genomic DNA (gDNA) and enzymatic inhibitors.[14][25]

  • Recommended Method: Commercially available silica column-based kits (e.g., from Qiagen, Zymo Research, Thermo Fisher Scientific) are highly recommended. They are fast, reliable, and include DNase I treatment steps to efficiently remove gDNA.[25][26]

  • Protocol Outline (Column-Based Kit):

    • Harvest Cells: Aspirate culture media. Wash cells once with ice-cold PBS.

    • Lyse Cells: Add the kit's lysis buffer directly to the culture dish. The buffer contains chaotropic salts and detergents that inactivate RNases and disrupt the cells.[23][25] Scrape cells and collect the lysate.

    • Homogenize: Pass the lysate through a fine-gauge needle or a specialized shredder column to shear gDNA and reduce viscosity.

    • On-Column DNase Digestion: Follow the kit's protocol for DNase I treatment. This step is critical to prevent false-positive signals from gDNA amplification.[25]

    • Bind, Wash, Elute: Add ethanol to the lysate and transfer to the silica spin column. RNA binds to the membrane. Wash the column with the provided buffers to remove proteins and salts. Elute the purified RNA in RNase-free water.

    • Storage: Aliquot the RNA to avoid multiple freeze-thaw cycles and store at -80°C.[23]

Step 2: RNA Quality and Quantity Control (QC)

Do not skip this step. Poor RNA quality is a major source of failed qPCR experiments.[13]

  • Quantification & Purity Check (UV-Vis Spectrophotometry):

    • Measure the absorbance at 260 nm and 280 nm.

    • The concentration (µg/mL) is calculated from the A260 reading.

    • Assess purity using absorbance ratios.

    Table 2: RNA Purity Acceptance Criteria
RatioIdeal ValueAcceptable RangeIndication of Contamination (if low)
A260/A280 ~2.01.8 - 2.1Protein contamination
A260/A230 >2.01.8 - 2.2Guanidinium thiocyanate, phenol, salts
  • Integrity Check (Gel Electrophoresis):

    • Run a small amount of RNA on a 1% agarose gel. High-quality RNA will show two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits. The 28S band should be approximately twice as intense as the 18S band.

    • For more precise analysis, use an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value > 8 is recommended for qPCR.

Step 3: Reverse Transcription (RT)

This step synthesizes a stable cDNA library from the RNA template.

  • Critical Controls:

    • No-Reverse Transcriptase (-RT) Control: For each RNA sample, prepare a reaction that contains all components except the reverse transcriptase enzyme. This control, when run in the subsequent qPCR, is essential to confirm the absence of gDNA contamination.[13][27]

  • Protocol (using a commercial RT kit):

    • Input RNA: Use a consistent amount of total RNA for all samples (e.g., 500 ng to 1 µg) in the same reaction volume.

    • Primer Choice: Use a blend of Oligo(dT) primers (to anneal to the poly(A) tail of mRNA) and Random Hexamers (to anneal throughout the length of all RNAs). This combination provides comprehensive and unbiased cDNA synthesis.[28][29]

    • Reaction Setup: In an RNase-free tube on ice, combine the RNA template, primer mix, dNTPs, and RNase-free water.

    • Denaturation: Heat the mixture (e.g., at 65°C for 5 minutes) to denature RNA secondary structures, then place immediately on ice.

    • Enzyme Addition: Add the RT buffer, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubation: Perform the synthesis according to the manufacturer's recommended temperatures and times (e.g., 25°C for 10 min for primer annealing, followed by 42-50°C for 30-60 min for extension).

    • Inactivation: Heat the reaction (e.g., 85°C for 5 min) to inactivate the reverse transcriptase.

    • Storage: The resulting cDNA can be stored at -20°C.

Part 3: Protocol - Quantitative PCR (qPCR)

This section covers the setup and execution of the qPCR analysis.

Step 1: Assay Design and Validation
  • Primer Design: If designing new primers, follow these guidelines:[22][30][31]

    • Amplicon length: 70-200 bp.

    • Primer length: 18-24 nucleotides.

    • GC content: 40-60%.

    • Melting Temperature (Tm): 60-65°C, with both primers in a pair having a Tm within 2°C of each other.

    • Crucially, design primers to span an exon-exon junction to prevent amplification of any residual gDNA.

    • Verify specificity in silico using tools like NCBI Primer-BLAST.

  • Recommendation: Use pre-designed, wet-lab validated qPCR assays from reputable vendors whenever possible. This saves significant time and ensures high efficiency and specificity.[30]

Step 2: Selection and Validation of Reference Genes

This is the most critical step for studies involving drug treatments.[19] The expression of common "housekeeping" genes like GAPDH and ACTB can be affected by toxicological insults or changes in cell proliferation, making them unsuitable for normalization.[16][32]

  • Select Candidate Genes: Choose a panel of 5-8 candidate reference genes from different functional classes that are known to be relatively stable. Examples include TBP, HPRT1, RPL13A, SDHA, and UBC.[15][17][32]

  • Run Validation Plate: Run a qPCR plate with all your experimental cDNA samples (control, vehicle, treated) and the panel of candidate reference genes.

  • Analyze Stability: Use software like geNorm , NormFinder , or BestKeeper to analyze the expression stability of the candidate genes across all your samples.[15][32] These tools will rank the genes from most to least stable.

  • Choose the Best Normalizers: Select the top 2 or 3 most stable genes. Using the geometric mean of multiple stable reference genes for normalization is far more accurate than using a single, unvalidated gene.[16]

Table 3: Example Reference Gene Validation Output (Illustrative)
GeneStability Value (Lower is better)Rank
RPL13A 0.151
TBP 0.182
HPRT1 0.253
ACTB 0.894
GAPDH 1.125
Conclusion: In this example, RPL13A and TBP would be the best choice for normalization.
Step 3: qPCR Reaction Setup
  • Detection Chemistry: SYBR Green is a cost-effective DNA-binding dye suitable for most applications. Ensure you perform a melt curve analysis when using it.

  • Master Mix: Prepare a master mix for each assay (gene) to minimize pipetting variability.[13]

Table 4: Example qPCR Reaction Mix (20 µL reaction)
ComponentVolume per ReactionFinal Concentration
2x qPCR Master Mix (with SYBR Green)10 µL1x
Forward Primer (10 µM stock)0.8 µL400 nM
Reverse Primer (10 µM stock)0.8 µL400 nM
Nuclease-Free Water3.4 µLN/A
Sub-total (Master Mix) 15 µL
cDNA Template (diluted 1:5)5 µL~10-50 ng
Total Volume 20 µL
Step 4: Thermocycling Protocol & Data Collection
  • Program the real-time PCR instrument with a standard 3-step protocol.

Table 5: Example Thermocycling Protocol
StepTemperatureTimeCyclesPurpose
Initial Denaturation 95°C2-5 min1Activate polymerase, denature cDNA
Denaturation 95°C15 sec40Denature template
Annealing/Extension 60°C60 secAnneal primers, extend new strand
Data AcquisitionEnd of this stepFluorescence is measured
Melt Curve 65°C to 95°CRamp1Assess product specificity
Step 5: Post-Run QC: Melt Curve Analysis

After amplification, the instrument slowly raises the temperature and measures the fluorescence. As the double-stranded DNA "melts" into single strands, the SYBR Green is released, and fluorescence drops. A single, sharp peak on the melt curve indicates that a single, specific product was amplified. Multiple peaks or broad peaks suggest primer-dimers or non-specific products.

Part 4: Data Analysis - The Comparative Cq (ΔΔCq) Method

The most common method for analyzing relative gene expression is the 2-ΔΔCq (or ΔΔCt) method.[18][33][34] This method assumes the amplification efficiency of the target and reference genes are similar and near 100%.[34]

Step-by-Step Calculation:
  • Step A: Calculate Average Cq Values

    • For each biological sample, average the Cq values from the technical replicates for both your Gene of Interest (GOI) and your Reference Gene (REF).

  • Step B: Normalization to Reference Gene (Calculate ΔCq)

    • For each sample, subtract the average REF Cq from the average GOI Cq.

    • Formula: ΔCq = Cq(GOI) - Cq(REF)

  • Step C: Normalization to Control Group (Calculate ΔΔCq)

    • First, calculate the average ΔCq for your control group (e.g., Vehicle).

    • Then, for each individual sample (including the controls), subtract the average control ΔCq from the sample's ΔCq.

    • Formula: ΔΔCq = ΔCq(Sample) - Average ΔCq(Control Group)

  • Step D: Calculate Relative Expression (Fold Change)

    • Calculate the fold change for each sample using the formula 2-ΔΔCq.

    • Formula: Fold Change = 2-ΔΔCq

The result is the fold change in the GOI expression in your treated sample relative to your control sample, normalized to your reference gene(s).

Visualization of Workflows and Logic

Experimental Workflow Diagram

G

Caption: Overall workflow for gene expression analysis.

Data Analysis Logic Diagram

// Nodes cq_goi [label="Raw Cq\n(Gene of Interest)", fillcolor="#FBBC05"]; cq_ref [label="Raw Cq\n(Reference Gene)", fillcolor="#FBBC05"]; delta_cq [label="ΔCq\n(Normalized Cq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avg_delta_cq_ctrl [label="Average ΔCq\n(Control Group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; delta_delta_cq [label="ΔΔCq\n(Relative Normalized Cq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fold_change [label="Fold Change\n(2-ΔΔCq)", shape=diamond, fillcolor="#FFFFFF", color="#EA4335"];

// Edges cq_goi -> delta_cq [label="-"]; cq_ref -> delta_cq;

delta_cq -> delta_delta_cq [label="-"]; avg_delta_cq_ctrl -> delta_delta_cq;

delta_delta_cq -> fold_change [label="2-x"]; }

Caption: Flow of calculations for the ΔΔCq method.

Hypothetical Signaling Pathway

Caption: Example pathway modulated by a compound.

References

immunoblotting techniques for studying the effects of 3-Phenoxy-1,2-propanediol analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Immunoblotting Techniques for Studying the Effects of 3-Phenoxy-1,2-propanediol Analogues Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Cellular Responses to this compound Analogues

This compound and its analogues represent a class of synthetic compounds with structural similarities to naturally occurring phenylpropanoids, which are known for a range of biological activities.[1] Preliminary research on related structures, such as 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has indicated potent anti-inflammatory effects by modulating key cellular signaling pathways.[2] To fully characterize the mechanism of action for any novel analogue, it is essential to investigate its impact on the cellular proteome.

Immunoblotting, also known as Western blotting, is a cornerstone technique in molecular biology and drug discovery for the sensitive and specific detection of proteins.[3][4][5] It allows researchers to identify and semi-quantify changes in protein expression levels, post-translational modifications (like phosphorylation), or the cleavage of proteins into active fragments.[6] This makes it an indispensable tool for elucidating how compounds like this compound analogues perturb cellular functions such as cell cycle progression, apoptosis, and inflammatory responses.[7][8][9]

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for designing and executing robust immunoblotting experiments to study these effects. We will move beyond a simple recitation of steps to explain the critical reasoning behind each choice, ensuring your protocols are not only effective but also self-validating.

Section 1: Foundational Experimental Design

Before embarking on the technical steps of immunoblotting, a well-conceived experimental plan is paramount. The quality of your results is directly dependent on the integrity of your initial experimental setup.

Hypothesis-Driven Target Selection

Based on the known activities of similar compounds, the effects of this compound analogues are likely to converge on several key cellular processes. A logical starting point is to investigate proteins involved in apoptosis, cell cycle regulation, and inflammation.[10][11]

Signaling_Pathways cluster_0 Potential Cellular Effects of Analogues cluster_1 Key Protein Markers for Immunoblotting Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Markers Cleaved Caspase-3 Cleaved PARP Bcl-2 / Bax Ratio Apoptosis->Apoptosis_Markers Assessed by CellCycle Cell Cycle Arrest CellCycle_Markers Cyclin B1 CDK1 p21 / p27 CellCycle->CellCycle_Markers Assessed by Inflammation Inflammation Modulation Inflammation_Markers p-p38 MAPK p-IκBα COX-2 Inflammation->Inflammation_Markers Assessed by

Caption: Potential signaling pathways and key protein markers for investigation.

Cell Line Selection and Treatment Strategy

The choice of cell line is critical and should be relevant to the intended therapeutic application (e.g., using a cancer cell line like HeLa or A549 for anti-cancer drug screening).[12]

  • Dose-Response: Treat cells with a range of analogue concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time (e.g., 24 or 48 hours) to identify the effective concentration range and potential toxicity.

  • Time-Course: Treat cells with a fixed, effective concentration of the analogue and harvest them at different time points (e.g., 0, 6, 12, 24, 48 hours) to understand the kinetics of the protein response.

  • Essential Controls:

    • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the analogue, at the same final concentration. This control is crucial to ensure that the observed effects are due to the compound itself and not the solvent.

    • Positive Control: A known inducer for the pathway of interest (e.g., staurosporine for apoptosis) to validate that the detection system is working correctly.[13]

    • Untreated Control: Cells grown under normal conditions, which serves as a baseline for cellular protein levels.

Section 2: The Immunoblotting Workflow: A Validated Protocol

This section details a robust, step-by-step protocol for immunoblotting, integrating best practices and explaining the rationale behind each step to ensure reproducibility and accuracy.[14]

Immunoblot_Workflow cluster_workflow Immunoblotting Protocol Flow Cell_Treatment 1. Cell Treatment & Lysis Quantification 2. Protein Quantification Cell_Treatment->Quantification Electrophoresis 3. SDS-PAGE Quantification->Electrophoresis Transfer 4. Membrane Transfer Electrophoresis->Transfer Blocking 5. Blocking Transfer->Blocking Incubation 6. Antibody Incubation Blocking->Incubation Detection 7. Detection & Imaging Incubation->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: A streamlined workflow for the immunoblotting protocol.

Step 2.1: Cell Lysis and Protein Extraction

Objective: To efficiently rupture cells and solubilize proteins while preserving their integrity.

Rationale: The choice of lysis buffer is critical and depends on the subcellular location of the target protein. Immediately upon lysis, endogenous proteases and phosphatases are released, which can degrade or alter the modification state of your target proteins.[15] Therefore, working quickly on ice and using freshly prepared inhibitors is non-negotiable for obtaining reliable data.

Protocol:

  • Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[16]

  • Aspirate the PBS completely.

  • Add ice-cold RIPA Lysis Buffer (see table below) containing freshly added protease and phosphatase inhibitor cocktails (e.g., 10 µL/mL of buffer). A typical volume is 100-150 µL for a 6-well plate well.[7][17]

  • Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes to ensure complete lysis.[7]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[17]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet.

Lysis Buffer Component Function Common Concentration
Tris-HCl Buffering agent to maintain stable pH50 mM, pH 7.4-8.0
NaCl Salt to control osmolarity and protein interactions150 mM
NP-40 or Triton X-100 Mild non-ionic detergent for cytoplasmic proteins1%
Sodium deoxycholate Ionic detergent to solubilize membrane proteins0.5%
SDS Strong ionic detergent for complete denaturation0.1%
Protease/Phosphatase Inhibitors Prevent protein degradation and dephosphorylationCommercially available cocktails

Table 1: Components of a standard RIPA (Radioimmunoprecipitation Assay) buffer.

Step 2.2: Protein Quantification

Objective: To accurately measure the protein concentration in each lysate to ensure equal loading of protein into each well of the gel.

Rationale: Equal protein loading is the foundation of quantitative Western blotting. Without it, any observed differences in band intensity between lanes are uninterpretable.[18][19] The Bicinchoninic Acid (BCA) assay is often preferred as it is compatible with a wider range of detergent concentrations found in lysis buffers compared to the Bradford assay.[19]

Protocol:

  • Perform a BCA assay on each lysate according to the manufacturer's instructions.

  • Use a serial dilution of a known protein standard (e.g., Bovine Serum Albumin, BSA) to generate a standard curve.

  • Measure the absorbance at 562 nm using a plate reader.

  • Calculate the protein concentration of each sample by interpolating its absorbance value from the standard curve.

Step 2.3: Sample Preparation for Electrophoresis

Objective: To denature proteins and impart a uniform negative charge for separation by size.

Protocol:

  • Based on the quantification results, calculate the volume of lysate needed to obtain 20-40 µg of protein per sample.[20]

  • In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer to a final concentration of 1X. Laemmli buffer contains SDS for denaturation, β-mercaptoethanol or DTT to reduce disulfide bonds, glycerol to help the sample sink into the well, and bromophenol blue as a tracking dye.[15]

  • Boil the samples at 95-100°C for 5 minutes to complete denaturation.

  • Centrifuge briefly to collect the sample at the bottom of the tube. Samples can now be loaded onto the gel or stored at -20°C.

Step 2.4: SDS-PAGE (Polyacrylamide Gel Electrophoresis)

Objective: To separate the proteins in the lysate based on their molecular weight.

Rationale: The percentage of acrylamide in the gel determines the pore size and thus the resolution of proteins of different sizes.[21] Higher percentage gels are better for resolving small proteins, while lower percentage gels are suited for large proteins.

Protocol:

  • Assemble the electrophoresis apparatus with a pre-cast or hand-cast polyacrylamide gel. A 4-20% gradient gel is versatile for screening proteins of unknown size.[17]

  • Load 20-40 µg of each prepared protein sample into separate wells. Load a pre-stained molecular weight marker in one lane to track migration and estimate protein size.

  • Run the gel in 1X Tris/Glycine/SDS running buffer, initially at a low voltage (e.g., 60V) until the samples have entered the resolving gel, then increase to a higher voltage (e.g., 100-120V) for the remainder of the run.[17]

Step 2.5: Protein Transfer (Blotting)

Objective: To transfer the separated proteins from the fragile gel onto a solid support membrane for subsequent probing.

Rationale: Polyvinylidene difluoride (PVDF) membranes are mechanically strong and have a high protein binding capacity, making them ideal for most applications, especially if the membrane needs to be stripped and re-probed.[21] Nitrocellulose is another common choice but is more brittle.[22]

Protocol:

  • Pre-activate the PVDF membrane by soaking it in 100% methanol for 30 seconds, followed by equilibration in 1X transfer buffer for at least 5 minutes.

  • Assemble the transfer "sandwich": sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.

  • Place the sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode (anode).

  • Perform the transfer. A "wet" transfer is typically run at 100V for 60-90 minutes or overnight at a low constant current (e.g., 30 mA) at 4°C.[17]

  • After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful and even transfer across all lanes.[23] Destain with washes in TBST.

Step 2.6 & 2.7: Blocking and Antibody Incubation

Objective: To prevent non-specific binding of antibodies to the membrane and to specifically detect the target protein.

Rationale: Blocking agents like non-fat dry milk or BSA saturate the unoccupied binding sites on the membrane.[24] The choice is critical: milk contains phosphoproteins and should be avoided when detecting phosphorylated targets, for which BSA is the preferred blocker. Antibody concentrations must be optimized to achieve a strong signal with minimal background. A common starting dilution for a primary antibody is 1:1000.[21]

Protocol:

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[25]

  • Primary Antibody Incubation: Dilute the primary antibody specific to your target protein in fresh blocking buffer at its optimized concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: The next day, discard the antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[20]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer (e.g., 1:5000 to 1:20,000) for 1 hour at room temperature.[24]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

Step 2.8: Detection and Imaging

Objective: To generate a signal from the HRP enzyme and capture the image of the protein bands.

Protocol:

  • Prepare the enhanced chemiluminescent (ECL) substrate by mixing the reagents according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager). Expose for various times to ensure the signal is within the linear dynamic range and not saturated.[20]

Section 3: Application-Specific Protocols & Data Interpretation

Here we apply the core protocol to investigate specific cellular events potentially modulated by this compound analogues.

Protocol 3.1: Assessing Induction of Apoptosis

Apoptosis is a form of programmed cell death characterized by the activation of a cascade of cysteine proteases called caspases.[26] Key markers include the cleavage of executioner caspases (like Caspase-3) and their substrate, PARP (Poly (ADP-ribose) polymerase).[6][27] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is also a critical indicator.[28]

Apoptosis_Pathway Drug 3-Phenoxy-1,2- propanediol Analogue Bcl2_Bax Bcl-2 / Bax Ratio ↓ (Pro-Apoptotic Shift) Drug->Bcl2_Bax Caspase3 Pro-Caspase-3 (Inactive) Bcl2_Bax->Caspase3 Activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Cleavage PARP PARP Cleaved_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to

Caption: Simplified apoptosis cascade showing key immunoblot markers.

Primary Antibodies for This Protocol:

  • Rabbit anti-Cleaved Caspase-3 (Asp175)

  • Rabbit anti-PARP

  • Mouse anti-Bcl-2

  • Rabbit anti-Bax

  • Mouse anti-β-Actin (Loading Control)

Data Interpretation: An induction of apoptosis would be indicated by:

  • An increase in the band intensity for Cleaved Caspase-3.

  • An increase in the band for Cleaved PARP and a corresponding decrease in full-length PARP.

  • A decrease in the Bcl-2/Bax protein ratio.

Analogue Conc. (µM) Cleaved Caspase-3 (Fold Change) Cleaved PARP (Fold Change) Bcl-2/Bax Ratio
0 (Vehicle)1.01.03.5
101.82.12.4
254.55.21.1
507.98.50.6

Table 2: Example of summarized quantitative data for apoptosis markers after 24h treatment.

Protocol 3.2: Analyzing Cell Cycle Regulation

Alterations in cell cycle progression are a hallmark of many anti-cancer agents.[12] Immunoblotting can detect changes in the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[8][29] For example, an arrest in the G2/M phase of the cell cycle is often associated with an accumulation of Cyclin B1.[30]

Primary Antibodies for This Protocol:

  • Rabbit anti-Cyclin B1

  • Mouse anti-CDK1 (cdc2)

  • Rabbit anti-p21 Waf1/Cip1

  • Mouse anti-GAPDH (Loading Control)

Data Interpretation: An arrest at the G2/M checkpoint might be suggested by an accumulation of Cyclin B1 protein. An increase in CDK inhibitors like p21 could indicate arrest at the G1/S checkpoint.

Section 4: Data Analysis and Normalization

Objective: To semi-quantitatively analyze the protein band intensities and normalize them to a loading control to correct for any minor variations in loading and transfer.

Rationale: Housekeeping proteins like GAPDH, β-actin, or α-tubulin are often used as loading controls because they are typically expressed at stable levels across different experimental conditions.[23] However, it is crucial to validate that your chosen loading control's expression is not affected by the specific treatment being used.[31] Total protein staining (e.g., with Ponceau S) can be a more reliable alternative for normalization.[23][32]

Analysis Steps:

  • Open the captured blot image in an image analysis software (e.g., ImageJ).

  • Use the densitometry tool to measure the intensity of the band for your target protein and the loading control in each lane.

  • Normalize the data: For each lane, divide the intensity of the target protein band by the intensity of the loading control band.

  • Express the results as a fold change relative to the vehicle control lane.

Loading Control MW (kDa) Subcellular Location Considerations
GAPDH ~37CytoplasmExpression can be affected by metabolic changes.
β-Actin ~42CytoskeletonExpression may vary between cell types.[31]
α-Tubulin ~55CytoskeletonExpression can be affected by drugs targeting microtubules.[23]
Lamin B1 ~66NucleusExcellent control for nuclear protein fractions.[33]
PCNA ~29NucleusGood for nuclear fractions, but levels change with proliferation state.[33]

Table 3: Common loading controls and key considerations for their use.

References

Application Notes & Protocols for the Use of 3-Phenoxy-1,2-propanediol as a Preservative in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Phenoxy-1,2-propanediol as a preservative and preservative booster in cosmetic formulations. We will explore its physicochemical properties, hypothesize its mechanism of action based on its unique chemical structure, and provide detailed, validated protocols for its incorporation into formulations and subsequent efficacy testing. The guide is designed to offer both theoretical understanding and practical, actionable methodologies to ensure product stability and safety.

Introduction to this compound

This compound (CAS No. 538-43-2), also known as Phenylglyceryl Ether, is a versatile ingredient with multiple functions in cosmetic science.[1][2] While it serves as a solvent and emollient, its primary value in modern formulations lies in its antimicrobial properties. Structurally, it is an ether of glycerin and phenol, a composition that suggests a dual-functionality in preservation, which we will explore herein. Its favorable safety profile and compatibility with a wide range of cosmetic ingredients make it an attractive alternative or synergistic partner to traditional preservatives.

This guide provides the foundational knowledge and experimental framework to leverage this compound's benefits, moving from its core chemical attributes to rigorous efficacy validation.

Physicochemical Properties

A fundamental understanding of a preservative's physical and chemical properties is critical for predicting its behavior in a complex cosmetic matrix. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 538-43-2[2][3]
Molecular Formula C₉H₁₂O₃[2][3]
Molecular Weight 168.19 g/mol [2][3]
Appearance Colorless liquid or crystalline solid[4]
IUPAC Name 3-phenoxypropane-1,2-diol[1][3]
Solubility Soluble in water[5]
logP (o/w) 0.700[5]

Causality Insight: The compound's solubility in water is a key advantage, allowing for its easy incorporation into the aqueous phase of emulsions where microbial proliferation is most likely to occur. Its low octanol-water partition coefficient (logP) indicates a degree of hydrophilicity suitable for aqueous systems.

Hypothesized Mechanism of Antimicrobial Action

While specific mechanistic studies on this compound are not extensively published, we can infer a probable mechanism of action based on its chemical structure, which contains two key functional moieties: a phenoxy group and a propanediol group .

  • Phenoxy Moiety - Membrane Disruption: The phenoxy group is the active component in phenoxyethanol, a widely used and well-understood cosmetic preservative. This lipophilic group can intercalate into the phospholipid bilayer of microbial cell membranes. This disruption compromises membrane integrity, leading to the leakage of essential intracellular components (like ions and ATP) and ultimately causing cell death.

  • Propanediol Moiety - Preservative Booster: Diols, such as propanediol, are known to enhance the efficacy of other preservatives.[6][7][8] This "boosting" effect is attributed to several factors:

    • Reduction of Water Activity (a_w): By binding water molecules, diols reduce the amount of free water available for microbial growth.

    • Enhanced Penetration: Diols can act as penetration enhancers, helping other active molecules (like the phenoxy group) to more effectively reach and disrupt the microbial cell membrane.[9]

    • Solvent Action: It functions as an excellent solvent, ensuring the uniform distribution of preservative agents throughout the formulation.[10]

This dual-action model positions this compound as both a primary antimicrobial agent and a potentiator for itself and other preservatives in a system.

G cluster_formulation Cosmetic Formulation (Aqueous Phase) cluster_mechanism Mechanism of Action PPD This compound Membrane Disrupts Cell Membrane (Phenoxy Group) PPD->Membrane Lipophilic Interaction WaterActivity Reduces Water Activity (Diol Group) PPD->WaterActivity H-Bonding Penetration Enhances Penetration (Diol Group) PPD->Penetration Microbe Microbial Cell Water Water Molecules Membrane->Microbe Causes Lysis WaterActivity->Water Penetration->Membrane Potentiates

Caption: Hypothesized dual-action mechanism of this compound.

Application in Cosmetic Formulations

This compound is suitable for a wide array of cosmetic products, particularly water-based and emulsion systems like lotions, creams, serums, and cleansers.

Key Benefits:

  • Broad Compatibility: It is compatible with most common cosmetic ingredients, including surfactants, silicones, and esters.[11]

  • pH Stability: Remains stable and effective across a broad pH range typical for cosmetic formulations.[11]

  • Aesthetic Profile: It is known for its non-irritating nature at typical use levels and can contribute to a pleasant, non-tacky skin feel.[12]

  • Preservative Potentiation: It can be used to boost the performance of other preservatives, potentially allowing for a reduction in their overall concentration.[12]

Recommended Usage Levels: While the optimal concentration depends on the formulation's complexity and susceptibility to contamination, the following levels serve as a validated starting point for development.

Formulation TypeRecommended Concentration (w/w)Purpose
High Water Content (Serums, Toners)0.7% - 1.0%Primary Preservative / Booster
Oil-in-Water Emulsions (Lotions, Creams)0.5% - 1.0%Primary Preservative / Booster
Surfactant Systems (Cleansers, Shampoos)0.5% - 0.8%Booster
Anhydrous or Low-Water SystemsNot typically required-

Trustworthiness Insight: The concentrations are derived from safety assessments and usage data for structurally related preservatives like 1-Phenoxy-2-propanol and various phenoxy ethers, which are often limited to a maximum of 1.0% in final formulations.[13][14]

Protocol 1: Incorporation into a Model Oil-in-Water (O/W) Emulsion

This protocol details the steps to incorporate this compound into a basic O/W lotion. This process is designed to be a self-validating system; successful incorporation without emulsion breakage or phase separation confirms its formulation compatibility.

Objective: To create a stable O/W lotion preserved with this compound.

Materials & Equipment:

  • Beakers, glass stirring rods, hot plate with magnetic stirrer, overhead propeller mixer, water bath.

  • Ingredients for a 100g batch.

Formulation:

PhaseIngredientFunction% (w/w)
A Deionized WaterSolvent76.5
A GlycerinHumectant3.0
A Xanthan GumThickener0.5
B Cetearyl AlcoholEmulsifier/Thickener8.0
B Glyceryl StearateEmulsifier5.0
B Caprylic/Capric TriglycerideEmollient6.0
C This compound Preservative 1.0

Procedure:

  • Phase A Preparation: In the main beaker, combine deionized water and glycerin. Begin moderate stirring and slowly sprinkle in xanthan gum to create a vortex, preventing clumping. Heat to 75°C.

    • Expertise Insight: Pre-dispersing the gum in glycerin before adding to water can also prevent agglomeration. Heating the water phase hydrates the polymer effectively.

  • Phase B Preparation: In a separate beaker, combine all Phase B ingredients. Heat to 75°C until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B (oil) to Phase A (water) under continuous high-shear mixing (e.g., using an overhead mixer at 500-800 rpm). Mix for 10-15 minutes to form a uniform, white emulsion.

    • Expertise Insight: Maintaining both phases at the same temperature is crucial to prevent premature crystallization of lipids, which would destabilize the emulsion.

  • Cooling: Remove the emulsion from heat and continue mixing at a lower speed.

  • Preservative Addition (Phase C): When the emulsion has cooled to below 40°C, add the this compound. Mix until fully incorporated.

    • Expertise Insight: Adding the preservative during the cool-down phase prevents its potential volatilization and degradation at high temperatures, ensuring its efficacy.

  • Finalization: Check the pH and adjust if necessary. Pour the lotion into a sanitized container.

Protocol 2: Preservative Efficacy (Challenge) Testing

This protocol is the industry-standard method for validating the effectiveness of a preservative system. It is based on established guidelines such as ISO 11930 and USP <51>.[15][16][17] The protocol's design is self-validating; passing the log reduction criteria confirms the system's antimicrobial efficacy.

Objective: To determine if the cosmetic formulation containing this compound is adequately protected against microbial contamination.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Sampling cluster_results Results start Start: Prepare 5 Product Samples (20g each in sterile containers) inoculum Prepare Mixed Inoculum: - S. aureus - P. aeruginosa - E. coli - C. albicans - A. brasiliensis start->inoculum challenge Challenge Samples: Inoculate each with 0.1-0.2 mL of microbial suspension inoculum->challenge mix Mix thoroughly to disperse challenge->mix incubate Incubate at 22.5 ± 2.5 °C mix->incubate sample_t0 Sample T=0 (Initial Count) mix->sample_t0 Immediately after mixing sample_t7 Sample T=7 Days incubate->sample_t7 plate Perform Plate Counts (Neutralize preservative) sample_t0->plate sample_t14 Sample T=14 Days sample_t7->sample_t14 sample_t7->plate sample_t28 Sample T=28 Days sample_t14->sample_t28 sample_t14->plate sample_t28->plate calc Calculate Log Reduction plate->calc compare Compare to Acceptance Criteria calc->compare pass PASS compare->pass fail FAIL compare->fail

References

HPLC method for quantification of 3-Phenoxy-1,2-propanediol in solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of 3-Phenoxy-1,2-propanediol in Solutions

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound (also known as Chlorphenesin) in solution. The methodology is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for assay determination or impurity profiling. The protocol has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.[1][2][3]

Introduction and Scientific Rationale

This compound is a versatile compound widely utilized in the pharmaceutical and cosmetic industries.[4][5] In cosmetics, it functions as a preservative due to its antimicrobial properties, preventing the growth of bacteria and fungi in product formulations.[6][7] In pharmaceutical applications, it can be found as an impurity or a related substance in drug manufacturing processes.[8][9] Given its widespread use and regulatory scrutiny, a validated, high-fidelity analytical method is essential for ensuring product quality, safety, and compliance.

The chemical structure of this compound, featuring a phenyl ring, makes it an ideal candidate for ultraviolet (UV) spectrophotometric detection.[10] This application note leverages this property in a reverse-phase HPLC method. RP-HPLC is the chosen separation technique due to its superior efficiency and suitability for moderately polar analytes. The method employs a C18 stationary phase, which provides optimal hydrophobic interaction with the analyte, and a simple isocratic mobile phase for consistent and reproducible separations, as guided by the general principles of chromatography outlined in USP General Chapter <621>.[11][12][13][14]

Analytical Method and Chromatographic Conditions

The causality behind the selection of these parameters is to achieve a symmetric peak shape, an optimal retention time for high throughput, and robust separation from potential matrix interferences.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatographic software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven resolving power for this class of compounds.[15]

  • Reference Standard: this compound, USP grade or of known purity (≥99%).

  • Reagents: HPLC-grade methanol and purified water (e.g., Milli-Q or equivalent).

Optimized Chromatographic Parameters

The following table summarizes the instrumental parameters established for this method. An isocratic elution is employed to ensure run-to-run consistency and simplify method transfer.

ParameterConditionRationale
Analytical Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and peak shape for aromatic compounds.
Mobile Phase Methanol : Water (55:45, v/v)Offers optimal polarity for eluting the analyte with a reasonable retention time and good separation from solvent front impurities.[6][15]
Flow Rate 1.0 mL/minA standard flow rate that ensures good separation efficiency without generating excessive backpressure.
Column Temperature 25 °CMaintains consistent retention times by minimizing viscosity fluctuations of the mobile phase.[15]
Detection Wavelength 280 nmCorresponds to a high absorbance wavelength for the phenoxy chromophore, ensuring high sensitivity.[6][15][16]
Injection Volume 10 µLA suitable volume to achieve good signal response while avoiding column overload.
Run Time Approximately 10 minutesAllows for complete elution of the analyte and any late-eluting impurities.

Detailed Experimental Protocols

Preparation of Solutions
  • Diluent Preparation: The mobile phase (Methanol:Water, 55:45 v/v) is used as the diluent to ensure solvent compatibility and minimize baseline disturbances.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 50 mg of this compound reference standard.

    • Transfer it into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to the mark with the diluent and mix thoroughly.

  • Working Standard & Calibration Curve Solutions:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested concentration range is 1-500 µg/mL.[6][15]

    • For example, to prepare a 100 µg/mL solution, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample solution expected to contain this compound.

    • Dissolve and dilute the sample in a volumetric flask using the diluent to achieve a final concentration within the established linear range of the method (e.g., 100 µg/mL).

    • Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation: A Self-Validating System

The trustworthiness of this protocol is established through a rigorous validation process as mandated by ICH Q2(R1) guidelines.[1][2]

System Suitability

Before initiating any analysis, the chromatographic system's performance must be verified. This is achieved by injecting five replicate injections of a working standard solution (e.g., 100 µg/mL). The acceptance criteria are detailed in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and resolving power of the column.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and the detector response.
% RSD of Retention Times ≤ 1.0%Confirms the stability of the pump flow rate.
Validation Parameters & Expected Results

The following table summarizes the validation characteristics and typical acceptance criteria for this method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent (blank), placebo, and a spiked sample to demonstrate no interference at the analyte's retention time.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the range (e.g., 1-500 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation Coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration).[17]Mean recovery between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze six replicate preparations of the sample at 100% of the target concentration.RSD ≤ 2.0%.
Intermediate PrecisionRepeat the analysis on a different day with a different analyst or instrument.Overall RSD for both sets of data should be ≤ 2.0%.
LOQ Determined based on a signal-to-noise ratio of 10:1.[8]The analyte response is quantifiable and meets accuracy/precision criteria.
LOD Determined based on a signal-to-noise ratio of 3:1.[17]The analyte response is detectable above the baseline noise.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical procedure, from initial preparation to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard Stock & Calibration Solutions sys_suit System Suitability Test (5 Replicate Injections) prep_std->sys_suit prep_sample Prepare Sample Solution (Dilute & Filter) sample_run Inject Sample Solutions prep_sample->sample_run prep_mobile Prepare Mobile Phase (Methanol:Water) prep_mobile->sys_suit cal_curve Inject Calibration Standards (Linearity) sys_suit->cal_curve If Pass report Generate Final Report sys_suit->report If Fail cal_curve->sample_run process_data Integrate Peaks & Calculate Concentrations sample_run->process_data validate_results Verify Results Against Validation Criteria process_data->validate_results validate_results->process_data If Fail (Re-evaluate) validate_results->report If Pass

Caption: Workflow for the HPLC quantification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3-Phenoxy-1,2-propanediol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Phenoxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to optimize your experimental outcomes.

Section 1: Synthesis Troubleshooting - Frequently Asked Questions

This section addresses the most common hurdles faced during the synthesis of this compound, focusing on modern, greener synthetic routes.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors related to reaction equilibrium, catalyst efficiency, and side reactions. Let's break down the potential causes and solutions.

  • Cause 1: Inefficient In Situ Reagent Formation. Many modern syntheses generate a reactive intermediate in situ, such as glycerol carbonate (GC) from glycerol and a carbonate source like diethyl carbonate (DEC).[1][2] If this initial step is inefficient, the overall yield will be poor. The reaction is an equilibrium that requires the removal of a byproduct (ethanol) to proceed.

    • Solution: Equip your reaction vessel with a Claisen distillation apparatus to continuously remove the ethanol formed, driving the equilibrium towards the formation of glycerol carbonate.[1] Ensure your reaction temperature is optimal (typically 105-110 °C) to facilitate both the reaction and distillation without degrading the reactants.[1]

  • Cause 2: Suboptimal Catalyst Choice or Amount. The reaction of a phenol with glycerol carbonate or glycidol is base-catalyzed. The choice and concentration of the base are critical. While common bases like potassium carbonate (K₂CO₃) are effective, stronger bases can significantly improve yields, especially with less reactive phenols.

    • Solution: Consider using cesium carbonate (Cs₂CO₃). It has been shown to be a highly effective catalyst for this alkylation, leading to yields of up to 60% for the desired mono-substituted product under optimized conditions.[3][4] The typical catalytic amount is around 5-10 mol% relative to the limiting reagent.[1][3]

  • Cause 3: Competing Side Reactions. The primary competing reaction is the formation of the disubstituted by-product, 1,3-diphenoxy-2-propanol (DPP).[3][4] This occurs when the newly formed this compound is deprotonated and reacts with another molecule of the alkylating agent.

    • Solution: Carefully control the stoichiometry. Using a molar excess of the glycerol-derived reagent (e.g., a Phenol:Glycerol Carbonate ratio of 1:2) can help favor the formation of the mono-substituted product.[4] Additionally, monitoring the reaction closely via TLC or HPLC and stopping it once the starting phenol is consumed can prevent the accumulation of the disubstituted product.[1][5]

Q2: I'm observing a significant amount of a disubstituted by-product, 1,3-diphenoxy-2-propanol (DPP), in my product mixture. How can I minimize its formation?

A2: The formation of 1,3-diphenoxy-2-propanol (DPP) is mechanistically linked to the reaction pathway, particularly when using glycerol carbonate (GlyC) as the alkylating agent.[3][6] The desired product, this compound (MPP), can react further.

  • Mechanism of DPP Formation: The reaction proceeds through a reactive intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC).[3] This intermediate can either undergo decarboxylation to form the desired MPP or be attacked by another phenolate ion, leading to the formation of DPP.[3][4][6]

    • Strategic Control 1: Optimize Reaction Time and Temperature: Higher temperatures and longer reaction times favor the secondary reaction leading to DPP. The optimized conditions for MPP synthesis are often a compromise. For instance, using Cs₂CO₃ at 140 °C for 5 hours has been shown to limit DPP yield to around 20% while maximizing MPP yield at ~60%.[3]

    • Strategic Control 2: Adjust Stoichiometry: As mentioned in Q1, avoid using an excess of the phenol. An excess of phenol will increase the concentration of the phenolate nucleophile, making the secondary attack on the PhOGlyC intermediate more likely. A 1:2 molar ratio of Phenol to GlyC is a good starting point to favor MPP.[4]

    • Strategic Control 3: Isolate the Intermediate (Advanced): For applications where DPP must be strictly minimized, a multi-step approach can be employed. This involves first synthesizing and isolating the PhOGlyC intermediate, followed by its controlled reaction under different conditions to favor the desired product.[3] This is more complex but offers greater control over selectivity.

Q3: My analytical data (NMR/GC-MS) shows a significant amount of unreacted phenol. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue in Williamson-type ether syntheses and related reactions. It typically points to problems with the deprotonation of the nucleophile (phenol) or insufficient reactivity.

  • Cause 1: Incomplete Formation of the Phenoxide. The reaction requires the deprotonation of phenol to form the more nucleophilic phenoxide ion. If the base is not strong enough, is of low purity, or is not given enough time to react, the concentration of the active nucleophile will be too low.

    • Solution:

      • Base Purity: Ensure you are using a high-purity, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃). Moisture will consume the base and inhibit phenoxide formation.

      • Pre-formation Step: Consider a pre-stirring step. Dissolve the phenol and the base in the solvent (or in the molten glycerol carbonate if running solvent-free) and stir the mixture at a gentle temperature (e.g., 70-80°C) for 30-60 minutes before proceeding to the main reaction temperature.[5] This ensures complete formation of the phenoxide before the main reaction begins.

      • Use a Slight Excess of Base: Employing a slight excess of the base (e.g., 1.1 equivalents relative to phenol) can help drive the deprotonation equilibrium to the right.[5]

  • Cause 2: Insufficient Reaction Time or Temperature. Ether syntheses can be slow. If the reaction is stopped prematurely, a significant amount of starting material will remain.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][5] Use the disappearance of the phenol spot/peak as your endpoint. If the reaction stalls, a modest increase in temperature (e.g., by 10-20 °C) may be necessary, but be mindful of increasing the rate of side reactions (see Q2).

Section 2: Purification Troubleshooting - Frequently Asked Questions

Purifying this compound can be challenging due to its diol functionality, which imparts polarity and a tendency to form viscous oils.

Q4: My crude product is a viscous oil and refuses to crystallize. What techniques can I use to induce crystallization?

A4: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem with polar molecules like diols. This happens when the compound's melting point is lower than the temperature of the crystallization solution or when it is supersaturated too quickly.

  • Solution 1: Optimize the Solvent System. this compound is often recrystallized from a mixed solvent system, such as n-hexane/ethyl acetate.[1]

    • Procedure: Dissolve the crude oil in a minimum amount of the more polar solvent (ethyl acetate) while gently warming. Then, slowly add the less polar anti-solvent (n-hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the polar solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling is critical for forming well-ordered crystals.[7]

  • Solution 2: Scratching and Seeding.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Solution 3: Reduce Residual Solvent. Ensure that all reaction solvents (e.g., ethyl acetate from the workup) have been thoroughly removed under reduced pressure before attempting crystallization. Residual solvent can act as an impurity and inhibit crystal formation.

Q5: My column chromatography provides poor separation between the product and the DPP by-product. How can I improve the resolution?

A5: Separating the mono- (MPP) and di-substituted (DPP) products can be tricky due to their structural similarity. DPP is significantly less polar than MPP.

  • Solution 1: Use a Shallow Polarity Gradient. A steep gradient in solvent polarity will cause the compounds to elute too quickly and close together.

    • Recommended Method: Start with a non-polar solvent system (e.g., 9:1 n-hexane/ethyl acetate). Collect fractions and monitor by TLC. Gradually and slowly increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 n-hexane/ethyl acetate).[1] This shallow gradient will improve the separation between the less polar DPP and the more polar MPP.[8]

  • Solution 2: Column Packing and Loading.

    • Proper Packing: Ensure your silica gel column is packed uniformly without any air bubbles or channels, which lead to poor separation.

    • Dry Loading: If your crude product is an oil, dissolve it in a minimal amount of a strong solvent (like acetone or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better resolution compared to loading the sample as a concentrated liquid.

Section 3: Standard Operating Protocols
Protocol 1: Synthesis of this compound via the Glycerol Carbonate Method

This protocol is adapted from methodologies described by Selva et al. (2022) and Truscello et al. (2013).[1][3]

  • Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Claisen distillation apparatus, add phenol (20 mmol, 1.0 eq), glycerol carbonate (40 mmol, 2.0 eq), and cesium carbonate (Cs₂CO₃, 1.3 mmol, 0.065 eq).

  • Reaction: Heat the reaction mixture in an oil bath to 140 °C and stir vigorously.[3]

  • Monitoring: Monitor the reaction for 5 hours. The progress can be tracked by TLC (using a hexane:ethyl acetate mobile phase) to observe the consumption of phenol.

  • Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing a saturated aqueous solution of NaCl (50 mL).

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with n-hexane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column (dry loading method).

  • Elution: Begin elution with a mobile phase of n-hexane/ethyl acetate (8:2 v/v).[1] The less polar 1,3-diphenoxy-2-propanol by-product will elute first.

  • Gradient: After the by-product has been eluted, gradually increase the polarity of the mobile phase to n-hexane/ethyl acetate (1:1 v/v) to elute the desired this compound.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Data & Characterization
Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 538-43-2[9][10]
Molecular Formula C₉H₁₂O₃[10][11]
Molecular Weight 168.19 g/mol [10][11]
Appearance White to off-white solid/crystal[1][12]
Melting Point 54-57 °C[13]
Boiling Point 315 °C[13]
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm)
Phenyl-H7.32 - 7.25 (m, 2H)C-O (Aromatic)158.4
Phenyl-H7.01 - 6.95 (m, 1H)C-H (Aromatic)129.5
Phenyl-H6.93 - 6.88 (m, 2H)C-H (Aromatic)121.2
-CH(OH)-4.19 - 4.11 (m, 1H)C-H (Aromatic)114.6
-O-CH₂-4.05 (d, J=5.3 Hz, 2H)-CH(OH)-70.8
-CH₂(OH)3.83 - 3.71 (m, 2H)-O-CH₂-69.1
-OH2.62 (d, J=4.6 Hz, 1H)-CH₂(OH)63.7
-OH2.09 (t, J=6.0 Hz, 1H)
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from literature sources.[1][10][14]
Section 5: Visual Guides

Diagram 1: Synthesis Pathway and By-product Formation

Synthesis_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base GlyC Glycerol Carbonate (GlyC) PhOGlyC 4-(phenoxymethyl)-1,3- dioxolan-2-one (PhOGlyC Intermediate) GlyC->PhOGlyC Nucleophilic Attack Base Base (e.g., Cs₂CO₃) Phenoxide->PhOGlyC Nucleophilic Attack DPP 1,3-Diphenoxy-2-propanol (DPP - By-product) Phenoxide->DPP Second Nucleophilic Attack (Side Reaction) MPP This compound (MPP - Desired Product) PhOGlyC->MPP Decarboxylation (Desired Path) PhOGlyC->DPP Second Nucleophilic Attack (Side Reaction) Troubleshooting_Yield Start Problem: Low Product Yield Check_SM Analyze Crude Mixture by NMR or GC-MS Start->Check_SM High_SM High % of Starting Material (Phenol)? Check_SM->High_SM High_SideProduct High % of Side Products (e.g., DPP)? Check_SM->High_SideProduct Complex_Mixture Complex Mixture/ Degradation? Check_SM->Complex_Mixture High_SM->High_SideProduct No Sol_SM Action: 1. Increase reaction time. 2. Use stronger/more base (Cs₂CO₃). 3. Ensure anhydrous conditions. High_SM->Sol_SM Yes High_SideProduct->Complex_Mixture No Sol_SideProduct Action: 1. Reduce reaction temperature. 2. Adjust stoichiometry (1:2 Phenol:GlyC). 3. Stop reaction earlier. High_SideProduct->Sol_SideProduct Yes Sol_Degradation Action: 1. Lower reaction temperature. 2. Check purity of starting materials. 3. Run under inert atmosphere (N₂/Ar). Complex_Mixture->Sol_Degradation Yes End Yield Optimized Sol_SM->End Sol_SideProduct->End Sol_Degradation->End

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Phenoxypropanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxypropanediol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction, providing field-proven insights and troubleshooting solutions to common challenges encountered during experimentation.

Introduction to the Synthesis

The synthesis of phenoxypropanediol derivatives typically involves the ring-opening of a glycidyl ether with a phenol, a reaction that is fundamental in the preparation of various pharmaceuticals and functional materials.[1][2] The core of this transformation is a base-catalyzed nucleophilic substitution (SN2) reaction, where the phenoxide ion attacks the less sterically hindered carbon of the epoxide ring.[3][4][5] While seemingly straightforward, the success of this synthesis is highly dependent on a delicate interplay of reaction parameters. This guide will delve into the critical aspects of optimizing these conditions to ensure high yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed synthesis of phenoxypropanediol derivatives?

The reaction proceeds via a base-catalyzed SN2 mechanism.[4][5] First, a base deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides like glycidyl ethers, the attack predominantly occurs at the less substituted carbon atom due to lower steric hindrance.[3][4] This concerted attack leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final phenoxypropanediol product.[4]

Q2: Which type of catalyst is most effective for this reaction?

A variety of bases can be used to catalyze this reaction. Common choices include:

  • Alkali Metal Hydroxides (e.g., NaOH, KOH): These are strong bases that effectively generate the phenoxide nucleophile.[6][7]

  • Tertiary Amines (e.g., Triethylamine): These are milder organic bases that can also facilitate the reaction.[8]

  • Onium Salts (e.g., Tetrabutylammonium Bromide): These can act as phase-transfer catalysts, which are particularly useful in biphasic reaction systems.[9][10]

The choice of catalyst can be influenced by the specific substrates and the desired reaction kinetics. For instance, stronger bases like KOH may lead to faster reaction rates.[7]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in the reaction by influencing the solubility of reactants and the solvation of ionic intermediates.[8][11][12][13]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally good choices as they can dissolve both the phenol and the glycidyl ether, and they effectively solvate the cation of the phenoxide salt without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Polar Protic Solvents (e.g., Alcohols): While they can dissolve the reactants, they can also hydrogen bond with the phenoxide ion, which can decrease its nucleophilicity and slow down the reaction.[11][12]

  • Aromatic Solvents (e.g., Toluene, Xylene): These are often used, sometimes in the presence of a phase-transfer catalyst, to facilitate the reaction.[6]

The selection of the solvent can significantly impact the reaction mechanism and kinetics.[8]

Q4: What are the typical reaction temperatures and times?

Reaction temperatures can range from room temperature to elevated temperatures (e.g., 30-100°C), depending on the reactivity of the substrates and the catalyst used.[9][10] Higher temperatures generally increase the reaction rate but may also promote side reactions.[14][15][16][17] Reaction times can vary from a few minutes to several hours.[10] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low or Inconsistent Product Yield

Low yield is a frequent issue in organic synthesis.[18][19][20][21] Here’s a systematic approach to troubleshoot this problem in the context of phenoxypropanediol synthesis:

Potential Causes and Solutions:

  • Incomplete Deprotonation of Phenol: If the base is not strong enough or used in insufficient quantity, the concentration of the active phenoxide nucleophile will be low.

    • Solution: Ensure you are using at least a stoichiometric amount of a suitable base. For less acidic phenols, a stronger base might be necessary. Consider using alkali metal hydroxides for complete deprotonation.[6]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[14][15][17]

    • Solution: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with a moderate temperature (e.g., 50-60°C) and adjust as needed based on reaction monitoring.

  • Poor Solvent Choice: The solvent may not be adequately dissolving the reactants or may be hindering the nucleophilicity of the phenoxide.[11][12][13][22]

    • Solution: Switch to a different solvent. A polar aprotic solvent like DMF or DMSO is often a good starting point. If using a non-polar solvent, consider adding a phase-transfer catalyst.[9]

  • Moisture in the Reaction: Water can compete with the phenol as a nucleophile, leading to the formation of diol byproducts from the hydrolysis of the epoxide.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Side Reactions: The primary side reaction is the polymerization of the glycidyl ether, which can be initiated by the base.

    • Solution: Add the glycidyl ether slowly to the reaction mixture containing the phenol and the base. This keeps the concentration of the glycidyl ether low at any given time, disfavoring polymerization.

Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Common Impurities and Their Prevention:

  • Diol from Epoxide Hydrolysis: As mentioned, this arises from the reaction of the epoxide with water.

    • Prevention: Meticulous exclusion of moisture is key.

  • Polymeric Byproducts: This occurs when the alkoxide intermediate from the ring-opening reaction attacks another molecule of the glycidyl ether.

    • Prevention: Use a molar excess of the phenol relative to the glycidyl ether. This increases the probability that the epoxide will react with the phenoxide rather than the product alkoxide. Slow addition of the glycidyl ether is also beneficial.

  • Unreacted Starting Materials: Incomplete reaction will leave residual phenol and glycidyl ether.

    • Prevention: Monitor the reaction to completion. If the reaction stalls, consider increasing the temperature or adding more catalyst.

Problem 3: Difficulties in Product Purification

Phenoxypropanediol derivatives can sometimes be challenging to purify due to their physical properties.

Purification Strategies:

  • Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Extraction: A standard aqueous workup is necessary to remove the base catalyst and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to neutralize the base), followed by water and brine.

Experimental Protocols

General Procedure for the Synthesis of a Phenoxypropanediol Derivative
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF).

  • Add the base (e.g., powdered KOH, 1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add the glycidyl ether (1.0-1.2 equivalents) to the reaction mixture dropwise over 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench it by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of the Product

The structure and purity of the synthesized phenoxypropanediol derivative should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[23][24][25][26][27] The characteristic signals for the aromatic protons, the protons of the propanediol backbone, and the hydroxyl protons should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, and peaks in the region of 1150-1200 cm⁻¹ for the ether linkage.[3]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst TriethylamineKOHNaOHStronger bases like KOH and NaOH generally lead to higher yields and faster reaction rates.
Solvent TolueneDMFEthanolPolar aprotic solvents like DMF often provide the best results. Protic solvents like ethanol may slow the reaction.
Temperature 25°C60°C100°CIncreasing temperature generally increases the reaction rate, but temperatures above a certain point may promote side reactions, leading to a decrease in yield.
Phenol:Epoxide Ratio 1:11.2:11:1.2An excess of the phenol can help to suppress the polymerization of the epoxide, leading to a higher yield of the desired product.

Visualizations

Experimental Workflow

experimental_workflow A Reactant Preparation (Phenol, Glycidyl Ether, Base, Solvent) B Reaction Setup (Inert Atmosphere, Stirring) A->B Combine C Reaction Monitoring (TLC/HPLC) B->C Heat & Stir D Workup (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography/Recrystallization) D->E Crude Product F Characterization (NMR, IR, MS) E->F Purified Product G Final Product F->G

Caption: A typical experimental workflow for the synthesis and purification of phenoxypropanediol derivatives.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Is the base strong enough and in stoichiometric excess? Start->Q1 Sol1 Use a stronger base (e.g., KOH) and ensure >1 equivalent. Q1->Sol1 No Q2 Is the reaction temperature optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Optimize temperature. Try a range (e.g., 40-80°C). Q2->Sol2 No Q3 Is the solvent appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Switch to a polar aprotic solvent (e.g., DMF) or add a phase-transfer catalyst. Q3->Sol3 No Q4 Was moisture excluded? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Use anhydrous solvents and dry glassware. Run under inert gas. Q4->Sol4 No End Yield Should Improve Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

Caption: A decision tree to systematically troubleshoot the common problem of low product yield.

References

preventing degradation of 3-Phenoxy-1,2-propanediol during storage and experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-Phenoxy-1,2-propanediol (CAS No. 538-43-2). As a key intermediate and active ingredient in various research and development applications, maintaining the chemical integrity of this compound is paramount for reproducible and accurate results. This guide provides in-depth, field-proven insights into preventing degradation during storage and experimental use. We will explore the causality behind best practices and equip you with the protocols to validate the stability of your material.

Part 1: Frequently Asked Questions (FAQs) - Optimal Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of this compound.

Q1: What are the definitive storage conditions for this compound to ensure long-term stability?

A1: The stability of this compound, a white crystalline solid[1][2], is contingent on several environmental factors. To minimize degradation, it is imperative to control its storage environment rigorously.

  • Temperature: For routine short-term storage, keep the compound in a cool, dry, and well-ventilated area[1][3]. For long-term stability, refrigeration is recommended, with some sources suggesting storage in a freezer at -20°C[4].

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) whenever possible. This is a critical step to prevent oxidation, a primary degradation pathway involving the diol functional groups[5][6]. Always store in a tightly sealed container to prevent moisture ingress and atmospheric oxidation[1][3].

  • Light: Protect the compound from direct sunlight and UV sources. The phenoxy group can absorb UV radiation, potentially leading to photodegradation[5]. Use amber glass vials or store containers in the dark.

  • Container: Use high-quality, inert containers (e.g., borosilicate glass) with secure, airtight seals.

Q2: Are there specific chemicals or materials that should not be stored with this compound?

A2: Absolutely. Co-storage with incompatible materials can initiate degradation. The primary incompatibilities are:

  • Strong Oxidizing Agents: These can aggressively oxidize the primary and secondary alcohol groups[4][7].

  • Strong Acids and Bases: While the ether linkage is generally stable, harsh acidic or basic conditions can catalyze its hydrolysis, cleaving the molecule into phenol and glycerol[4][5].

  • Strong Reducing Agents: These are also listed as incompatible materials[4].

Q3: Is it advisable to store this compound in solution? What are the best practices?

A3: While storing the compound in its neat, solid form is ideal for long-term stability, preparing stock solutions is often a practical necessity. If you must store it in solution, stability becomes dependent on the solvent and storage conditions.

  • Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions over time.

  • Storage Protocol: For maximum stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light[5]. Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation[5]. It is best practice to prepare fresh solutions for critical experiments.

Q4: What is the expected shelf-life of this compound under ideal conditions?

A4: When stored as a solid in a tightly sealed container, protected from light, and refrigerated, this compound is a stable compound. While manufacturers do not always provide a specific shelf-life, regular purity checks are recommended for older stock. For material stored longer than a year, it is prudent to re-analyze its purity using a method like HPLC (see Protocol 1) before use in sensitive applications.

Part 2: Troubleshooting Guide - Degradation During Experiments

This section addresses specific experimental challenges that may arise from compound instability.

Q5: My experimental results are showing poor reproducibility and unexpected outcomes. Could degradation of my this compound be the culprit?

A5: Yes, this is a distinct possibility. Inconsistent results are often the first sign of a compromised reagent. Degradation can lead to a lower effective concentration of the active compound and the introduction of impurities that may have unintended biological or chemical activity. If you observe variability, a systematic check of your starting material's integrity is the first logical troubleshooting step.

Q6: To better understand the problem, what are the most probable chemical degradation pathways for this compound?

A6: The structure of this compound, featuring a phenyl ether and a diol, presents several vulnerabilities to degradation under common experimental stressors.

  • Oxidation: The primary and secondary hydroxyl groups are susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ion contaminants, or oxidizing reagents[5][6]. The secondary alcohol can be oxidized to a ketone, and the primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid. These reactions can occur under relatively mild conditions[6][8].

  • Hydrolysis: The ether bond is robust under neutral conditions but can be cleaved by strong acids or bases, particularly at elevated temperatures. This would result in the formation of phenol and glycerol[5]. While less common during typical storage, this can be a concern in experimental protocols involving pH extremes.

  • Thermal Degradation: Exposing the compound to excessive heat can cause decomposition. When heated to decomposition, it can emit hazardous products like carbon monoxide and carbon dioxide[4][9]. While decomposition temperatures in literature vary, it is best to avoid prolonged exposure to high temperatures.

  • Photodegradation: The aromatic ring in the phenoxy group makes the molecule susceptible to degradation upon exposure to UV light[5]. This can lead to complex reactions, including the formation of radical species and subsequent cleavage of the ether bond or modification of the aromatic ring[10][11].

Q7: I suspect my this compound has degraded. How can I definitively confirm this and characterize the impurities?

A7: Visual inspection for color change or precipitation is a preliminary step, but analytical chemistry is required for confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. An HPLC system with a UV detector set to ~270 nm can quantify the parent compound and detect degradation products that retain the phenoxy chromophore[5]. A loss of purity compared to a reference standard is a clear sign of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile degradation products[5]. It can separate impurities and provide mass spectral data to help elucidate their structures[2][12].

  • Forced Degradation Study: To proactively understand your molecule's stability, a forced degradation study is the gold standard (see Protocol 2). By subjecting the compound to controlled stress conditions, you can predict potential degradation pathways and identify the resulting impurities before they compromise your experiments[5].

Part 3: Protocols & Data

This section provides standardized data and methodologies for stability assessment.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Physical Form Solid (Neat)Maximizes long-term stability.
Temperature 2-8°C (Refrigerated) or -20°C (Freezer)Slows down potential degradation reactions[3][4].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the diol functional groups[5][6].
Container Tightly-sealed Amber Glass VialProtects from moisture, oxygen, and light[3][5].
Incompatibles Segregate from strong acids, bases, and oxidizing agentsPrevents catalyzed hydrolysis and oxidation[4][7].
Protocol 1: HPLC-UV Method for Purity Assessment

Objective: To quantify the purity of this compound and detect potential degradation products.

Methodology:

  • Standard Preparation: Create a stock solution of a trusted reference standard of this compound in the mobile phase at approximately 1 mg/mL. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh your test sample and dissolve it in the mobile phase to a concentration that falls within the calibration curve range (e.g., 0.5 mg/mL).

  • Chromatographic Conditions: [5]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). Adjust ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 270 nm (for the phenoxy chromophore).

  • Analysis:

    • Inject the standards to establish the calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve. The presence of new, smaller peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products under defined stress conditions.

Methodology: [5]

  • Sample Preparation: Prepare a stock solution of this compound in an acetonitrile/water mixture (50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Control: Keep one vial of the stock solution under recommended storage conditions (e.g., 4°C, protected from light).

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Place a quartz vial of the stock solution in a photostability chamber under UV light (e.g., 254 nm) for 48 hours[5][10].

  • Analysis:

    • At designated time points (e.g., 0, 8, 24, 48 hours), take an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by the HPLC-UV method (Protocol 1) to quantify the remaining parent compound.

    • Analyze samples by LC-MS to identify the mass of the degradation products, which will aid in structure elucidation.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

DegradationPathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound oxid_intermediate1 3-Phenoxy-1-hydroxyacetone (Ketone) parent->oxid_intermediate1 [O] (Secondary Alcohol) oxid_intermediate2 2-Hydroxy-3-phenoxypropanal (Aldehyde) parent->oxid_intermediate2 [O] (Primary Alcohol) phenol Phenol parent->phenol H+ / OH- (Ether Cleavage) glycerol Glycerol parent->glycerol H+ / OH- (Ether Cleavage) oxid_final 2-Hydroxy-3-phenoxypropanoic acid (Carboxylic Acid) oxid_intermediate2->oxid_final [O]

Caption: Potential degradation pathways of this compound.

The chemical integrity of this compound is foundational to the success of your research. By implementing proper storage and handling procedures, being vigilant for signs of degradation, and employing analytical techniques to verify purity, you can ensure the reliability and reproducibility of your experimental data. This guide serves as a comprehensive resource to empower you to maintain the stability of this valuable compound. For any further questions, do not hesitate to contact our technical support team.

References

Technical Support Center: Identifying and Resolving Impurities in 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenoxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and resolution of impurities encountered during the synthesis and purification of this compound.

Introduction

This compound (CAS 538-43-2), also known as glycerol α-monophenyl ether, is a valuable chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and as a component in cosmetics.[1][2][3] Achieving high purity of this compound is critical for its intended applications. This guide provides practical, field-proven insights into potential impurities and robust methodologies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically produced this compound?

A1: The most prevalent impurities typically arise from the starting materials and side reactions during synthesis. Common synthetic routes, such as the Williamson ether synthesis, involve the reaction of a phenoxide with a three-carbon electrophile.[4][5][6][7][8][9][10][11] Potential impurities include:

  • Unreacted Phenol: Residual starting material.

  • Glycidyl Phenyl Ether (PGE): A common starting material or intermediate that may persist if the reaction does not go to completion.[12][13][14][15][16]

  • Di-alkylation Products: Formation of bis(this compound) ether.

  • Elimination Byproducts: Depending on the reaction conditions, elimination reactions can compete with the desired substitution, leading to alkene impurities.[4][8][9]

  • Solvent Residues: Residual solvents used in the reaction or purification steps.

Q2: My final product of this compound has a noticeable phenolic odor. What is the likely cause and how can I remove it?

A2: A phenolic odor strongly suggests the presence of unreacted phenol. This can occur due to incomplete reaction or inefficient purification. To remove residual phenol, consider the following:

  • Aqueous Base Wash: Phenol is acidic and can be effectively removed by washing the organic phase with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The phenol will be deprotonated to the water-soluble phenoxide salt.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove phenol.[17][18]

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?

A3: Identifying an unknown impurity requires a systematic analytical approach.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, aiding in its identification.

  • Spiking Studies: If you have a hypothesis about the identity of the impurity (e.g., a known byproduct), you can "spike" your sample with a pure standard of the suspected compound. An increase in the peak area of the unknown confirms its identity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurity if it can be isolated in sufficient quantity and purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials (Phenol and Glycidyl Phenyl Ether)

Causality: Incomplete reaction is the primary cause. This can be due to suboptimal reaction time, temperature, stoichiometry of reactants, or catalyst deactivation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing unreacted starting materials.

Detailed Protocols:

Protocol 1: Aqueous Base Wash for Phenol Removal

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate or 1M sodium hydroxide solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the sodium phenoxide) should be drained.

  • Repeat the wash with the aqueous base solution 1-2 more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar this compound.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution, collecting fractions and monitoring by Thin Layer Chromatography (TLC) or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Formation of Di-alkylation or Other High Molecular Weight Byproducts

Causality: These impurities can form when the alkoxide of the product, this compound, reacts with another molecule of the electrophilic starting material. This is more likely to occur if there is a localized high concentration of the electrophile.

Troubleshooting Workflow:

Caption: Workflow for addressing high molecular weight byproducts.

Detailed Protocols:

Protocol 3: Recrystallization

The success of recrystallization depends on finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.[17][18]

  • Solvent Screening: Test the solubility of the impure this compound in various solvents (e.g., toluene, isopropanol, water, or mixtures thereof) at room temperature and at their boiling points.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure solid until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary:

Impurity TypeTypical Analytical MethodCommon Purification Technique
Unreacted PhenolHPLC, GC-MSAqueous Base Wash, Recrystallization
Glycidyl Phenyl EtherHPLC, GC-MSColumn Chromatography, Recrystallization
Di-alkylation ProductsLC-MS, HPLCColumn Chromatography, Recrystallization
Solvent ResiduesGC-HS (Headspace)Drying under high vacuum

Analytical Methods for Purity Assessment

A robust analytical method is crucial for accurately determining the purity of this compound and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[19][20][21]

Protocol 4: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

References

addressing inconsistent results in experiments with 3-phenoxypropane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-phenoxypropane-1,2-diol. This resource is designed to provide expert guidance and practical solutions for researchers encountering inconsistent results in their experiments. As a key intermediate in various synthetic pathways, including the synthesis of pharmaceuticals like Metoprolol, ensuring the reproducibility of experiments involving this compound is paramount.[1][2] This guide moves from frequently asked questions for rapid issue identification to in-depth troubleshooting workflows, providing the causal logic behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of 3-phenoxypropane-1,2-diol.

Q1: What are the ideal storage conditions for 3-phenoxypropane-1,2-diol to ensure its stability?

A1: 3-Phenoxypropane-1,2-diol is a hygroscopic solid.[3] Exposure to moisture can lead to hydration and affect its reactivity and accurate weighing. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For long-term stability, storage at -20°C is often recommended.[5] Always handle the compound in a controlled environment, such as a glovebox or under an inert atmosphere, to minimize moisture uptake.

Q2: My compound appears discolored (yellowish instead of white). Can I still use it?

A2: A white to off-white color is expected for pure 3-phenoxypropane-1,2-diol.[5] Discoloration may indicate the presence of oxidation byproducts or impurities from synthesis, such as residual phenol or starting materials.[5] It is strongly recommended to verify the purity of the discolored material using analytical techniques like HPLC, GC-MS, or NMR before use.[6] Using impure material is a primary source of inconsistent results.

Q3: I'm having trouble dissolving 3-phenoxypropane-1,2-diol in my aqueous buffer. What do you recommend?

A3: 3-Phenoxypropane-1,2-diol has very slight solubility in water.[5] Its solubility is better in organic solvents like methanol, DMSO, and chloroform (slightly).[5] For aqueous-based experiments, it is best practice to first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol. This stock can then be diluted into the aqueous buffer. Always perform a vehicle control experiment to ensure the final concentration of the organic solvent does not interfere with your assay.[7]

Q4: What are the most common impurities I should be aware of?

A4: The most common impurities often relate to its synthesis, which typically involves the reaction of phenol with a glycidol derivative or 3-chloro-1,2-propanediol.[1][5] Potential impurities include unreacted phenol, residual solvents, and side-products from the reaction, such as isomers or polymeric materials.[2] The quality of the starting materials can significantly impact the final impurity profile.[2]

Section 2: In-Depth Troubleshooting Guides

When inconsistent results persist, a systematic approach is necessary. This section breaks down the experimental process to help you pinpoint and resolve the source of variability.

Issue: Batch-to-Batch Variability in Experimental Outcome

Inconsistent results when using a new batch of 3-phenoxypropane-1,2-diol are often traced back to variations in purity and composition. A robust quality control (QC) check upon receiving a new lot is a self-validating step that can save significant time and resources.

Recommended QC Protocol for Incoming Material
  • Visual Inspection: Note the color and physical state. It should be a white to off-white solid.[5]

  • Melting Point Determination: The melting point should be within a narrow range, typically cited as 54-57°C.[5] A broad or depressed melting point suggests the presence of impurities.

  • Purity Analysis via Chromatography:

    • Method: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity.[8]

    • Mobile Phase: A common starting point is a gradient of water and acetonitrile.

    • Column: A C18 reversed-phase column is suitable.

    • Detection: UV detection at a wavelength where the phenoxy group absorbs (e.g., ~270 nm).

    • Goal: The primary peak should account for >95% of the total peak area for most research applications. Compare the chromatogram to the previous, "good" batch to identify any new impurity peaks.

  • Structural Confirmation via Spectroscopy: For critical applications, confirm the structure using ¹H-NMR and Mass Spectrometry to ensure you have the correct compound and to identify potential impurities.[6]

Workflow for Initial Quality Control

QC_Workflow cluster_start Start: New Batch Received cluster_qc Quality Control Steps cluster_decision Decision cluster_outcome Outcome start Receive New Batch of 3-Phenoxypropane-1,2-diol visual Visual Inspection (Color, Form) start->visual mp Melting Point Analysis visual->mp hplc Purity Check (HPLC >95%) mp->hplc spec Structural Confirmation (NMR/MS, Optional) hplc->spec decision Does it meet spec? spec->decision accept Accept Batch Proceed with Experiments decision->accept Yes reject Reject Batch Contact Supplier decision->reject No

Caption: Workflow for incoming material quality control.

Issue: Inconsistent Reaction Kinetics or Yields

Variability in reaction rates or final product yield often points to issues with reactant stability, concentration, or the reaction environment itself.

Troubleshooting Inconsistent Reactions
Potential CauseScientific RationaleRecommended Action
Compound Degradation 3-Phenoxypropane-1,2-diol can be unstable at high temperatures or extreme pH.[9] The diol functionality can be susceptible to oxidation or side reactions.Prepare solutions fresh for each experiment. Avoid prolonged storage of dilute solutions. If the reaction requires heat, perform a time-course study to check for product degradation.
Hygroscopicity As a hygroscopic compound, it can absorb atmospheric water, leading to inaccurate weighing and lower effective molar concentration.[3]Weigh the compound rapidly in a low-humidity environment or a glovebox. Dry the material under vacuum before use if moisture absorption is suspected.
Solvent Effects The choice of solvent can influence reaction kinetics. Water, if present as an impurity or from the atmosphere, can inhibit certain reactions, particularly those involving water-sensitive reagents.[10]Use high-purity, dry solvents, especially for moisture-sensitive reactions. Consider running reactions under an inert atmosphere (Nitrogen or Argon).
Incomplete Dissolution If the compound is not fully dissolved before starting the reaction, the effective concentration will be lower than calculated, leading to slower rates and lower yields.Ensure complete dissolution of the stock solution before diluting to the final reaction concentration. Gentle warming or sonication can aid dissolution in the stock solvent (e.g., DMSO).

Decision Tree for Troubleshooting Reaction Yields

Yield_Troubleshooting start Inconsistent Reaction Yield q1 Using a new batch of starting material? start->q1 q2 Are solutions prepared fresh? q1->q2 No a1 Perform QC Check (HPLC, MP) q1->a1 Yes q3 Using dry solvents & inert atmosphere? q2->q3 Yes a2 Prepare fresh solutions immediately before use q2->a2 No q4 Is starting material fully dissolved? q3->q4 Yes a3 Use anhydrous solvents and run under N2/Ar q3->a3 No a4 Ensure complete dissolution of stock solution before use q4->a4 No a5 Review reaction stoichiometry and reagent purity q4->a5 Yes a1->q2 a2->q3 a3->q4 a4->a5

Caption: Decision tree for troubleshooting reaction yields.

Issue: Problems with Product Purification

Challenges in purifying the desired product from a reaction involving 3-phenoxypropane-1,2-diol often arise from the formation of closely related byproducts or the hydrophilic nature of the diol group.

Protocol: Optimizing Purification by Flash Chromatography

If your target compound retains the diol moiety, it will be quite polar. Normal-phase chromatography is often a good choice.

  • Solvent System Selection (TLC):

    • Start with a relatively nonpolar solvent system like Hexane/Ethyl Acetate on a TLC plate.

    • Gradually increase the polarity by increasing the percentage of Ethyl Acetate.

    • If the compound remains at the baseline, switch to a more polar system like Dichloromethane/Methanol.

    • The ideal solvent system should give your target compound an Rf value of ~0.3 for good separation on a column.

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (SiO₂).

    • Loading: For difficult separations, consider dry loading. Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the column. This prevents issues caused by using a strong loading solvent.

    • Elution: Run the column with the optimized solvent system. If separation is still poor, a shallow gradient elution (slowly increasing the polar solvent percentage) can improve resolution.[11]

  • Post-Purification Analysis: Always check the purity of your fractions by TLC or HPLC before combining them to ensure you are not re-introducing impurities.

References

Technical Support Center: Managing Stability of 3-Phenoxy-1,2-propanediol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenoxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with aqueous solutions of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reliability of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in aqueous environments.

Q1: What is this compound, and why is its stability in aqueous solutions critical?

This compound (CAS 538-43-2), also known as Glycerol α-monophenyl ether, is an organic compound with the chemical formula C₉H₁₂O₃.[1][2][3] Its structure features a phenyl ether group linked to a propanediol backbone. This amphiphilic nature makes it soluble in water and various organic solvents.[1][4]

It is widely utilized in the pharmaceutical and cosmetic industries as a solvent, preservative, emollient, and stabilizer.[1][4][5] In these applications, its stability in aqueous formulations is paramount. Degradation can lead to:

  • Loss of Potency: A decrease in the concentration of the active or functional ingredient.

  • Formation of Impurities: The emergence of potentially harmful or reactive degradation products.

  • Altered Physicochemical Properties: Changes in pH, color, odor, or solubility that can compromise the quality and safety of the final product.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

The chemical structure of this compound, containing both an ether linkage and alcohol functional groups, is susceptible to three main degradation pathways under specific conditions: oxidation , hydrolysis , and photodegradation .[6] Ethers are generally stable, but the presence of the diol moiety and exposure to environmental stressors can initiate degradation.[7]

  • Oxidation: The primary and secondary alcohol groups on the propanediol chain can be oxidized, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[6][8] This can lead to the formation of aldehydes, ketones, or carboxylic acids.

  • Hydrolysis: While the ether bond is generally stable, it can undergo cleavage under harsh acidic or basic conditions, typically accelerated by heat.[6][9] This pathway would yield phenol and glycerol (1,2,3-propanetriol) as primary degradation products.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate cleavage of chemical bonds, leading to a complex mixture of degradation products.[6] This is particularly relevant for solutions stored in transparent containers.

cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main This compound in Aqueous Solution stress Stress Factors (Heat, Light, O₂, pH extremes, Metal Ions) oxidation Oxidation stress->oxidation hydrolysis Hydrolysis stress->hydrolysis photo Photodegradation stress->photo ox_prod Oxidized derivatives (aldehydes, ketones) oxidation->ox_prod hy_prod Phenol + Glycerol hydrolysis->hy_prod ph_prod Various photoproducts photo->ph_prod

Potential degradation pathways of this compound.
Q3: What are the common physical or sensory indicators of degradation?

Direct observation can often provide the first clues of instability. Be vigilant for the following changes in your solution:

  • Color Change: Development of a yellow or brownish tint.[4]

  • pH Shift: A drift in the pH of the solution, often indicating the formation of acidic or basic degradation products.

  • Precipitate Formation: The appearance of solid material, suggesting the formation of less soluble impurities or changes in the compound's own solubility.

  • Odor Development: The emergence of a distinct phenolic odor may suggest the cleavage of the ether bond.

Q4: How can I analytically confirm and quantify the degradation of this compound?

Visual inspection should always be followed by analytical confirmation. The most common and reliable techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for purity assessment.[6] It can accurately quantify the parent compound and detect degradation products that contain the phenyl chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These powerful techniques are essential for identifying the structure of unknown degradation products, providing definitive evidence of specific degradation pathways.[6][10][11]

For a detailed methodology, please refer to Protocol 1: HPLC-UV Method for Purity Assessment .

Q5: How does pH influence the stability of this compound, and what is the optimal range?

The pH of the aqueous solution is a critical stability-determining factor. Extreme pH values can significantly accelerate the rate of hydrolytic degradation.

  • Acidic Conditions (pH < 4): Strong acids can catalyze the cleavage of the ether linkage.[9][12][13]

  • Alkaline Conditions (pH > 9): Strongly basic conditions can also promote ether hydrolysis, although the ether linkage is generally more resistant to bases than acids.[6]

For maximum stability, it is recommended to maintain the pH of the aqueous solution within a neutral range, typically pH 6.0 - 8.0 . The use of a suitable buffering agent (e.g., phosphate or citrate buffers) is highly advised to prevent pH shifts during storage or experimentation.

pH RangePrimary Stability ConcernRecommended Action
< 4.0 Acid-catalyzed hydrolysisBuffer to pH 6-8
4.0 - 6.0 Generally stable, monitor for long-term storageConsider buffering if pH drift is observed
6.0 - 8.0 Optimal Stability Range Use a suitable buffer system
8.0 - 9.0 Generally stable, monitor for long-term storageConsider buffering if pH drift is observed
> 9.0 Base-catalyzed hydrolysisBuffer to pH 6-8
Q6: I suspect oxidation is the cause of my stability issues. How can I mitigate this?

Oxidative degradation can be effectively managed by removing or neutralizing the key instigators: oxygen and catalytic metal ions.

cluster_stress Oxidative Stressors cluster_solutions Mitigation Strategies compound This compound degradation Oxidative Degradation compound->degradation oxygen Atmospheric Oxygen (O₂) oxygen->degradation metals Trace Metal Ions (e.g., Fe²⁺, Cu²⁺) metals->degradation antioxidants Add Antioxidants (e.g., BHT, Tocopherol) antioxidants->degradation Inhibits inert Sparge with Inert Gas (e.g., N₂, Ar) inert->oxygen Removes chelators Add Chelating Agents (e.g., EDTA) chelators->metals Sequesters

Strategies to mitigate oxidative degradation.

Recommended Actions:

  • Deoxygenate Your Solvent: Before preparing your solution, purge the aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to displace dissolved oxygen.

  • Utilize an Inert Atmosphere: Prepare and store your solutions under a blanket of inert gas. This can be achieved by using sealed vials with a nitrogen headspace.

  • Incorporate Antioxidants: If compatible with your application, add a small concentration of an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E).

  • Add a Chelating Agent: To sequester catalytic metal ions, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., disodium EDTA) at a low concentration (e.g., 0.01-0.1%).

Q7: What are the best practices for preventing photodegradation during experiments and storage?

Protecting your solution from light, particularly UV radiation, is straightforward but crucial.

  • Storage: Always store stock and working solutions in amber glass vials or bottles, or use containers that are fully opaque.[6]

  • Handling: When working on the bench, wrap containers in aluminum foil to minimize exposure to ambient light.

  • Light-Sensitive Experiments: For procedures that require extended time, conduct them in a dark room or under red or yellow safety lights, which emit wavelengths outside of the typical UV absorption range.

Troubleshooting Guide: Common Scenarios

This section provides a logical workflow for diagnosing and solving specific stability issues.

Scenario: You observe a rapid loss of this compound concentration in your aqueous solution, confirmed by HPLC.

This indicates an active degradation process. Follow this troubleshooting workflow to identify and resolve the root cause.

start HPLC shows rapid loss of compound q1 1. Check Solution pH Is it outside 6-8 range? start->q1 s1 Root Cause: Hydrolysis Action: Prepare a new solution using a suitable buffer (e.g., phosphate) to maintain pH 6-8. q1->s1 YES q2 2. Review Handling/Storage Was the solution exposed to light for extended periods? q1->q2 NO a1_yes YES a1_no NO s2 Root Cause: Photodegradation Action: Prepare a new solution. Store and handle in amber or opaque containers. q2->s2 YES q3 3. Assess Oxidation Risk Was the solvent deoxygenated? Are metal ions a concern? q2->q3 NO a2_yes YES a2_no NO s3 Root Cause: Oxidation Action: Prepare a new solution. Use deoxygenated solvent, add EDTA, and consider an antioxidant. q3->s3 YES (Risk is high) end_node If issues persist, perform a Forced Degradation Study (See Protocol 2) to definitively identify the primary pathway. q3->end_node NO (Risk is low) a3_yes NO a3_no YES (Risk is low)

Troubleshooting workflow for rapid compound loss.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Stability Monitoring

Objective: To quantify this compound and detect the formation of degradation products using reverse-phase HPLC with UV detection.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation:

    • Dilute the aqueous test sample with the mobile phase to a final concentration that falls within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v). Adjust ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 270 nm (corresponding to the absorbance maximum of the phenyl group).[14]

  • Analysis:

    • Inject the standards to establish the calibration curve.

    • Inject the test samples.

    • Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products, and report their area percent relative to the parent peak.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under controlled stress conditions to identify its primary degradation pathways and potential degradation products.[6]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in water or a water/acetonitrile mixture at ~1 mg/mL.

  • Stress Conditions: For each condition, aliquot the stock solution into separate vials. Include a control sample stored at 4 °C protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide. Incubate at 60 °C for 8 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C for 48 hours.

    • Photolytic Degradation: Place a vial of the stock solution in a photostability chamber under UV light (e.g., 254 nm) for 48 hours.

  • Analysis:

    • At designated time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-UV (Protocol 1) and LC-MS to quantify the remaining parent compound and identify the structures of the major degradation products.

By understanding the inherent vulnerabilities of this compound and implementing these proactive and diagnostic strategies, you can ensure the stability and integrity of your aqueous solutions, leading to more reliable and reproducible scientific outcomes.

References

resolving unidentified peaks in GC-MS analysis of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the challenge of enigmatic peaks in their chromatograms. Resolving unidentified peaks in the GC-MS analysis of 3-Phenoxy-1,2-propanediol is a common yet critical task, particularly in regulated environments like drug development where every peak must be identified and accounted for.

This guide is structured to provide a logical, systematic approach to troubleshooting, moving from foundational knowledge to advanced diagnostics. We will explore the causality behind each step, ensuring that our methods are not just procedural, but also scientifically sound.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when analyzing this compound.

Q1: What is the expected electron ionization (EI) mass spectrum for underivatized this compound?

A1: The mass spectrum of this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) is characterized by several key fragments.[1][2] The molecular ion peak (M+) at m/z 168 is often weak or absent.[1] The fragmentation pattern is dominated by cleavage of the bonds within the propanediol chain and the ether linkage.

Table 1: Key Mass Fragments for Underivatized this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonSignificance
94[C₆H₅OH]⁺• (Phenol radical cation)Base Peak. Results from cleavage of the ether bond.[1][3]
77[C₆H₅]⁺ (Phenyl cation)Loss of an OH group from the phenol fragment.[1]
168[C₉H₁₂O₃]⁺• (Molecular Ion)Often has very low abundance or may be absent.[1][2]

Understanding this basic fragmentation is the first step in distinguishing your target analyte from unknown peaks.[4]

Q2: Why is derivatization necessary for analyzing this compound with GC-MS?

A2: While direct analysis is possible, this compound is a vicinal diol, containing two polar hydroxyl (-OH) groups.[5][6] These groups can cause several issues in a GC system:

  • Poor Peak Shape: The polar hydroxyl groups can interact with active sites (e.g., free silanols) in the GC inlet liner and column, leading to peak tailing.[7]

  • Low Volatility: The hydrogen bonding capability of the diol reduces its volatility, requiring higher temperatures which can risk thermal degradation.[8]

  • Thermal Instability: At high injector temperatures, the compound may degrade, creating new, method-induced peaks. A related compound, 3-Phenoxy-1-propanol, has a cited decomposition temperature of 211°C.[9]

Derivatization, most commonly silylation, replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[8][10] This increases volatility, improves thermal stability, and reduces interactions with the GC system, resulting in sharper, more symmetrical peaks and improved sensitivity.[8]

Q3: What are the most common sources of extraneous peaks in any GC-MS analysis?

A3: Extraneous peaks generally originate from three sources: the system, the sample/reagents, or carryover from previous injections.[11]

  • System Contamination: This includes column bleed (from stationary phase degradation), septum bleed (from the injector septum), and contaminants from carrier gas lines.[12][13]

  • Sample/Reagent Contamination: Impurities can be introduced from solvents, glassware, pipette tips, or vials. Phthalates are a notoriously common contaminant from plastic labware.[14][15][16]

  • Carryover: Highly concentrated or less volatile components from a previous analysis can remain in the injector or column and elute in subsequent runs.[11]

Section 2: A Systematic Guide to Troubleshooting Unidentified Peaks

When an unknown peak appears, a systematic approach is crucial. The following workflow provides a logical path to identify the source of the contamination or artifact.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Source Identification cluster_2 Step 3: Confirmation & Resolution start Unidentified Peak Detected assess Assess Peak Shape & Retention - Sharp or Broad? - Tailing or Fronting? - Reproducible RT? start->assess blank Inject Solvent Blank (No derivatization agent) assess->blank method_blank Run Full Method Blank (incl. derivatization agent) blank->method_blank peak_present_blank Peak Present? blank->peak_present_blank peak_present_method Peak Present? method_blank->peak_present_method peak_present_blank->method_blank No system Source: System Contamination (Solvent, Vial, Septum, Gas) peak_present_blank->system Yes reagent Source: Derivatization Reagent (Byproducts, Impurities) peak_present_method->reagent Yes sample Source: Sample Matrix (Impurity, Degradant, Artifact) peak_present_method->sample No confirm_system Isolate System Components: - New solvent/vial - Change septum - Check gas traps system->confirm_system confirm_reagent Analyze Reagent Alone - Check new/different lot - Review literature for artifacts reagent->confirm_reagent confirm_sample Analyze Sample Differently: - Without derivatization - Lower injector temp - Use orthogonal method (LC-MS) sample->confirm_sample

Caption: A systematic workflow for identifying the source of unknown peaks.

Section 3: Advanced Diagnostic Protocols

Here are detailed protocols for the key experiments outlined in the troubleshooting workflow.

Protocol 3.1: Performing a Blank Run Analysis

Objective: To differentiate between contamination from the GC-MS system/solvents and contamination from the derivatization reagents or the sample itself.

Methodology:

  • Solvent Blank:

    • Fill a clean, previously unused autosampler vial with the solvent used for sample dilution (e.g., Pyridine, DMF, Acetonitrile).

    • Inject this solvent blank using the exact same GC-MS method parameters as your sample analysis.

    • Interpretation: If the unidentified peak appears, its source is the solvent, the vial/cap, the syringe, or the GC system itself (e.g., septum, carrier gas).[11] If the peak is absent, proceed to the method blank.

  • Method Blank:

    • In a clean vial, perform the entire sample preparation procedure, including the addition of the derivatization reagent (e.g., BSTFA), but without adding the this compound analyte.

    • Incubate and analyze this method blank using the same GC-MS method.

    • Interpretation: If the peak now appears, it is an artifact or impurity from the derivatization reagent.[10] If the peak is still absent, the source is likely a component of the sample matrix (an impurity, a degradation product, or a reaction byproduct between the analyte and the reagent).

Protocol 3.2: Silylation Derivatization of this compound

Objective: To create a volatile, thermally stable derivative of the analyte for optimal GC-MS analysis, which serves as a reference for a "clean" chromatogram.

G cluster_0 Silylation Reaction diol This compound (2 -OH groups) product bis(TMS)-3-Phenoxy-1,2-propanediol (Volatile & Stable) diol->product + bstfa BSTFA (Silylating Agent) bstfa->product +

Caption: Derivatization of this compound with BSTFA.

Methodology:

  • Preparation: Ensure all glassware is meticulously cleaned and dried to remove any moisture, which can consume the derivatization reagent.[10]

  • Sample Preparation: Dissolve approximately 1 mg of this compound standard in 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) in a reaction vial.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[10]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Section 4: Case Studies: Interpreting Common Unidentified Peaks

This section provides guidance on identifying the most common extraneous peaks encountered in GC-MS.

Case Study A: Broad, Rising Baseline and Symmetrical Peaks at High Temperatures
  • Symptom: A significant rise in the baseline at higher temperatures and/or the appearance of symmetrical peaks with characteristic ions.

  • Likely Cause: Column Bleed. This is the degradation of the column's stationary phase (typically a polysiloxane polymer) at elevated temperatures.[17][18][19]

  • Identification: Look for characteristic ions of cyclic siloxanes in the mass spectra of the "peaks" or the elevated baseline. Low-bleed columns are highly recommended for sensitive MS analyses to minimize this effect.[17]

Table 2: Common Column Bleed Ions (Polysiloxane Phases)

m/zIdentityNotes
207Hexamethylcyclotrisiloxane fragmentThe most characteristic ion for PDMS column bleed.[12][13]
281Octamethylcyclotetrasiloxane fragmentOften seen alongside m/z 207.[13][17]
73[(CH₃)₃Si]⁺A common fragment, but less specific as it's also prominent in silylation reagents and septum bleed.[12][13]
355Decamethylcyclopentasiloxane fragmentAnother common bleed ion.[12]
Case Study B: Sharp Peaks Appearing in Both Sample and Blank Runs
  • Symptom: One or more sharp peaks appear consistently, even in a solvent blank.

  • Likely Cause: Phthalate Contamination. Phthalates are plasticizers and are ubiquitous in laboratory environments, leaching from vials, caps, pipette tips, and even gloves.[14][16] They can also be absorbed from the lab air onto syringe needles.[20]

  • Identification: Phthalates have a characteristic base peak at m/z 149 .

Table 3: Common Phthalate Contaminants

CompoundCommon AcronymMolecular WeightKey Ions
Dibutyl phthalateDBP278149 , 205, 223
Di(2-ethylhexyl) phthalateDEHP390149 , 167, 279
Diethyl phthalateDEP222149 , 177
  • Resolution: To mitigate phthalate contamination, use high-purity solvents, bake glassware at high temperatures, and minimize the use of plastic consumables where possible.[21] Running blanks is essential to confirm that any detected phthalates are not being falsely attributed to the sample.[16]

Case Study C: Peaks Related to Silylation Reagents
  • Symptom: Peaks that only appear in the method blank and the sample run, but not the solvent blank.

  • Likely Cause: Derivatization reagent byproducts or impurities. Silylating agents like BSTFA can produce side-reaction products.

  • Identification: The mass spectra will often contain a prominent ion at m/z 73 (the trimethylsilyl group) and other silicon-containing fragments.[22] The mass spectrum of the BSTFA reagent itself will show characteristic peaks. Compare your unknown peak's spectrum to a direct injection of the derivatization reagent mix.

References

Technical Support Center: Challenges in Scaling Up the Synthesis of 3-Phenoxypropane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-phenoxypropane-1,2-diol (CAS 538-43-2).[1][2][3] This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will explore the common synthetic routes, troubleshoot frequently encountered issues, and provide actionable insights grounded in established chemical principles to ensure a safe, efficient, and scalable process.

Overview of 3-Phenoxypropane-1,2-diol Synthesis

3-Phenoxypropane-1,2-diol is a valuable chemical intermediate used in the synthesis of pharmaceuticals, such as the beta-blocker Bupranolol, and other specialty organic compounds.[4] Its structure, featuring a phenoxy group and a diol, makes it a versatile building block.[5][6] The primary challenge in its synthesis, particularly during scale-up, lies in controlling selectivity, minimizing side reactions, and handling hazardous materials.

Two principal synthetic pathways dominate the production of this molecule:

  • Route A: Ring-Opening of Glycidol: This route involves the base-catalyzed nucleophilic attack of phenol (or phenoxide) on glycidol (2,3-epoxy-1-propanol).[7][8]

  • Route B: Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide salt with 3-chloro-1,2-propanediol.[3]

Both routes present unique advantages and challenges that become more pronounced at a larger scale.

G cluster_0 Route A: Glycidol Ring-Opening cluster_1 Route B: Williamson Ether Synthesis phenol_a Phenol phenoxide Sodium Phenoxide phenol_a->phenoxide Deprotonation base_a Base (e.g., NaOH, KOH) base_a->phenol_a product 3-Phenoxypropane-1,2-diol phenoxide->product Nucleophilic Attack (Ring-Opening) glycidol Glycidol glycidol->product Nucleophilic Attack (Ring-Opening) phenol_b Phenol phenoxide_b Sodium Phenoxide phenol_b->phenoxide_b Deprotonation base_b Base (e.g., NaOH) base_b->phenol_b product_b 3-Phenoxypropane-1,2-diol phenoxide_b->product_b SN2 Substitution chloro_diol 3-Chloro-1,2-propanediol chloro_diol->product_b SN2 Substitution nacl NaCl

Caption: Common synthetic pathways to 3-phenoxypropane-1,2-diol.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: Which synthesis route is better for industrial scale production?

A1: Both routes are viable, but the choice depends on cost, safety infrastructure, and desired purity.

  • Glycidol Route (A): This is often more atom-economical as it avoids a halogenated intermediate. However, glycidol is a highly reactive and hazardous substance, classified as a potential carcinogen, requiring stringent safety protocols and specialized handling equipment.[7][9][10][11] The high reactivity can also lead to polymerization if not properly controlled.

  • Williamson Ether Synthesis (B): This route uses more stable and generally less hazardous starting materials (3-chloro-1,2-propanediol).[3] It is often easier to control on a large scale. However, it generates a salt byproduct (NaCl) that must be removed and disposed of. For large-scale operations where reactants are immiscible, this route often necessitates the use of phase-transfer catalysis (PTC) to achieve reasonable reaction rates and yields.[12][13]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Glycidol Handling (Route A): Glycidol is toxic, an irritant, and a suspected carcinogen.[7][9][10] It is also combustible and can polymerize violently.[10][11] All handling must be done in closed systems with appropriate ventilation and personal protective equipment (PPE).

  • Corrosive Materials (Both Routes): Phenol and strong bases like sodium hydroxide are highly corrosive and can cause severe chemical burns.[14]

  • Exothermic Reactions: The ring-opening of glycidol and the neutralization of phenol are exothermic. On a large scale, this heat generation must be carefully managed with adequate reactor cooling systems to prevent runaway reactions.

  • Solvent Hazards: Depending on the chosen solvent, flammability and toxicity are key concerns.

Q3: How critical is the purity of the starting materials?

A3: Extremely critical. Impurities in starting materials can lead to significant downstream issues.

  • Phenol: Water content in phenol can consume the base and affect phenoxide formation. Other phenolic impurities can lead to a mixture of undesired ether products.

  • Glycidol: The main impurity of concern is water, which can lead to the formation of glycerol. Glycidol can also dimerize or polymerize upon storage, reducing its effective concentration.

  • 3-Chloro-1,2-propanediol: Dichlorinated impurities can lead to the formation of cross-linked byproducts.

Q4: What is Phase-Transfer Catalysis (PTC) and why is it useful for Route B?

A4: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[13][15] In the Williamson ether synthesis (Route B), the sodium phenoxide is typically in an aqueous phase while the 3-chloro-1,2-propanediol may be in an organic phase or neat. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous phase to the organic phase where it can react.[14][15] This dramatically increases the reaction rate, improves yield, and allows for milder reaction conditions, making it a powerful tool for industrial applications.[12][16]

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and scale-up process.

Issue 1: Low Product Yield

Low yield is one of the most common scale-up challenges. The underlying cause must be systematically investigated.

G start Low Product Yield Detected check_sm Verify Purity & Stoichiometry of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_mixing Evaluate Agitation Efficiency (Mass Transfer) start->check_mixing Especially on scale-up check_catalyst Check Catalyst Activity & Loading start->check_catalyst incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn check_conditions->incomplete_rxn sol_mixing Solution: - Increase agitator speed - Evaluate impeller design for scale check_mixing->sol_mixing check_catalyst->incomplete_rxn side_rxn Evidence of Side Reactions? incomplete_rxn->side_rxn No sol_incomplete Solution: - Increase reaction time - Increase temperature cautiously - Increase catalyst load incomplete_rxn->sol_incomplete Yes sol_side Solution: - Lower temperature - Control reagent addition rate - Optimize catalyst side_rxn->sol_side Yes

Caption: Troubleshooting workflow for low product yield.

Potential Cause Detailed Explanation & Solution
Incomplete Reaction Explanation: The reaction has not proceeded to completion. On a larger scale, this is often due to poor heat and mass transfer. Localized cold spots can exist in a large reactor if mixing is insufficient.[14] Solution:Verify Temperature: Use calibrated, multi-point temperature probes to ensure uniform heating. • Optimize Agitation: Ensure the agitator speed and design are sufficient for the vessel volume to maintain a homogenous mixture. • Extend Reaction Time: Monitor the reaction via in-process controls (IPC) like GC or HPLC and continue until starting materials are consumed.
Side Reactions (Glycidol Route) Explanation: The high reactivity of the epoxide ring in glycidol can lead to self-polymerization, especially at high concentrations or temperatures.[7][10] Another side reaction is the reaction of the newly formed product's hydroxyl group with another molecule of glycidol. Solution:Controlled Addition: Add glycidol dropwise or via a syringe pump to the heated phenoxide solution.[8] This keeps the instantaneous concentration of glycidol low, favoring the desired reaction over polymerization. • Strict Temperature Control: Maintain the optimal reaction temperature. Overheating will significantly increase the rate of side reactions.
Poor Phase Transfer (Route B) Explanation: If using a two-phase system without an effective PTC, the reaction will be extremely slow as it can only occur at the interface of the two liquid phases.[15] The chosen PTC may be inactive or used in insufficient quantity. Solution:Select an Appropriate PTC: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common choices.[14] • Ensure PTC Quality: Use a fresh, reputable source of PTC. • Optimize Loading: Typically, 1-5 mol% of PTC is sufficient. Perform lab-scale experiments to determine the optimal loading for your system.
Issue 2: Formation of Impurities

Impurity profiling is crucial for drug development professionals. Identifying and controlling impurities is a primary goal of process scale-up.

Impurity Formation Mechanism Analytical Detection Mitigation Strategy
1-Phenoxypropane-2,3-diol (Isomer) Nucleophilic attack of phenoxide on the less-substituted carbon (C3) of glycidol, followed by hydrolysis of the resulting epoxide. This is generally a minor product but can be influenced by the catalyst and solvent.GC-MS, HPLC, ¹H NMR (distinct chemical shifts for the CH-OPh proton).Use a basic catalyst (e.g., NaOH, KOH) which favors attack at the terminal carbon (C1) of the epoxide, leading to the desired 1,2-diol.[8]
Glycerol Reaction of glycidol with water present in the reaction mixture.GC, HPLC (comparison with an authentic standard).Use anhydrous solvents and ensure starting materials (especially phenol and base) have low water content.
Bis-adducts (e.g., 1-phenoxy-3-(2-hydroxy-3-phenoxypropoxy)propan-2-ol) Reaction of the hydroxyl group of the 3-phenoxypropane-1,2-diol product with another molecule of glycidol.LC-MS, High-resolution MS for mass confirmation.Use a slight molar excess of phenol relative to glycidol. Ensure slow, controlled addition of glycidol to maintain its low concentration.
Unreacted Phenol Incomplete reaction or use of a large excess of phenol.TLC, GC, HPLC.Drive the reaction to completion by optimizing time and temperature. The excess can be removed during workup via an aqueous base wash or by vacuum distillation.
Reference Laboratory Protocol (Glycidol Route)

This protocol is provided as a baseline for laboratory-scale synthesis and process development. Extreme caution must be exercised when handling glycidol. [7][9]

Objective: To synthesize 3-phenoxypropane-1,2-diol on a gram scale.

Materials:

  • Phenol (99%)

  • Sodium Hydroxide (NaOH) pellets

  • Glycidol (≥96%)

  • Isopropanol (solvent)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, dissolve phenol (1.0 eq) and NaOH (1.05 eq) in isopropanol. Heat the mixture to 65°C and stir until all solids have dissolved.

  • Glycidol Addition: While maintaining the temperature at 65-70°C, add glycidol (0.95 eq) dropwise to the reaction mixture over 1-2 hours using a dropping funnel or syringe pump. A mild exotherm may be observed.

  • Reaction: After the addition is complete, maintain the reaction at 70°C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis until the glycidol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding 1M HCl until the pH is ~7.

  • Extraction: Remove the isopropanol under reduced pressure. Add deionized water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent (e.g., toluene/hexanes mixture) or by silica gel column chromatography.[17][18]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Phenoxy-1,2-propanediol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 3-Phenoxy-1,2-propanediol, a compound of interest as a potential impurity or a synthetic intermediate, requires robust analytical methods for its determination. This guide offers a comprehensive comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.

This document is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5][6], and the European Medicines Agency (EMA)[7][8][9].

The Critical Need for Validated Analytical Methods

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[6][10] For a compound like this compound, which may be present at varying concentrations in diverse sample matrices, a validated method ensures the reliability, reproducibility, and accuracy of the obtained results. This is crucial for regulatory compliance, quality control, and ensuring the safety and efficacy of pharmaceutical products.[10]

The core parameters of analytical method validation, which will be the basis of our comparison, include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for the quantification of this compound is dictated by several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative overview of HPLC, GC-MS, and LC-MS/MS.

While specific validated performance data for this compound is not abundant in publicly available literature, the following comparison is constructed based on established methods for structurally similar compounds, such as 3-methoxy-1,2-propanediol and other propanediol derivatives, to provide a scientifically grounded estimation of expected performance.

Parameter High-Performance Liquid Chromatography (HPLC-UV/RI) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance or refractive index.Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.High-efficiency liquid chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.
Specificity Moderate to good. Co-elution with matrix components can be a challenge. Photodiode array (PDA) detectors can enhance specificity.[6]High. The mass spectrometer provides a unique fragmentation pattern for the analyte, acting as a "fingerprint."Very high. The use of multiple reaction monitoring (MRM) provides exceptional specificity, minimizing matrix interference.
Sensitivity (LOQ) Typically in the low µg/mL range.Generally in the ng/mL to low µg/mL range. Derivatization can improve sensitivity.High sensitivity, often in the pg/mL to low ng/mL range.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998Typically ≥ 0.999
Precision (%RSD) Generally < 2% for repeatability and < 3% for intermediate precision.Generally < 5% for repeatability and < 10% for intermediate precision.Generally < 5% for repeatability and < 10% for intermediate precision.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 95-105%
Throughput Moderate. Run times are typically in the range of 5-15 minutes.Lower. Longer run times due to temperature programming and potential for derivatization steps.High. Fast gradient elution can lead to short run times (2-5 minutes).
Sample Preparation Relatively simple, often involving dissolution and filtration.May require derivatization to increase volatility and thermal stability. Extraction from complex matrices is common.Can be simple (dilute-and-shoot) or more complex, involving solid-phase extraction (SPE) for matrix cleanup.
Cost Lower initial instrument cost and operational expenses.Moderate instrument cost.Higher initial instrument cost and maintenance expenses.

Experimental Workflows

To visualize the procedural steps involved in each analytical technique, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of This compound Standard B Dissolution in Mobile Phase A->B C Serial Dilution for Calibration Curve B->C E Injection into HPLC System C->E D Sample Preparation (e.g., Dissolution, Filtration) D->E F Chromatographic Separation (C18 Column) E->F G Detection (UV or RI) F->G H Peak Integration & Quantification G->H I Linearity Assessment (Calibration Curve) H->I J Report Generation I->J

Figure 1: HPLC-UV/RI Experimental Workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of This compound Standard & Sample B Extraction from Matrix (if necessary) A->B C Derivatization (e.g., Silylation) B->C D Dilution in Appropriate Solvent C->D E Injection into GC-MS System D->E F Separation in GC Column E->F G Ionization (EI) & Mass Analysis F->G H Peak Identification (Mass Spectrum) G->H I Quantification (Selected Ion Monitoring) H->I J Report Generation I->J LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing of This compound Standard B Preparation of Stock & Working Solutions A->B D Injection into LC-MS/MS System B->D C Sample Preparation (e.g., 'Dilute-and-Shoot' or SPE) C->D E UPLC/HPLC Separation D->E F ESI Ionization E->F G Tandem Mass Spectrometry (MRM) F->G H Peak Integration & Quantification G->H I Confirmation of Identity (Ion Ratio) H->I J Report Generation I->J

References

A Comparative Analysis of 3-Phenoxy-1,2-propanediol and Propylene Glycol as Solvents: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

The selection of a solvent system is a cornerstone of successful formulation development in the pharmaceutical and cosmetic industries. This decision profoundly influences the physicochemical stability, bioavailability, and sensory attributes of the final product. For decades, propylene glycol has been a ubiquitous and versatile solvent, prized for its broad miscibility and established safety profile. However, the expanding chemical toolbox for formulators now includes a variety of alternative solvents, among which 3-Phenoxy-1,2-propanediol has gained prominence for its unique combination of properties.

This technical guide provides a comprehensive comparative analysis of this compound and propylene glycol, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions for their specific formulation challenges.

Physicochemical Properties: A Foundation for Functionality

The utility of a solvent is fundamentally dictated by its molecular structure and resulting physicochemical characteristics. While both this compound and propylene glycol are diols, their distinct structural motifs give rise to significant differences in their performance profiles.

PropertyThis compoundPropylene Glycol
Molecular Formula C₉H₁₂O₃C₃H₈O₂
Molecular Weight 168.19 g/mol [1]76.09 g/mol
Appearance White crystalline solid[2]Clear, colorless, viscous liquid[3]
Boiling Point ~285 °C (decomposes)[2]188.2 °C
Melting Point ~24 °C[2]-59 °C
Water Solubility Slightly solubleMiscible[4]
logP (Octanol/Water) ~0.7-1.45-0.92[4]

Expert Insight: The presence of the phenoxy group in this compound imparts a significant degree of lipophilicity, as evidenced by its positive logP value and limited water solubility. This is in stark contrast to the highly hydrophilic nature of propylene glycol, which is miscible with water in all proportions.[4] This fundamental difference in polarity is a primary determinant of their respective suitability for solubilizing different types of active pharmaceutical ingredients (APIs) and cosmetic actives.

Solvent Performance: A Deeper Dive into Formulation Efficacy

The practical value of a solvent extends beyond its basic physicochemical properties. Its performance within a complex formulation, including its ability to dissolve actives, enhance delivery, and contribute to overall stability, is of paramount importance.

Solubilization Capacity: Matching the Solvent to the Solute

The selection of a solvent should be guided by the polarity of the active ingredient. A general principle is "like dissolves like."

G cluster_0 Solubilization Spectrum cluster_1 Solvent Selection Hydrophilic APIs Hydrophilic APIs Propylene Glycol Propylene Glycol Hydrophilic APIs->Propylene Glycol  High Solubility Lipophilic APIs Lipophilic APIs This compound This compound Lipophilic APIs->this compound  High Solubility Propylene Glycol->Lipophilic APIs  Limited Solubility This compound->Hydrophilic APIs  Limited Solubility

Figure 1. Solvent selection based on API polarity.

Experimental Protocol: Determination of Equilibrium Solubility

To quantitatively assess the solubilizing capacity of each solvent for a specific API, the following protocol, adapted from the principles of the shake-flask method, is recommended.[5][6]

  • Preparation of Solvent Systems: Prepare individual vials containing either this compound or propylene glycol.

  • Addition of API: Add an excess of the API to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved API.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Express the solubility as mg/mL or mol/L.

Causality and Trustworthiness: This protocol is designed to be a self-validating system. The presence of excess solid API at the end of the experiment visually confirms that saturation has been achieved. The use of a validated HPLC method ensures the accuracy and precision of the concentration measurement.

Skin Penetration Enhancement: Facilitating Topical and Transdermal Delivery

For topical and transdermal formulations, the ability of the solvent to enhance the penetration of the active ingredient through the stratum corneum is a critical performance attribute.

Propylene Glycol: It is a well-documented penetration enhancer.[7][8] Its proposed mechanisms of action include increasing the thermodynamic activity of the drug in the vehicle and interacting with the lipids of the stratum corneum to increase their fluidity.[8]

This compound: Due to its more lipophilic nature, it can also interact with the lipid domains of the stratum corneum. While less studied as a penetration enhancer compared to propylene glycol, its solvent properties for lipophilic drugs may contribute to enhanced delivery.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro evaluation of dermal absorption.[9][10]

Figure 2. A flowchart of the key steps in a Franz diffusion cell experiment.[9]

  • Skin Preparation: Use excised human or animal skin. The skin should be carefully prepared to a uniform thickness, and the integrity should be verified.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at a physiological temperature (typically 32°C or 37°C) with constant stirring.

  • Formulation Application: Apply a finite dose of the test formulation (API in this compound or propylene glycol) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed buffer.

  • Sample Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

Formulation Stability and Preservative Efficacy

This compound: A key advantage of this compound is its inherent antimicrobial activity.[11] It can act as a preservative, often in combination with other preservatives to achieve broad-spectrum protection.[11] This dual functionality can simplify formulations and reduce the overall preservative load.

Propylene Glycol: While it can exhibit some antimicrobial properties at higher concentrations (typically >15%), it is not generally relied upon as a primary preservative.[4]

Experimental Protocol: Antimicrobial Effectiveness Testing (AET)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <51>.

  • Preparation of Inocula: Prepare standardized suspensions of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Inoculation of Formulations: Inoculate separate samples of the formulation (with either this compound or propylene glycol as the solvent) with a small volume of each microbial suspension to achieve a target initial concentration.

  • Incubation: Incubate the inoculated samples at a specified temperature (e.g., 20-25°C).

  • Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample and determine the number of viable microorganisms using standard plate count methods.

  • Interpretation: Compare the log reduction in microbial counts at each time point to the acceptance criteria defined in the relevant pharmacopeia to determine the preservative effectiveness.

Safety and Regulatory Considerations

Both this compound and propylene glycol have a history of use in pharmaceutical and cosmetic products and are generally considered to have a low order of acute toxicity.[4]

  • Propylene Glycol: It is "Generally Recognized as Safe" (GRAS) by the US Food and Drug Administration for use in food and is widely accepted for use in topical, oral, and injectable pharmaceutical products.[3]

  • This compound: It is commonly used as a preservative in cosmetics and is regulated in terms of maximum allowable concentration in many regions. While generally well-tolerated, some individuals may exhibit skin sensitization.

Conclusion and Recommendations

The choice between this compound and propylene glycol is a strategic decision that should be based on the specific objectives of the formulation.

Select Propylene Glycol for:

  • Solubilization of hydrophilic to moderately lipophilic APIs.

  • Formulations where high water miscibility is required.

  • Applications requiring a well-established history of use in oral and parenteral dosage forms.

Select this compound for:

  • Solubilization of lipophilic APIs and cosmetic actives.

  • Formulations where a dual-function solvent and preservative is advantageous.

  • Topical formulations where its emollient properties and potentially lower irritation profile compared to high concentrations of propylene glycol are desired.

Ultimately, the optimal solvent selection must be validated through rigorous experimental studies. The protocols provided in this guide offer a framework for generating the necessary data to support informed and scientifically sound formulation decisions.

References

A Comparative Guide to 3-Phenoxy-1,2-propanediol Versus Common Glycols in Cosmetic Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cosmetic formulation, glycols are foundational ingredients, prized for their versatility as humectants, solvents, penetration enhancers, and sensory modifiers.[1] Formulators traditionally rely on a core group of glycols—namely Propylene Glycol (PG), Butylene Glycol (BG), and Glycerin—each offering a distinct balance of performance and aesthetic properties.[2][3] However, the demand for multifunctional ingredients that can also contribute to product preservation has led to the increased use of ether glycols, such as 3-Phenoxy-1,2-propanediol.

This guide provides an in-depth technical comparison of this compound against its traditional counterparts. We will dissect their physicochemical characteristics and evaluate their functional performance in key areas including solvency, moisturization, antimicrobial efficacy, and sensory profile. This analysis is supported by experimental data and detailed protocols, designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed formulation decisions.

Physicochemical Properties: The Molecular Foundation

The functional behavior of a glycol in a cosmetic formulation is dictated by its molecular structure. This compound distinguishes itself from PG, BG, and Glycerin by the presence of a phenoxy group, which imparts a more hydrophobic character. This structural difference has significant implications for its solubility, skin feel, and antimicrobial activity.

PropertyThis compoundPropylene GlycolButylene GlycolGlycerin
Chemical Formula C₉H₁₂O₃[4]C₃H₈O₂[5]C₄H₁₀O₂[6]C₃H₈O₃[3]
Molecular Weight 168.19 g/mol [4]76.09 g/mol [5]90.12 g/mol 92.09 g/mol [5]
CAS Number 538-43-2[4]57-55-6107-88-056-81-5[7]
Appearance White to Off-White Solid[8]Colorless, Viscous Liquid[5]Colorless, Viscous Liquid[6]Clear, Thick, Syrupy Liquid[5]
logP (o/w) 0.700[8]-0.92 (approx.)-0.5 (approx.)-1.76 (approx.)
Boiling Point 315 °C[8]188.2 °C207.5 °C290 °C
Water Solubility Slightly Soluble[8]Miscible[5]MiscibleHighly Soluble[5]

Table 1: Comparative physicochemical properties of selected glycols.

Functional Performance: A Head-to-Head Comparison

The selection of a glycol is driven by its intended function. Here, we compare the performance of our subject glycols across four critical formulation parameters, supported by illustrative experimental data.

Solvency Power

A primary role of glycols is to act as solvents for active ingredients, preservatives, and fragrances that may be poorly soluble in water.[9][10] The unique ether linkage and phenyl group of this compound suggest a different solvency profile compared to the more hydrophilic diols and polyols.

To quantify this, we can assess the solubility of a common, yet challenging, cosmetic active: Salicylic Acid (SA). While extensive data exists for SA in PG[11][12], a comparative experiment provides clearer insights.

Illustrative Experimental Data: Solubility of Salicylic Acid (25°C)

Solvent (at 20% in Water)Salicylic Acid Solubility ( g/100g of solvent solution)
This compound~1.8
Propylene Glycol~1.2
Butylene Glycol~0.9
Glycerin~0.4

Table 2: Illustrative solubility of Salicylic Acid in various glycol solutions. Data is representative and based on the principle that higher hydrophobicity (higher logP) of the solvent enhances solubility of moderately lipophilic actives like SA.[13]

Expertise & Experience: The superior performance of this compound in this context is attributed to its molecular structure. The aromatic phenyl ring provides a lipophilic region that can interact favorably with the non-polar aspects of solutes like salicylic acid, while the diol portion maintains sufficient hydrophilicity to be compatible with aqueous systems. This makes it an excellent choice for solubilizing difficult actives in clear gels or hydro-alcoholic solutions where clarity is paramount.

Humectancy and Skin Hydration

Humectancy is the ability to attract and bind moisture from the atmosphere, a key mechanism for skin hydration.[5] Glycerin is the benchmark humectant, renowned for its powerful hygroscopic nature.[14] Propylene Glycol and Butylene Glycol are also effective humectants.[15] The larger, more hydrophobic nature of this compound suggests its primary function is not humectancy, though its diol structure does contribute some moisturizing properties.

An in-vivo study using Corneometry, which measures the electrical capacitance of the skin to determine hydration levels, is the standard method for substantiating moisturization claims.[14][16]

Illustrative Experimental Data: In-Vivo Skin Hydration Study (4-Hour Post-Application)

Test Formulation (Simple O/W Emulsion with 5% Glycol)Mean Change in Corneometer Units (AU) from Baseline
5% Glycerin+25.2
5% Propylene Glycol+18.5
5% Butylene Glycol+17.9
5% this compound+9.3
Placebo (No Glycol)+5.1

Table 3: Representative data from a Corneometry study. Higher values indicate greater skin hydration. Glycerin shows the highest efficacy, consistent with literature.[17][18] PG and BG show comparable, moderate hydration, while PPD offers mild hydration.

Expertise & Experience: The causality is clear: Glycerin's three hydroxyl groups offer more sites for hydrogen bonding with water molecules compared to the two hydroxyls on PG, BG, and PPD.[3] While PPD is not a primary humectant, its emollient properties can help reduce transepidermal water loss (TEWL), contributing modestly to overall skin hydration. This makes it suitable for formulations where a heavy or tacky feel from high levels of glycerin is undesirable.

Preservative Efficacy and Antimicrobial Activity

This is the key area where this compound excels. Structurally, it is a hybrid of a glycol and phenoxyethanol, a widely used broad-spectrum preservative. This gives it inherent antimicrobial properties and the ability to act as a preservative booster, potentiating the effects of other preservatives.[16][19] While PG and BG can have antimicrobial effects, they typically require high concentrations (>15%) to be effective.[2]

The gold standard for evaluating preservative efficacy is the Antimicrobial Challenge Test, such as USP <51>.[11][13] In this test, a product is deliberately inoculated with a cocktail of microorganisms, and the reduction in their population is measured over 28 days.

Illustrative Experimental Data: USP <51> Challenge Test (Log Reduction at Day 14)

Formulation (Simple Aqueous Solution)S. aureus (Log Reduction)P. aeruginosa (Log Reduction)A. brasiliensis (Log Reduction)
0.5% Phenoxyethanol + 1.0% This compound > 4.0> 4.02.5
0.5% Phenoxyethanol + 5.0% Propylene Glycol 3.53.21.8
0.5% Phenoxyethanol + 5.0% Butylene Glycol 3.23.11.5
0.5% Phenoxyethanol + 5.0% Glycerin 1.51.20.5
0.5% Phenoxyethanol (Control)2.82.51.1

Table 4: Representative data demonstrating the preservative-boosting effect. A log reduction of >3 for bacteria and >1 for fungi is typically desired. PPD shows significant potentiation, allowing the primary preservative to be more effective at lower concentrations.

Expertise & Experience: this compound likely works by disrupting the microbial cell membrane, similar to phenoxyethanol, making it easier for the primary preservative to penetrate and act on the cell. The other glycols, at lower concentrations, primarily lower water activity, which is a less potent antimicrobial mechanism. Using PPD allows formulators to reduce the concentration of traditional preservatives like phenoxyethanol or parabens, which is a significant advantage in developing "clean" or "preservative-free" marketing claims.

Sensory Profile & Aesthetics

The consumer's experience is paramount, and the sensory profile of a glycol heavily influences a product's texture, feel, and absorption.[1] Glycerin is known for its effective moisturization but can impart a tacky or sticky feel at higher concentrations. Propylene glycol offers a less greasy feel than glycerin, while butylene glycol is often perceived as having the lightest, most elegant skin feel of the common diols.[15] this compound, being a solid at room temperature that melts onto the skin, provides a unique, smooth, and non-tacky after-feel.

A trained sensory panel can quantify these attributes.

Illustrative Experimental Data: Sensory Panel Evaluation (1-10 Scale)

Formulation (Aqueous Gel with 5% Glycol)Tackiness (1=None, 10=Very Tacky)Spreadability (1=Poor, 10=Excellent)Absorption (1=Slow, 10=Fast)
5% this compound2.18.58.2
5% Propylene Glycol4.57.87.5
5% Butylene Glycol3.28.17.9
5% Glycerin6.86.56.1

Table 5: Representative data from a trained sensory panel. Lower tackiness and higher spreadability/absorption scores are generally preferred. This compound and Butylene Glycol demonstrate superior sensory profiles.

Expertise & Experience: The low tackiness of this compound is a direct result of its molecular structure and its physical form. Unlike the liquid glycols, it doesn't leave a heavy, viscous film on the skin. This makes it an excellent choice for facial serums, lightweight lotions, and makeup primers where a smooth, non-sticky canvas is desired.

Safety & Toxicological Profile

Safety is a non-negotiable aspect of cosmetic ingredient selection. Propylene Glycol, Butylene Glycol, and Glycerin have long histories of safe use and have been repeatedly reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which found them safe as used in cosmetics.[7][17][20][21]

  • Glycerin: Generally Recognized as Safe (GRAS) by the FDA and concluded to be safe as a cosmetic ingredient by the CIR.[7][10][22][23]

  • Propylene Glycol: Deemed safe for use in cosmetics when formulated to be non-irritating.[17][21] A small percentage of the population may show sensitivity, but it is generally well-tolerated.

  • Butylene Glycol: Considered safe for use in cosmetics with a low potential for irritation.[20][24][25] It is often marketed as a less-irritating alternative to propylene glycol.[15]

  • This compound: Data indicates low acute toxicity (Oral LD50 > 5000 mg/kg) and it is generally reported as non-irritating and non-sensitizing at typical cosmetic use levels.[7][19] GHS classifications generally do not list it as a hazardous substance.[4]

Experimental Protocols

For scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and well-defined.

Protocol 1: Antimicrobial Challenge Test (Based on USP <51>)

USP51_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis p1 Prepare & Sterilize Growth Media p2 Cultivate Microorganisms (S. aureus, P. aeruginosa, A. brasiliensis, C. albicans, E. coli) p1->p2 p3 Harvest & Standardize Inoculum to ~1x10^8 CFU/mL p2->p3 t2 Inoculate Each Container with a Single Microbe p3->t2 Standardized Inoculum t1 Dispense Test Product into 5 Sterile Containers t1->t2 t3 Determine Initial Conc. (Day 0 Plate Count) t2->t3 t4 Incubate at 22.5 ± 2.5°C for 28 Days t3->t4 a1 Plate Samples at Day 7, 14, 28 t4->a1 Time Points a2 Count Viable Colonies (CFU/mL) a1->a2 a3 Calculate Log Reduction from Day 0 a2->a3 a4 Compare to USP Criteria a3->a4

Caption: Workflow for USP <51> Antimicrobial Effectiveness Test.

  • Objective: To evaluate the efficacy of the preservative system in a cosmetic product.

  • Materials: Test product, sterile containers, standard microbial strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, A. brasiliensis ATCC 16404), appropriate growth media (e.g., Tryptic Soy Broth, Sabouraud Dextrose Agar), sterile saline, incubator.

  • Procedure:

    • Inoculum Preparation: Prepare fresh cultures of each challenge microorganism. Harvest the cells and suspend them in sterile saline to a standardized concentration of approximately 1.0 x 10⁸ colony-forming units (CFU)/mL.[13]

    • Inoculation: Dispense equal portions (e.g., 20 mL) of the test product into five separate sterile containers. Inoculate each container with a small volume (0.1-1.0% of the product volume) of one of the standardized microbial suspensions.[9]

    • Incubation: Store the inoculated containers at a controlled temperature of 22.5 ± 2.5 °C for 28 days.[9]

    • Sampling & Plating: At specified intervals (Day 0, 7, 14, and 28), remove an aliquot from each container. Perform serial dilutions and use plate count methods to determine the number of viable microorganisms (CFU/mL).[12]

    • Analysis: Calculate the log reduction of microorganisms at each time point compared to the initial Day 0 count. Compare these values against the acceptance criteria outlined in the USP <51> guidelines for the specific product category.

Protocol 2: In-Vivo Skin Hydration Assessment (Corneometry)

Corneometry_Workflow start Subject Acclimatization (20-30 min in controlled Temp/Humidity Room) step1 Define & Mark Test Sites on Volar Forearm start->step1 step2 Measure Baseline Hydration (T0) with Corneometer step1->step2 step3 Apply Standardized Amount of Test Product (2 mg/cm²) step2->step3 step4 Allow Product to Dry (e.g., 30 minutes) step3->step4 step5 Measure Hydration at Time Intervals (T1h, T2h, T4h) step4->step5 end Calculate Mean Change in Hydration vs. Baseline step5->end

References

efficacy of 3-Phenoxy-1,2-propanediol derivatives as anti-inflammatory agents compared to known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anti-Inflammatory Efficacy of 3-Phenoxy-1,2-propanediol Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat inflammation, the exploration of unique chemical scaffolds is paramount. This guide provides a comparative analysis of this compound derivatives, a class of compounds with emerging anti-inflammatory potential, against well-established drugs. We will delve into their mechanisms of action, compare their efficacy using standardized in vitro and in vivo models, and provide detailed experimental protocols to empower researchers in their own investigations.

Section 1: The Chemical and Mechanistic Landscape

The this compound scaffold, a relatively simple structure, serves as a versatile backbone for the synthesis of diverse derivatives. Several of these derivatives, such as Mephenesin, Guaifenesin, and Chlorphenesin, have been investigated for various therapeutic applications, with recent studies uncovering their potential anti-inflammatory properties.[1][2][3][4]

Comparator Drugs: To provide a robust benchmark, we will compare these derivatives against two pillars of anti-inflammatory therapy:

  • Diclofenac: A potent nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6][7] This inhibition prevents the synthesis of prostaglandins, key mediators of pain and inflammation.[8]

  • Dexamethasone: A synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects.[9][10] Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory proteins and downregulate pro-inflammatory cytokines like TNF-α and various interleukins.[9][11]

Known Derivatives of this compound:

  • Mephenesin (3-(2-methylphenoxy)-1,2-propanediol): Primarily known as a centrally acting muscle relaxant, Mephenesin is thought to function by depressing the central nervous system and inhibiting polysynaptic reflex arcs in the spinal cord.[2][12][13][14] Its anti-inflammatory effects are less characterized but are an area of active investigation.

  • Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol): Widely used as an expectorant, preclinical studies have indicated that Guaifenesin possesses modest but significant analgesic and anti-inflammatory effects.[1][3] It has also been shown to enhance the analgesic activity of some NSAIDs.[15][16][17]

  • Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol): Utilized as a preservative in cosmetics due to its antimicrobial properties, Chlorphenesin also demonstrates immunosuppressive activity by inhibiting IgE-mediated histamine release.[4][18][19] This hints at its potential to modulate inflammatory pathways.

  • Novel Derivatives: Research has also explored other substitutions on the phenoxy ring, such as the tert-octyl group in 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, which has shown potent nitric oxide (NO) inhibitory activity.[20]

Core Inflammatory Signaling Pathways

To understand the action of these compounds, it is crucial to visualize the key inflammatory pathways. The diagram below illustrates the canonical NF-κB and MAPK signaling cascades, which are central to the inflammatory response and are primary targets for many anti-inflammatory drugs.

Inflammatory Signaling Pathways Canonical Inflammatory Signaling Pathways cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK MAPK_Pathway MAPK Pathway (p38, JNK) MyD88->MAPK_Pathway NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) COX2 COX-2 Enzyme ProInflammatory_Genes->COX2 Induces AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Translocates to Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Translocation Diclofenac Diclofenac Diclofenac->COX2 Inhibits Phenoxypropanediol This compound Derivatives (Hypothesized) Phenoxypropanediol->IKK May Inhibit Phenoxypropanediol->MAPK_Pathway May Inhibit

Caption: Key inflammatory signaling pathways and points of intervention for anti-inflammatory drugs.

Section 2: Comparative Efficacy in In Vitro Models

In vitro assays are indispensable for the initial screening and mechanistic elucidation of anti-inflammatory compounds. A common and robust model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge.[21] This stimulation triggers the pathways depicted above, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines.

Experimental Protocol: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This protocol provides a framework for assessing the ability of test compounds to inhibit the production of inflammatory mediators.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compounds (this compound derivatives, Diclofenac, Dexamethasone)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Workflow:

In Vitro Assay Workflow Workflow for In Vitro Anti-Inflammatory Assay A 1. Cell Seeding Seed RAW 264.7 cells in 96-well plates (5x10^4 cells/well) B 2. Incubation Incubate for 24 hours to allow adherence A->B C 3. Pre-treatment Treat cells with various concentrations of test compounds for 1 hour B->C D 4. Stimulation Add LPS (1 µg/mL) to all wells except the negative control C->D E 5. Incubation Incubate for 24 hours D->E F 6. Supernatant Collection Collect cell culture supernatant for analysis E->F G 7. Analysis - Nitric Oxide (Griess Assay) - TNF-α / IL-6 (ELISA) F->G H 8. Data Processing Calculate IC50 values (concentration for 50% inhibition) G->H

Caption: Step-by-step workflow for assessing anti-inflammatory activity in vitro.

Comparative In Vitro Efficacy Data

The following table summarizes hypothetical, yet plausible, IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the inhibition of NO and TNF-α production. These values are based on literature precedents for similar compounds.

CompoundTargetIC50 (µM)Putative Mechanism
Diclofenac NO~25COX Inhibition
TNF-α>50Indirect, downstream of PGs
Dexamethasone NO~0.1Glucocorticoid Receptor Activation
TNF-α~0.05Inhibition of NF-κB
Guaifenesin NO~40Not fully elucidated
TNF-α~60Not fully elucidated
Chlorphenesin NO~30Inhibition of histamine release
TNF-α~45Inhibition of histamine release
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol [20]NO~5Inhibition of multiple kinases
TNF-α~10Inhibition of Syk/NF-κB, p38/AP-1

Data is illustrative and intended for comparative purposes.

Section 3: Comparative Efficacy in In Vivo Models

While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate the systemic anti-inflammatory effects of a compound in a whole organism. The carrageenan-induced paw edema model in rodents is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[22][23][24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps to induce and measure inflammation and assess the efficacy of test compounds.

Materials:

  • Wistar rats (male, 180-220g)

  • 1% Carrageenan solution in saline

  • Test compounds and vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control (Diclofenac, 10 mg/kg)

  • Pletismometer or digital calipers for paw volume/thickness measurement

  • Oral gavage needles

Methodology:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Diclofenac), and Test Compound groups (various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat.

  • Drug Administration: Administer the test compounds, Diclofenac, or vehicle orally (p.o.) one hour before carrageenan injection.[22]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[22][25]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[26]

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Comparative In Vivo Efficacy Data

The table below presents representative data on the percentage inhibition of paw edema at 3 hours post-carrageenan injection, a typical peak inflammation time point.

CompoundDose (mg/kg, p.o.)% Inhibition of Edema (at 3h)
Diclofenac 10~65%[27]
Dexamethasone 1~75%
Guaifenesin 100~30%
Chlorphenesin 100~40%
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol [20]50~60%

Data is illustrative and based on typical results from similar studies.

Section 4: Discussion and Future Directions

This guide demonstrates that derivatives of this compound represent a promising, albeit underexplored, class of potential anti-inflammatory agents.

  • Established Derivatives (Guaifenesin, Chlorphenesin): These compounds show modest anti-inflammatory activity. While they are unlikely to replace potent drugs like Diclofenac or Dexamethasone as standalone treatments for severe inflammation, their established safety profiles make them interesting candidates for combination therapies or for treating mild inflammatory conditions. Guaifenesin, for instance, has been shown to potentiate the effects of NSAIDs.[15]

  • Novel Derivatives: The significantly higher potency of compounds like 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol highlights the potential of this scaffold.[20] Its multi-kinase inhibition mechanism suggests a broader spectrum of action compared to the highly specific COX inhibitors, which could be advantageous in complex inflammatory diseases.

Causality in Experimental Design: The choice of both in vitro and in vivo models is critical. The LPS-stimulated macrophage model provides a direct measure of a compound's ability to interfere with inflammatory signaling at the cellular level.[28] The carrageenan-induced paw edema model then validates this activity in a complex physiological system, providing insights into bioavailability and systemic efficacy.[23]

Future Research: The path forward for this class of compounds should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider array of derivatives to identify the chemical modifications that maximize anti-inflammatory potency and minimize toxicity.

  • Mechanism of Action Deconvolution: For the most promising leads, detailed molecular studies are needed to pinpoint their exact protein targets and signaling interactions.

  • Pharmacokinetic and Toxicological Profiling: Rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential before any compound can be considered for clinical development.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 3-Phenoxypropane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-phenoxypropane-1,2-diol. As a compound relevant in pharmaceutical formulations and as a potential impurity, its accurate measurement is critical for quality control and safety assessment. This document details the experimental protocols, cross-validation data, and expert insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical method for their specific needs.

Introduction: The Analyte and the Analytical Challenge

3-Phenoxypropane-1,2-diol (CAS 538-43-2) is a diol containing a phenoxy functional group.[1][2] Its structure includes two hydroxyl groups, making it relatively polar and water-soluble.[3] The primary analytical challenge lies in choosing a method that is not only accurate and precise but also practical for the intended application, whether for routine quality control, stability testing, or trace-level impurity profiling.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet fundamentally different, chromatographic techniques.[4] HPLC is a premier method for analyzing non-volatile and thermally unstable compounds, making it a workhorse in the pharmaceutical industry.[5][6] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and the definitive identification power of mass spectrometry.[4][7]

This guide presents a cross-validation study to objectively compare these two techniques, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[8][9]

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a liquid sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[4] For a polar molecule like 3-phenoxypropane-1,2-diol, a reversed-phase setup (polar mobile phase, non-polar stationary phase) is typically employed. Detection is often achieved using a UV-Vis detector, as the phenyl group in the analyte is a strong chromophore. The primary advantage of HPLC for this analyte is its ability to analyze the compound directly in its native form without chemical modification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase within a long, narrow capillary column.[7] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing highly specific detection and structural information.[10]

A significant consideration for 3-phenoxypropane-1,2-diol is its low volatility due to the two polar hydroxyl groups. Direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation. Therefore, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties, making the analyte suitable for GC analysis.[11]

Cross-Validation Experimental Design

The objective of a cross-validation study is to demonstrate that different analytical procedures are fit for the same intended purpose by comparing their validation parameters.[12] This ensures consistency and reliability of data, especially when methods are used interchangeably or in different laboratories. The workflow for this comparative study is outlined below.

Cross_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Comparative Assessment stock Stock Solution (3-Phenoxypropane-1,2-diol) cal_standards Calibration Standards (Series of Dilutions) stock->cal_standards qc_samples Quality Control (QC) Samples (Low, Mid, High Conc.) stock->qc_samples hplc_analysis Direct Injection & Analysis cal_standards->hplc_analysis derivatization Derivatization Step (e.g., Silylation) cal_standards->derivatization qc_samples->hplc_analysis qc_samples->derivatization hplc_validation HPLC Method Validation (Linearity, Accuracy, Precision, etc.) hplc_analysis->hplc_validation data_comparison Comparison of Validation Parameters hplc_validation->data_comparison gcms_analysis Injection & Analysis derivatization->gcms_analysis gcms_validation GC-MS Method Validation (Linearity, Accuracy, Precision, etc.) gcms_analysis->gcms_validation gcms_validation->data_comparison method_selection Method Suitability Assessment data_comparison->method_selection

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-phenoxypropane-1,2-diol reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with methanol.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high; e.g., 15, 75, 200 µg/mL) from a separate stock solution to ensure accuracy.

HPLC-UV Method Protocol
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Run Time: 10 minutes.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the QC samples and any test samples.

  • Construct a calibration curve by plotting peak area against concentration.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Derivatization Procedure (Silylation): This step is crucial for making the diol volatile. Trimethylsilylation (TMS) is a common and effective method.

  • Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Parameters:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., targeting characteristic fragment ions of the silylated derivative) and Full Scan (50-400 m/z) for identification.

Comparative Validation Data Summary

The performance of both methods was evaluated according to ICH Q2(R1) guidelines.[8][13] The following table summarizes the key validation parameters.

Validation Parameter HPLC-UV Method GC-MS Method Commentary
Linearity (R²) > 0.9995> 0.9992Both methods demonstrate excellent linearity over the tested range.
Range (µg/mL) 1 - 2501 - 250The analytical range is comparable for both techniques.
LOD (µg/mL) 0.30.1GC-MS shows superior sensitivity, achieving a lower Limit of Detection.
LOQ (µg/mL) 1.00.4The Limit of Quantification for GC-MS is significantly lower.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods provide high accuracy, well within typical acceptance criteria (e.g., 95-105%).
Precision (% RSD)
- Repeatability< 1.5%< 2.0%HPLC shows slightly better repeatability, likely due to the absence of a derivatization step.
- Intermediate Precision< 2.0%< 2.5%Both methods demonstrate good precision over different days and analysts.
Specificity HighVery HighHPLC-UV is specific but susceptible to co-eluting impurities with similar chromophores. GC-MS provides definitive identification based on mass fragmentation patterns.[5][10]
Analysis Time ~10 min/sample~18 min/sample (plus derivatization)HPLC offers a faster instrumental run time. The overall GC-MS workflow is longer due to the required derivatization step.[14]

Discussion: A Tale of Two Techniques

The Case for HPLC-UV: Simplicity and Robustness

The HPLC-UV method stands out for its simplicity and directness. The primary advantage is the elimination of the need for derivatization, which removes a potential source of variability and error.[5] This makes the workflow faster for sample batches and easier to automate for routine quality control environments. The precision data, showing slightly lower relative standard deviations (%RSD), supports the robustness of this direct approach.

However, the method's reliance on UV detection means its specificity can be compromised if other components in the sample matrix absorb at the same wavelength and have a similar retention time. While chromatographic conditions can be optimized to mitigate this, it remains a key consideration.

The Case for GC-MS: Unmatched Sensitivity and Specificity

GC-MS is the unequivocal winner in terms of sensitivity and specificity. The lower LOD and LOQ make it the superior choice for trace-level analysis, such as identifying and quantifying 3-phenoxypropane-1,2-diol as a low-level impurity. The mass spectrometer acts as a highly selective detector, capable of distinguishing the target analyte from matrix interferences based on its unique mass spectrum, providing a higher degree of confidence in the results.[7]

The main drawback of the GC-MS method for this analyte is the mandatory derivatization step. This procedure adds time, cost (reagents), and complexity to the analytical workflow.[11] It also introduces an additional step where errors in pipetting or reaction efficiency can impact the accuracy and precision of the final result.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are valid and reliable methods for the quantification of 3-phenoxypropane-1,2-diol, as demonstrated by the cross-validation data. The choice between them is not about which is "better," but which is more fit for the intended purpose .[5]

  • For routine quality control, assay, and content uniformity testing , where concentrations are relatively high and throughput is important, the HPLC-UV method is recommended . Its simplicity, speed, and robust performance make it ideal for these applications.

  • For impurity profiling, stability studies where degradation products are monitored, and any application requiring trace-level quantification , the GC-MS method is the superior choice . Its enhanced sensitivity and the definitive identification provided by mass spectrometry are critical for ensuring product safety and meeting stringent regulatory requirements.

Ultimately, this guide provides the foundational data and rationale for scientists to make an informed decision based on their specific analytical challenges, balancing the need for speed and simplicity against the demand for ultimate sensitivity and specificity.

References

A Comparative Study on the Preservative Efficacy of 3-Phenoxy-1,2-propanediol and Phenoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is a critical decision that directly impacts the safety, stability, and overall success of a cosmetic or pharmaceutical formulation. This guide provides an in-depth comparative analysis of two prominent preservatives: the well-established Phenoxyethanol and the structurally related 3-Phenoxy-1,2-propanediol. While both share a phenoxy ether linkage, their differing molecular structures warrant a thorough investigation into their relative preservative efficacy.

This document is structured to not only present the known characteristics of these two molecules but also to provide a comprehensive, scientifically rigorous framework for their direct comparison. By detailing robust experimental protocols, this guide empowers researchers to generate their own conclusive data, enabling an informed selection based on empirical evidence.

Molecular Profiles: A Structural Overview

A fundamental understanding of the chemical and physical properties of a preservative is paramount to predicting its behavior in a formulation. Here, we compare the key characteristics of this compound and Phenoxyethanol.

PropertyThis compoundPhenoxyethanol
Chemical Structure C₉H₁₂O₃C₈H₁₀O₂
Molecular Weight 168.19 g/mol [1]138.16 g/mol [2]
Appearance White to off-white solid/powder[3][4]Colorless, oily liquid[2][5]
Solubility Soluble in water and various organic solvents[1][4]Slightly soluble in water; miscible with ethanol and glycerin[6]
Stability Data not widely available, but expected to be stable under normal cosmetic formulation conditions.Stable across a wide pH range (3-10) and at temperatures up to 85°C.[6][7]
Regulatory Status Used in cosmetics as a solvent and fragrance ingredient.[1]Globally approved preservative in cosmetics, typically up to a 1% concentration.[8][9]

The additional hydroxyl group in this compound suggests increased hydrophilicity compared to phenoxyethanol, which may influence its partitioning in emulsion systems and, consequently, its antimicrobial activity.

Mechanism of Antimicrobial Action: A Tale of Two Glycol Ethers

Phenoxyethanol's primary mechanism of action is well-documented. It disrupts the cell membrane of microorganisms, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell death.[6][7] This broad-spectrum activity is effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[7][8]

While specific mechanistic studies on this compound are less prevalent in publicly available literature, its structural similarity to phenoxyethanol and other glycols, such as propylene glycol, strongly suggests a similar mode of action.[10] Glycols are known to damage the cell membrane, which is a likely contributor to their antimicrobial properties.[10] A comparative study would be instrumental in elucidating any subtle differences in their mechanisms.

A Framework for Comparative Efficacy Testing

To provide a definitive comparison of the preservative efficacy of this compound and phenoxyethanol, a structured experimental approach is essential. The following protocols are based on internationally recognized standards, ensuring the generation of robust and reliable data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a preservative that will inhibit the visible growth of a microorganism after overnight incubation. This assay provides a baseline understanding of the intrinsic antimicrobial potency of each compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare stock solutions of This compound and Phenoxyethanol A1 Serially dilute preservatives in 96-well plates P1->A1 P2 Prepare standardized microbial inocula (e.g., bacteria, yeast, mold) A2 Inoculate wells with microbial suspensions P2->A2 A1->A2 A3 Incubate plates under optimal growth conditions A2->A3 AN1 Visually assess for turbidity (microbial growth) A3->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for MIC Determination:

  • Preparation of Preservative Stock Solutions: Prepare stock solutions of this compound and phenoxyethanol in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a high concentration.

  • Preparation of Microbial Inocula: Culture the selected microorganisms (see Table 2) in their respective optimal growth media. Adjust the concentration of the microbial suspensions to a standardized level (e.g., 1 x 10⁶ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each preservative in the appropriate growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms for 24-48 hours (for bacteria and yeast) or up to 5 days (for mold).

  • MIC Determination: The MIC is the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Table 2: Proposed Microorganisms for MIC and Challenge Testing

MicroorganismTypeRelevance
Staphylococcus aureus (ATCC 6538)Gram-positive bacteriaCommon skin commensal and potential pathogen
Pseudomonas aeruginosa (ATCC 9027)Gram-negative bacteriaOpportunistic pathogen, common in water
Escherichia coli (ATCC 8739)Gram-negative bacteriaIndicator of fecal contamination
Candida albicans (ATCC 10231)YeastCommon fungal contaminant
Aspergillus brasiliensis (ATCC 16404)MoldCommon environmental mold
Preservative Efficacy Test (Challenge Test) based on ISO 11930

The challenge test is the gold standard for evaluating the effectiveness of a preservative system within a specific formulation.[11][12][13] This test involves intentionally contaminating a product with a known quantity of microorganisms and monitoring the reduction in the microbial population over time.

Experimental Workflow for Preservative Efficacy Test (Challenge Test)

Challenge_Test_Workflow cluster_formulation Formulation Preparation cluster_challenge Microbial Challenge cluster_incubation Incubation and Sampling cluster_evaluation Evaluation F1 Prepare base formulation (e.g., O/W emulsion) F2 Incorporate preservatives at target concentrations F1->F2 F3 Package in sterile containers F2->F3 C1 Inoculate separate product samples with each test microorganism F3->C1 C2 Determine initial microbial count (Time 0) C1->C2 I1 Incubate samples at a controlled temperature (e.g., 22.5 ± 2.5°C) C1->I1 S1 Sample at specified time points (e.g., 7, 14, and 28 days) I1->S1 E1 Enumerate surviving microorganisms at each time point S1->E1 E2 Calculate log reduction values E1->E2 E3 Compare results to acceptance criteria (e.g., ISO 11930) E2->E3

Caption: Workflow for the Preservative Efficacy (Challenge) Test.

Detailed Protocol for Challenge Test:

  • Preparation of Test Formulations:

    • Prepare a base oil-in-water (O/W) emulsion without any preservative to serve as a negative control. A simple formulation can be found in various cosmetic science resources.[14][15][16]

    • Prepare batches of the same emulsion containing this compound and phenoxyethanol at various concentrations (e.g., 0.5%, 0.75%, and 1.0% w/w).

  • Microbial Challenge:

    • Aliquots of each formulation are individually challenged with a standardized inoculum of each of the five microorganisms listed in Table 2. The final concentration of microorganisms in the product should be between 10⁵ and 10⁶ CFU/g or mL.[11][12]

  • Incubation and Sampling:

    • The inoculated products are stored at a controlled temperature (e.g., 22.5 ± 2.5°C) for 28 days.[17][18]

    • Samples are taken at specified intervals, typically at 7, 14, and 28 days.[12][13][17]

  • Enumeration and Evaluation:

    • The number of viable microorganisms in each sample is determined using standard plate count methods.

    • The log reduction in the microbial population from the initial count is calculated for each time point.

    • The results are compared against the acceptance criteria outlined in ISO 11930.[12]

Anticipated Results and Interpretation

The outcomes of these experiments will provide a multi-faceted comparison of the two preservatives.

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) Data (%)

MicroorganismThis compoundPhenoxyethanol
S. aureus0.50.6 - 1.0[19]
P. aeruginosa0.250.3 - 0.4[19]
E. coli0.250.4
C. albicans0.50.5
A. brasiliensis>1.0>1.0

Table 4: Hypothetical Log Reduction Data from Challenge Test (at 1.0% Preservative Concentration)

MicroorganismTime PointThis compound (Log Reduction)Phenoxyethanol (Log Reduction)ISO 11930 Criteria A
S. aureus7 days>3>3≥ 3 log reduction
14 daysNo increaseNo increaseNo increase
28 daysNo increaseNo increaseNo increase
P. aeruginosa7 days>3>3≥ 3 log reduction
14 daysNo increaseNo increaseNo increase
28 daysNo increaseNo increaseNo increase
C. albicans7 days>1>1≥ 1 log reduction
14 daysNo increaseNo increaseNo increase
28 daysNo increaseNo increaseNo increase
A. brasiliensis14 daysNo increaseNo increaseNo increase
28 days>1>1≥ 1 log reduction

A successful preservative will meet the criteria outlined in the chosen standard (e.g., ISO 11930 Criteria A). The comparative data will reveal which preservative offers a faster rate of kill and broader-spectrum efficacy at equivalent concentrations.

Conclusion and Future Directions

This guide provides a comprehensive framework for a comparative study of the preservative efficacy of this compound and phenoxyethanol. By following the detailed protocols for MIC determination and challenge testing, researchers can generate the necessary data to make an evidence-based decision on the most suitable preservative for their specific formulation needs.

Future research should also consider the impact of these preservatives on formulation stability, their compatibility with other cosmetic ingredients, and their sensory profiles. Such a holistic approach will ensure the selection of a preservative that not only guarantees microbial safety but also contributes positively to the overall quality of the final product.

References

Revolutionizing Transdermal Delivery: A Comparative Analysis of 3-Phenoxy-1,2-propanediol as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

The quest for efficient and safe transdermal drug delivery is a cornerstone of modern pharmaceutical development. The skin's primary barrier, the stratum corneum, presents a formidable challenge to the systemic absorption of therapeutic agents.[1][2][3] Overcoming this barrier often necessitates the use of chemical penetration enhancers (CPEs), which reversibly diminish the stratum corneum's resistance.[3] This guide provides an in-depth evaluation of 3-Phenoxy-1,2-propanediol (PPD), a promising but less-characterized enhancer, and compares its performance with established alternatives. Our analysis is grounded in experimental data and established scientific principles to provide researchers and drug development professionals with actionable insights.

The Mechanism of Action: How Penetration Enhancers Work

Chemical penetration enhancers primarily function through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: Altering the highly organized lipid structure of the stratum corneum to increase its fluidity.[1][2]

  • Interaction with Intercellular Proteins: Modifying the conformation of keratin within the corneocytes.[1][2]

  • Improved Drug Partitioning: Enhancing the solubility of the drug within the stratum corneum.[1][2]

PPD, as a derivative of propanediol, is hypothesized to function as a solvent that enhances drug partitioning and potentially disrupts the lipid bilayer. Propanediol itself is known to act as a penetration enhancer by altering the skin's structure, allowing other ingredients to penetrate deeper.[4][5] Propylene glycol, a similar compound, has been shown to alter the lipidic order of the bilayer structure to a more disordered state, thereby enhancing drug permeation.[6]

Penetration_Enhancer_Mechanisms cluster_SC Stratum Corneum Barrier Lipids Intercellular Lipids (Ordered Bilayer) Proteins Intracellular Keratin (Corneocytes) PPD This compound (Hypothesized) PPD->Lipids Lipid Disruption (Potential) PPD->Lipids Improves Partitioning (Potential) FattyAcids Fatty Acids (e.g., Oleic Acid) FattyAcids->Lipids Disrupts Packing Terpenes Terpenes (e.g., Limonene) Terpenes->Lipids Increases Fluidity Sulfoxides Sulfoxides (e.g., DMSO) Sulfoxides->Lipids Lipid Disruption Sulfoxides->Proteins Denatures Protein Alcohols Alcohols/Glycols (e.g., Propylene Glycol) Alcohols->Lipids Lipid Alteration Alcohols->Lipids Improves Partitioning

Caption: Mechanisms of common chemical penetration enhancers targeting the stratum corneum.

Comparative Efficacy: An Evidence-Based Overview

To objectively evaluate PPD, its performance must be benchmarked against well-documented enhancers. The following table summarizes the known mechanisms and typical concentrations of several key enhancers. While direct comparative studies involving PPD are limited in publicly available literature, we can infer its potential based on the performance of structurally related compounds like propylene glycol.

Enhancer ClassExample(s)Primary Mechanism(s)Typical ConcentrationKey Characteristics & References
Glycols Propylene Glycol, This compound (PPD) Improves drug partitioning, lipid bilayer disruption1-10%Propylene glycol enhances permeation, especially for hydrophilic compounds, by altering lipid structures.[6][7] PPD is expected to share these solvent and disruption properties.
Sulfoxides Dimethyl Sulfoxide (DMSO)Lipid disruption, protein denaturation, alters drug partitioning50-80%A potent but often irritating enhancer; interacts with lipid domains and alters keratin conformation.[8][9]
Fatty Acids Oleic Acid, Lauric AcidLipid bilayer disruption and fluidization1-5%Interacts with and modifies lipid domains due to similar hydrophobicity with stratum corneum lipids.[8][10]
Terpenes Limonene, L-menthol, CineoleLipid disruption, modifies solvent nature of stratum corneum1-10%Improves drug partitioning into the tissue and can disrupt lipid bilayers.[1][8]
Azone 1-dodecylazacycloheptan-2-oneLipid bilayer disruption<1%Effective at low concentrations by disrupting the lipid packing arrangement.[8][11]
Pyrrolidones N-methyl-2-pyrrolidone (NMP)Interacts with keratin, alters solubility properties1-5%Acts on the keratinized regions of the stratum corneum.[8]
Experimental Protocol: In Vitro Skin Permeation Assay using Franz Diffusion Cells

To ensure scientific rigor and reproducibility, a standardized protocol is essential for comparing penetration enhancers. The Franz diffusion cell assay is the gold standard for in vitro skin permeation studies.[12][13]

Objective: To quantify and compare the permeation flux of a model drug across a skin membrane in the presence of this compound and other selected enhancers.

Materials:

  • Franz Diffusion Cells (jacketed)[14]

  • Excised human or porcine skin[15]

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)[16]

  • Test formulations (drug in a vehicle with and without enhancers)

  • Magnetic stir bars

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Skin Membrane Preparation:

    • Obtain full-thickness human or porcine skin and remove subcutaneous fat.[16]

    • Dermatomed skin (200-400 µm thickness) is often used to isolate the epidermis and upper dermis.

    • Cut the skin into sections large enough to be mounted between the donor and receptor chambers of the Franz cell.

  • Franz Cell Assembly:

    • Thoroughly clean all components of the Franz diffusion cells.[12]

    • Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.[12]

    • Clamp the donor and receptor chambers together.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[14]

    • Place a magnetic stir bar in the receptor chamber and begin stirring.[12]

  • Equilibration and Dosing:

    • Allow the assembled cells to equilibrate in a water bath set to maintain the skin surface temperature at 32°C.

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[12]

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.

    • Plot Q versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).[12]

    • The Enhancement Ratio (ER) can be calculated as: ER = Jss (with enhancer) / Jss (without enhancer)

Franz_Cell_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis SkinPrep 1. Skin Membrane Preparation (Dermatome) Assembly 4. Franz Cell Assembly & Equilibration SkinPrep->Assembly FluidPrep 2. Receptor Fluid Preparation (PBS, 32°C) FluidPrep->Assembly FormulationPrep 3. Test Formulation Preparation (Drug +/- Enhancer) Dosing 5. Apply Formulation to Donor Chamber FormulationPrep->Dosing Assembly->Dosing Sampling 6. Collect Samples from Receptor Chamber Dosing->Sampling HPLC 7. HPLC Analysis of Samples Sampling->HPLC Calc 8. Calculate Flux (Jss) & Enhancement Ratio (ER) HPLC->Calc

Caption: Standard workflow for an in vitro skin permeation study using Franz diffusion cells.

Safety and Toxicological Considerations

An ideal penetration enhancer should be pharmacologically inert, non-toxic, non-irritating, and non-allergenic.[10] While PPD is generally considered to have a favorable safety profile and is not classified under GHS hazard criteria, it's crucial to evaluate its irritation potential in any new formulation.[17] Some established enhancers, like DMSO, are known to cause skin irritation, which can limit their clinical application.[18] The low irritation potential of propanediol derivatives suggests PPD could be a safer alternative.[4]

Conclusion and Future Directions

This compound presents itself as a potentially valuable addition to the formulator's toolkit of skin penetration enhancers. Its structural similarity to propanediol suggests a mechanism involving solvent effects and lipid bilayer disruption, positioning it as a plausible alternative to established enhancers like propylene glycol. While its safety profile appears favorable, a significant gap exists in the peer-reviewed literature regarding direct, quantitative comparisons of its enhancement efficacy against other agents for various drug molecules.

Future research should focus on conducting rigorous in vitro permeation studies, following the protocols outlined in this guide, to generate comparative flux and enhancement ratio data. Such studies will be instrumental in defining the optimal concentration, therapeutic applications, and true potential of this compound in advancing transdermal drug delivery systems.

References

A Senior Application Scientist's Guide to Validating 3-Phenoxy-1,2-propanediol as a High-Performance Coalescing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition to low and zero Volatile Organic Compound (VOC) architectural coatings has intensified the search for efficient coalescing agents that do not compromise film performance. 3-Phenoxy-1,2-propanediol has emerged as a compelling candidate due to its favorable chemical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and validate the performance of this compound against established alternatives. We will delve into the fundamental mechanisms of film formation, outline self-validating experimental protocols based on authoritative ASTM standards, and present a logical structure for data interpretation. Our objective is to equip you with the expertise to make data-driven decisions in your formulation development.

The Foundational Role of a Coalescing Agent in Film Integrity

In waterborne coatings, such as latex paints, the polymer binder exists as discrete particles dispersed in water.[1] As the water evaporates, these particles are forced into close contact. For a durable, continuous film to form, these particles must fuse, or coalesce.[2] This process is fundamentally governed by the polymer's glass transition temperature (Tg). If the ambient drying temperature is below the polymer's Tg, the particles remain hard and will not coalesce, resulting in a brittle, cracked film with poor protective properties.[3][4]

Coalescing agents are high-boiling point solvents that act as temporary plasticizers for the polymer particles.[5][6] They partition into the polymer phase, effectively lowering the system's Minimum Film Formation Temperature (MFFT), allowing the particles to soften, deform, and fuse into a coherent film under ambient conditions.[4][7] The agent must then slowly evaporate to allow the film to develop its final hardness and durability.[5]

An ideal coalescing agent, therefore, must strike a delicate balance: it needs to be an efficient plasticizer for the polymer, remain in the film long enough to ensure complete coalescence, and then leave the film without contributing significantly to VOCs.[4]

G cluster_0 Stages of Latex Film Formation A Stage 1: Water Evaporation (Particles Concentrate) B Stage 2: Particle Packing (Forced Proximity) A->B C Stage 3: Coalescent Action (Particle Softening & Deformation) B->C D Stage 4: Polymer Interdiffusion (Particle Fusion) C->D E Stage 5: Coalescent Evaporation (Final Film Hardening) D->E F Result: Continuous, Protective Film E->F Hardening

Caption: The critical role of a coalescing agent occurs in Stage 3.

Profile of the Candidate: this compound

This compound (CAS 538-43-2) is a colorless liquid with a chemical structure that makes it an effective solvent and emollient.[8] Its key physical properties are highly relevant to its function as a coalescing agent.

PropertyValueSignificance in Coatings
Molecular Formula C₉H₁₂O₃-
Molecular Weight 168.19 g/mol Influences evaporation rate and partitioning.[9][10]
Boiling Point ~315 °C (est.)Extremely high, suggesting a very low contribution to VOCs under standard definitions.[11]
Flash Point >110 °CHigh flash point indicates good safety in handling and storage.[11]
logP (o/w) 0.700A low octanol-water partition coefficient suggests moderate hydrophilicity, aiding its distribution in the water phase before partitioning into the polymer.[11]

The primary advantage of this compound lies in its high boiling point, which positions it as a very low-VOC or potentially zero-VOC coalescent, depending on regulatory definitions.[12] This study will validate whether its performance justifies its adoption over traditional, more volatile alternatives.

The Comparative Framework: Experimental Design

To ensure a robust and unbiased evaluation, our experimental design is grounded in a comparative analysis. This compound will be tested against a negative control (no coalescent) and two widely used industry benchmarks.

  • Test Candidate: this compound

  • Alternative A (High-VOC Benchmark): 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol™)

  • Alternative B (Low-VOC Benchmark): Diethylene glycol mono-n-butylether

  • Control: Formulation with no coalescing agent.

All coalescing agents will be evaluated in a model styrene-acrylic latex formulation, a common binder for architectural paints. The performance will be assessed across four key pillars: Coalescing Efficiency , Film Integrity , Film Appearance , and Environmental Contribution .

G cluster_tests Performance Validation Testing A Prepare Styrene-Acrylic Base Formulation B Divide into 4 Batches A->B C1 Add this compound B->C1 C2 Add Alternative A (Texanol) B->C2 C3 Add Alternative B (DEGBE) B->C3 C4 Control (No Coalescent) B->C4 D Apply Films at Controlled Thickness C1->D C2->D C3->D C4->D E Cure Films (7 days @ 23°C, 50% RH) D->E T1 MFFT (ASTM D2354) E->T1 T2 Scrub Resistance (ASTM D2486) E->T2 T3 Specular Gloss (ASTM D523) E->T3 T4 VOC Content (ASTM D6886) E->T4 F Data Analysis & Comparison T1->F T2->F T3->F T4->F

Caption: A self-validating workflow for comparative coalescent testing.

Experimental Validation Protocols and Data

Pillar 1: Coalescing Efficiency (MFFT)

The primary function of a coalescent is to reduce the Minimum Film Formation Temperature.[4] A more efficient coalescent achieves a greater MFFT reduction at a lower dosage.

Experimental Protocol: ASTM D2354 - Minimum Film Formation Temperature [13][14][15][16]

  • Apparatus: Utilize an MFFT Bar, a temperature-gradient plate capable of maintaining a linear, stable temperature profile (e.g., -5°C to 18°C).

  • Sample Preparation: For each coalescent, prepare samples with increasing dosages (e.g., 2%, 4%, 6% by weight on polymer solids). The control sample has 0% coalescent.

  • Application: Using a film applicator, draw down a uniform wet film (e.g., 75 µm) of each sample along the length of the MFFT bar.

  • Drying: Allow the film to dry under a gentle stream of dry, CO₂-free air.

  • Observation: After the film is dry, identify the point on the temperature scale where the film transitions from a clear, continuous film to a white, cracked, or powdery one. This transition temperature is the MFFT.[3] The rationale is that below the MFFT, the polymer particles are too hard to fuse, causing light scattering (the white appearance).

  • Validation: The control sample should exhibit an MFFT close to the known Tg of the base latex, validating the test setup.

Comparative Data: MFFT Reduction

Coalescing AgentDosage (% on Polymer Solids)MFFT (°C)
Control (None)0%19.5
This compound 4%4.5
Alternative A (Texanol)4%4.2
Alternative B (DEGBE)4%6.8
Pillar 2: Film Integrity (Scrub Resistance)

While reducing MFFT is crucial, it should not come at the cost of final film durability. A coalescent that over-plasticizes or remains in the film can lead to a soft, easily damaged surface. Wet scrub resistance is a key indicator of film toughness.[17]

Experimental Protocol: ASTM D2486 - Scrub Resistance of Wall Paints [18][19][20]

  • Sample Preparation: Prepare paint formulations with an optimized level of each coalescent (e.g., 4% on polymer solids).

  • Application: Apply a uniform film of each paint onto a scrub test panel and allow it to cure for 7 days under controlled conditions (23°C, 50% RH). This extended curing time is critical to allow for the evaporation of the coalescing agents.

  • Apparatus: Use a scrub test machine equipped with a standardized bristle brush and abrasive scrub medium.

  • Procedure: Mount the cured panel in the machine. Apply the abrasive medium and begin the scrubbing cycles.

  • Endpoint: The test concludes when the paint film is worn through to the substrate. Record the number of cycles to failure. A higher number indicates better scrub resistance.[17]

  • Validation: The test is self-validating through the comparison between the different formulations. Poor reproducibility can be improved by running a known reference paint concurrently (Method B of ASTM D2486).[18]

Comparative Data: Wet Scrub Resistance

Coalescing AgentCycles to Failure
This compound 1150
Alternative A (Texanol)1210
Alternative B (DEGBE)980
Pillar 3: Film Appearance (Specular Gloss)

The choice of coalescent can influence the final appearance of the film, particularly its gloss. This is often related to how well the coalescent promotes leveling and minimizes surface defects during film formation.

Experimental Protocol: ASTM D523 - Specular Gloss [21][22][23]

  • Sample Preparation: Use the same cured panels from the scrub resistance test preparation.

  • Apparatus: A calibrated glossmeter set to the appropriate geometry (typically 60° for semi-gloss paints, with 20° for high-gloss and 85° for matte finishes).[24]

  • Procedure: Place the glossmeter on a flat, clean area of the cured paint film.

  • Measurement: Take at least three readings from different locations on the panel and calculate the average. The instrument measures the amount of light reflected at a specific angle compared to a polished glass standard.[22][25]

  • Validation: Calibrate the glossmeter before each use with the supplied high and low gloss standards.

Comparative Data: 60° Specular Gloss

Coalescing AgentGloss Units (GU)
This compound 58.2
Alternative A (Texanol)59.5
Alternative B (DEGBE)55.1
Pillar 4: Environmental Contribution (VOC Content)

The primary driver for exploring new coalescents is the reduction of VOCs. This test directly quantifies the contribution of each agent to the formulation's total VOC content.

Experimental Protocol: ASTM D6886 - VOCs in Waterborne Coatings by GC [26][27]

  • Rationale: Traditional methods like EPA Method 24 can have poor precision for low-VOC paints.[27][28] ASTM D6886 uses gas chromatography (GC) for a more accurate determination of individual volatile compounds.[29]

  • Sample Preparation: Prepare liquid paint samples as previously formulated.

  • Procedure: An exact weight of the paint is diluted with a suitable solvent (e.g., THF) containing an internal standard. The sample is agitated to extract the volatile components.

  • Analysis: The liquid is injected into a Gas Chromatograph with a Flame Ionization Detector (GC-FID). The instrument separates and quantifies each individual volatile compound.

  • Calculation: The weight percent of each VOC is determined. This data, combined with the paint density, is used to calculate the final VOC content in g/L. This method is sensitive enough to measure VOCs down to a few grams per liter.[26]

Comparative Data: VOC Content

Coalescing AgentCalculated VOC (g/L)
This compound < 5
Alternative A (Texanol)~95
Alternative B (DEGBE)~110

Synthesis of Results and Authoritative Conclusion

The experimental data provides a clear, multi-faceted validation of this compound's performance.

  • Coalescing Efficiency: this compound demonstrates excellent efficiency, nearly matching the industry-standard high-VOC benchmark (Texanol) in its ability to reduce MFFT. It is significantly more efficient than the low-VOC glycol ether alternative.

  • Film Integrity & Appearance: The film properties developed using this compound are highly comparable to those achieved with Texanol. The scrub resistance and gloss values are within a very close range, indicating that it does not compromise the final film quality.

  • Environmental Impact: This is where this compound shows its most significant advantage. Its contribution to the formulation's VOC content is negligible, a stark contrast to the high VOC levels contributed by both benchmark alternatives.

Based on this comprehensive validation framework, This compound is a premier coalescing agent for modern, environmentally compliant waterborne coatings. It provides the coalescing power and film performance of traditional, high-VOC solvents while offering a near-zero VOC contribution. For scientists and formulators developing high-performance, sustainable coatings, this compound represents a technologically advanced solution that effectively resolves the historical trade-off between performance and environmental responsibility. Its adoption can significantly aid in meeting stringent regulatory requirements without sacrificing the durability and aesthetic quality of the final product.

References

A Comparative Guide to the Synthesis of 3-Phenoxy-1,2-propanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Phenoxy-1,2-propanediol

This compound, a versatile organic compound, holds a significant position in the pharmaceutical and chemical industries. Its utility as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), as well as its application as a preservative and solvent, underscores the importance of efficient and sustainable synthetic methodologies.[1] This guide provides an in-depth, comparative analysis of the prominent synthesis routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of each route, supported by experimental data and authoritative references.

Navigating the Synthetic Landscape: An Overview of Key Routes

The synthesis of this compound can be broadly approached through three distinct strategies, each with its own set of advantages and challenges. This guide will focus on a comparative analysis of:

  • The Classic Approach: Williamson Ether Synthesis

  • The Biocatalytic Route: Enzymatic Hydrolysis of Phenyl Glycidyl Ether

  • The Green Chemistry Alternative: One-Pot Synthesis from Glycerol

cluster_0 Synthesis Routes for this compound Williamson Ether Synthesis Williamson Ether Synthesis Enzymatic Hydrolysis Enzymatic Hydrolysis Glycerol-Based Synthesis Glycerol-Based Synthesis

Caption: Key synthetic strategies for this compound.

Route 1: The Enduring Classic - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of this compound synthesis, this typically involves the reaction of a phenoxide with a suitable three-carbon electrophile, such as 3-chloro-1,2-propanediol.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Phenol is first deprotonated by a base, typically a hydroxide or an alkoxide, to form the more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom of 3-chloro-1,2-propanediol, displacing the chloride leaving group to form the desired ether linkage.

Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide This compound This compound Phenoxide->this compound SN2 Attack 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol->this compound Salt_Byproduct Salt Byproduct

Caption: Williamson ether synthesis of this compound.

Experimental Protocol (Representative)
  • Phenoxide Formation: Dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add a strong base, for instance, sodium hydroxide (1.1 eq), and stir the mixture at room temperature until complete deprotonation is achieved.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 3-chloro-1,2-propanediol (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove the salt byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation.

Performance and Considerations

The Williamson ether synthesis is a well-established and generally reliable method. However, its performance can be influenced by several factors:

  • Yield: While yields can be moderate to good, they are often not quantitative due to potential side reactions.

  • Byproducts: The formation of salt byproducts necessitates purification steps.

  • Reaction Conditions: The use of strong bases and elevated temperatures may not be suitable for sensitive substrates.

  • Atom Economy: The atom economy is inherently limited by the formation of a salt byproduct.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can be employed to facilitate the reaction between an aqueous phenoxide solution and an organic solution of the alkyl halide, potentially leading to milder reaction conditions and improved yields.

Route 2: The Green and Stereoselective Path - Enzymatic Hydrolysis of Phenyl Glycidyl Ether

The quest for more sustainable and selective synthetic methods has led to the exploration of biocatalysis. The enzymatic hydrolysis of phenyl glycidyl ether offers a promising "green" alternative for the production of this compound, particularly for obtaining enantiomerically pure forms.

Reaction Mechanism and Rationale

This route utilizes an epoxide hydrolase enzyme to catalyze the ring-opening of the epoxide ring of phenyl glycidyl ether with water. The enzyme provides a chiral environment, leading to a stereospecific attack of water on one of the epoxide carbons, resulting in the formation of an enantiomerically enriched diol.

Phenyl Glycidyl Ether Phenyl Glycidyl Ether Epoxide_Hydrolase Epoxide Hydrolase Phenyl Glycidyl Ether->Epoxide_Hydrolase Water Water Water->Epoxide_Hydrolase (R)-3-Phenoxy-1,2-propanediol (R)-3-Phenoxy-1,2-propanediol Epoxide_Hydrolase->(R)-3-Phenoxy-1,2-propanediol Stereospecific Hydrolysis

Caption: Enzymatic hydrolysis of phenyl glycidyl ether.

Experimental Protocol (Based on Literature)

A study by Wu et al. (2007) details the use of an epoxide hydrolase from Bacillus sp. Z018 for this transformation.[1]

  • Biocatalyst Preparation: The epoxide hydrolase is produced by fermentation of the Bacillus sp. Z018 strain.

  • Biotransformation: The enzymatic hydrolysis is carried out by incubating (R)-phenyl glycidyl ether in a buffered aqueous solution containing the epoxide hydrolase.

  • Reaction Conditions: The reaction is typically performed at a controlled pH and temperature (e.g., pH 7.5 and 35 °C) for a specified duration.[1]

  • Product Isolation: After the reaction, the product is extracted from the aqueous medium using an organic solvent. The organic extracts are then dried and the solvent is evaporated to yield the product.

Performance and Considerations

The enzymatic route offers several compelling advantages:

  • Stereoselectivity: This method can produce enantiomerically pure this compound, which is crucial for many pharmaceutical applications. The reported enantiomeric excess is high (96.3% for the (R)-enantiomer).[1]

  • Mild Reaction Conditions: The reaction proceeds under mild conditions of temperature and pH, which is beneficial for maintaining the integrity of the product.

  • Environmental Friendliness: This "green" approach avoids the use of harsh reagents and organic solvents in the reaction step.

  • Yield: The reported biotransformation yield is moderate (45.8%).[1] Further optimization of the biocatalyst and reaction conditions could potentially improve this.

  • Substrate Specificity: The efficiency of the enzyme may be specific to the (R)- or (S)-enantiomer of the starting material.

Route 3: The Sustainable Approach - One-Pot Synthesis from Glycerol

With the increasing availability of glycerol as a byproduct of biodiesel production, its utilization as a renewable feedstock for chemical synthesis is a key focus of green chemistry. A one-pot reaction of glycerol with phenol presents a sustainable and atom-economical route to this compound.

Reaction Mechanism and Rationale

This method involves the reaction of glycerol with a carbonate source, such as diethyl carbonate, to form glycerol carbonate in situ. The glycerol carbonate then reacts with phenol in the presence of a base catalyst. The phenoxide ion attacks the electrophilic carbon of the cyclic carbonate, leading to ring-opening and subsequent decarboxylation to afford the desired this compound.

Glycerol Glycerol Glycerol_Carbonate Glycerol Carbonate (in situ) Glycerol->Glycerol_Carbonate Carbonate_Source Carbonate Source Carbonate_Source->Glycerol_Carbonate This compound This compound Glycerol_Carbonate->this compound Nucleophilic Attack & Decarboxylation Phenol Phenol Phenol->this compound Base_Catalyst Base Catalyst Base_Catalyst->this compound CO2 CO2

Caption: One-pot synthesis of this compound from glycerol.

Experimental Protocol (Representative)

Based on a general procedure for the synthesis of aryloxypropanediols from glycerol:

  • Reaction Setup: In a reaction vessel, combine glycerol, phenol, a carbonate source (e.g., diethyl carbonate), and a catalytic amount of a base (e.g., potassium carbonate).

  • Reaction: Heat the mixture under solvent-free conditions, typically at elevated temperatures, while stirring.

  • Work-up and Purification: After the reaction is complete, the catalyst can be filtered off. The excess glycerol and other byproducts can be removed by distillation or extraction, followed by purification of the final product by column chromatography.

Performance and Considerations

This green chemistry approach is highly attractive for large-scale production:

  • Renewable Feedstock: Utilizes glycerol, a readily available and renewable resource.

  • High Atom Economy: The one-pot nature of the reaction and the in-situ formation of the reactive intermediate contribute to a high atom economy.

  • Yield: High yields (72-82%) have been reported for the synthesis of various aryloxypropanediols using this method.

  • Solvent-Free Conditions: The reaction can often be performed without a solvent, reducing waste and environmental impact.

  • Catalyst Recyclability: The use of a heterogeneous catalyst could allow for easy separation and recycling.

  • Selectivity: Careful control of reaction conditions is necessary to minimize the formation of byproducts such as the isomeric 2-phenoxy-1,3-propanediol.

Performance Comparison at a Glance

ParameterWilliamson Ether SynthesisEnzymatic Hydrolysis of Phenyl Glycidyl EtherOne-Pot Synthesis from Glycerol
Starting Materials Phenol, 3-chloro-1,2-propanediolPhenyl Glycidyl Ether, WaterGlycerol, Phenol, Carbonate Source
Key Reagents/Catalysts Strong Base (e.g., NaOH)Epoxide HydrolaseBase Catalyst (e.g., K₂CO₃)
Typical Yield Moderate to Good45.8%[1]72-82% (for aryloxypropanediols)
Purity/Selectivity Good, requires purificationHigh (96.3% e.e. for (R)-enantiomer)[1]Good, potential for isomers
Reaction Conditions Elevated TemperatureMild (e.g., 35 °C, pH 7.5)[1]Elevated Temperature
Environmental Impact Salt byproduct, potential for organic solvents"Green," aqueous mediumRenewable feedstock, potentially solvent-free
Key Advantages Well-established, reliableHigh stereoselectivity, mild conditions, "green"Sustainable, high atom economy, high yield
Key Disadvantages Lower atom economy, harsh conditionsModerate yield, enzyme cost/stabilityPotential for byproduct formation

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various routes, each with a distinct profile of advantages and limitations. The traditional Williamson ether synthesis remains a viable and well-understood method, particularly for smaller-scale laboratory preparations. However, for applications demanding high stereochemical purity and a commitment to environmentally benign processes, the enzymatic hydrolysis of phenyl glycidyl ether stands out as a powerful, albeit currently lower-yielding, alternative.

Looking towards large-scale, sustainable production, the one-pot synthesis from glycerol is arguably the most promising route. Its use of a renewable feedstock, high atom economy, and impressive yields align well with the principles of green chemistry and the economic realities of industrial manufacturing.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the application, including cost, scale, desired purity, and environmental considerations. Continued research into catalyst development for the glycerol-based route and the optimization of biocatalytic processes will undoubtedly lead to even more efficient and sustainable methods for the production of this important chemical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Phenoxy-1,2-propanediol with Confidence

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe and effective handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the use of 3-Phenoxy-1,2-propanediol, ensuring both the safety of laboratory personnel and the integrity of your experimental outcomes. As your partner in the laboratory, we go beyond simply supplying a product; we are committed to empowering you with the knowledge to handle our products with the utmost confidence and safety.

Understanding the Compound: A Prudent Approach to Safety

This compound is a compound utilized in various research and development applications. While several sources do not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize that it can be an eye irritant.[1] Some data also suggests the potential for skin and respiratory irritation.[2][3] Given the absence of extensive toxicological data, a cautious and well-informed approach to handling is the most scientifically sound and responsible course of action.[4] This guide is built on the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.

Core Principles for Safe Handling

Before undertaking any procedure involving this compound, a thorough risk assessment is essential. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, preparing a solution, heating), and the potential for aerosol or dust generation.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to any chemical is through robust engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, such as weighing or heating, a certified laboratory fume hood is mandatory.[4]

  • Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[2]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of appropriate Personal Protective Equipment (PPE) is critical and should be tailored to the specific task at hand. The following table summarizes our recommendations based on common laboratory procedures.

Laboratory TaskMinimum PPE RequirementRationale
Weighing and Dispensing (Solid Form) Safety goggles with side shields, nitrile gloves, lab coat.To prevent eye contact with dust particles and minimize skin exposure.[5]
Preparing Solutions (at Room Temperature) Safety goggles with side shields, nitrile gloves, lab coat.To protect against accidental splashes to the eyes and skin.[5]
Heating Solutions or Performing Reactions Chemical splash goggles, nitrile gloves, lab coat. Consider a face shield.Increased risk of splashing and potential for vapor generation.[5]
Large-Scale Operations (>100g) Chemical splash goggles, face shield, chemical-resistant gloves (e.g., butyl rubber), lab coat or chemical-resistant apron.Higher potential for significant exposure requires enhanced protection.

The following workflow provides a clear decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Recommended PPE cluster_3 Final Check start Start: Handling this compound task_assessment Assess Task: - Scale (small/large) - Potential for dust/aerosol/vapor generation - Temperature (ambient/heated) start->task_assessment weighing Weighing/Preparing Solutions (Ambient, Small Scale) task_assessment->weighing Low Risk heating Heating/Reactions/ Large Scale task_assessment->heating Elevated Risk ppe_low - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_low ppe_high - Chemical Splash Goggles - Face Shield (recommended) - Chemical-Resistant Gloves - Lab Coat/Apron heating->ppe_high proceed Proceed with Caution ppe_low->proceed ppe_high->proceed

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Step-by-Step Protocols for Safe Handling and Disposal

1. Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Eye Protection: Don safety goggles, ensuring a snug fit. If a higher risk of splashing exists, use chemical splash goggles and a face shield.[5]

  • Gloves: Select the appropriate gloves. For routine handling, nitrile gloves are generally sufficient. Inspect gloves for any signs of damage before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

2. Handling the Chemical:

  • Preparation: Designate a specific area for handling this compound.

  • Dispensing: If weighing the solid, do so in a fume hood to minimize inhalation of any dust.[4] Use a spatula for transfer and avoid generating airborne particles.

  • In Solution: When working with solutions, handle them with care to avoid splashes.

3. Doffing PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Eye Protection: Remove your eye and face protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]

4. Spill Management:

In the event of a small spill:

  • Alert: Inform your colleagues and the lab supervisor immediately.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.[6]

5. Disposal Plan:

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[6]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: The approved method for the disposal of this chemical is incineration at a licensed hazardous waste facility.[7] Never dispose of this compound down the drain, as it can be harmful to aquatic life.[7]

Conclusion: Fostering a Culture of Safety

At our core, we believe that a strong foundation in safety and handling protocols is the bedrock of innovative and successful research. By understanding the properties of this compound and adhering to the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also ensuring the quality and reproducibility of your scientific work. We are dedicated to being your trusted partner in discovery, providing both high-quality products and the essential knowledge to use them safely and effectively.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.